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  • Product: N-(2-Quinolylcarbonyl)-L-asparagine
  • CAS: 136465-98-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of N-(2-Quinolylcarbonyl)-L-asparagine from Quinaldic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary N-(2-Quinolylcarbonyl)-L-asparagine is a key chemical entity, recognized primarily as a process impurity and critical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Quinolylcarbonyl)-L-asparagine is a key chemical entity, recognized primarily as a process impurity and critical intermediate in the synthesis of Saquinavir, an antiretroviral protease inhibitor.[1][2] Its controlled and efficient synthesis is paramount for establishing analytical standards and for process optimization in pharmaceutical development. This guide provides a comprehensive, in-depth examination of the synthetic pathway from quinaldic acid and L-asparagine, grounded in the fundamental principles of modern peptide chemistry. We will dissect the causality behind reagent selection, detail a robust experimental protocol, and outline methods for purification and characterization, ensuring a reproducible and high-yielding process.

Foundational Principles: The Chemistry of Amide Bond Formation

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine is fundamentally an amide coupling reaction between the carboxylic acid of quinaldic acid and the α-amine of L-asparagine. While seemingly straightforward, direct thermal condensation is inefficient and leads to side reactions.[3] Modern synthetic chemistry relies on the activation of the carboxylic acid to facilitate a clean and efficient reaction.[4]

The Critical Role of Carboxylic Acid Activation

The core strategy involves converting the hydroxyl group of quinaldic acid into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine group of L-asparagine.[4][5] This is achieved using specialized coupling reagents.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and directly impacts reaction efficiency, yield, and the purity of the final product.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides DCC, DIC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6]Cost-effective, widely available.High risk of racemization; can dehydrate the asparagine side-chain to a nitrile; byproducts (e.g., DCU) can be difficult to remove.[6][7] Mitigation: Use of additives like HOBt or Oxyma is essential.[8]
Phosphonium Salts PyBOP, PyAOPForm activated OBt or OAt esters, which are highly reactive and less prone to side reactions.High coupling efficiency, especially for sterically hindered amino acids.[9]Higher cost; byproducts can sometimes complicate purification.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUSimilar to phosphonium salts, they generate activated esters (OBt, OAt) in situ.[9][10]Excellent reactivity; byproducts are generally water-soluble, simplifying work-up; low racemization rates.Some reagents are based on potentially explosive HOBt/HOAt.[8] Newer Oxyma-based reagents (e.g., COMU) are safer alternatives.

For this synthesis, an aminium salt such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended. Its high efficiency, coupled with the generation of water-soluble byproducts and a reduced risk of side reactions, makes it a superior choice over traditional carbodiimides for this specific application.[8]

The Asparagine Challenge: Mitigating Side-Chain Reactivity

L-asparagine presents a unique challenge due to its side-chain primary amide (-CONH₂). Under coupling conditions, this group is susceptible to two primary side reactions:

  • Nitrile Formation : Dehydration of the side-chain amide to a nitrile can occur during the carboxyl group activation step, especially with aggressive reagents like carbodiimides.[7][11]

  • Aspartimide Formation : Base-catalyzed cyclization can lead to the formation of a succinimide ring, which can result in racemization and the formation of difficult-to-separate β-aspartyl impurities.[11]

To prevent these issues, protection of the side-chain amide nitrogen is crucial. The trityl (Trt) group is an excellent choice as it provides sufficient steric bulk to prevent side reactions and is labile under mild acidic conditions, allowing for straightforward removal during the final cleavage step.[7]

Synthetic Pathway and Mechanism

The synthesis is a two-step process: (1) the coupling of quinaldic acid with side-chain protected L-asparagine, followed by (2) the deprotection of the side chain to yield the final product.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_reagents Coupling Conditions cluster_product Intermediate & Final Product QA Quinaldic Acid Coupling HBTU, DIPEA DMF QA->Coupling Asn L-Asparagine(Trt) Asn->Coupling Protected Protected Intermediate N-(2-Quinolylcarbonyl)-L-Asparagine(Trt) Coupling->Protected Final Final Product N-(2-Quinolylcarbonyl)-L-asparagine Protected->Final TFA, Scavengers

Caption: Overall synthetic scheme for N-(2-Quinolylcarbonyl)-L-asparagine.

Mechanistic Details
  • Activation of Quinaldic Acid : In a solvent like DMF, the base (DIPEA) deprotonates the carboxylic acid of quinaldic acid. The resulting carboxylate anion attacks the HBTU reagent, displacing the benzotriazole moiety to form an activated O-(Benzotriazol-1-yl) ester. This species is highly electrophilic.

  • Nucleophilic Attack : The α-amino group of L-Asparagine(Trt) acts as a nucleophile, attacking the activated carbonyl carbon of the quinaldic acid ester.

  • Amide Bond Formation : The benzotriazole group is eliminated as a stable leaving group (HOBt), forming the new amide bond and yielding the protected intermediate, N-(2-Quinolylcarbonyl)-L-Asparagine(Trt).

  • Deprotection : The trityl protecting group is removed from the asparagine side chain using a strong acid, typically Trifluoroacetic Acid (TFA), often in the presence of scavengers (like triisopropylsilane) to capture the released trityl cations and prevent side reactions.

Detailed Experimental Protocol

This protocol describes a robust and scalable procedure for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Purpose
Quinaldic AcidC₁₀H₇NO₂173.17Starting Material
L-Asparagine(Trt)C₂₃H₂₂N₂O₃374.44Starting Material
HBTUC₁₁H₁₆N₅O·PF₆379.25Coupling Agent
DIPEAC₈H₁₉N129.24Non-nucleophilic Base
DMFC₃H₇NO73.09Aprotic Polar Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
1 M HCl (aq)HCl36.46Aqueous Wash
Sat. NaHCO₃ (aq)NaHCO₃84.01Aqueous Wash
BrineNaCl58.44Aqueous Wash
Anhydrous MgSO₄MgSO₄120.37Drying Agent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Deprotection Agent
Triisopropylsilane (TIS)C₉H₂₂Si158.36Cation Scavenger
Step-by-Step Synthesis Workflow

G start Dissolve Quinaldic Acid (1.0 eq) & HBTU (1.05 eq) in DMF add_base Cool to 0°C, Add DIPEA (2.5 eq) start->add_base stir1 Stir for 20 min (Activation) add_base->stir1 add_asn Add L-Asparagine(Trt) (1.0 eq) in DMF stir1->add_asn react Warm to RT, Stir for 4-6 hours (Monitor by TLC/LC-MS) add_asn->react quench Dilute with EtOAc react->quench wash_acid Wash with 1 M HCl (2x) quench->wash_acid wash_base Wash with Sat. NaHCO₃ (2x) wash_acid->wash_base wash_brine Wash with Brine (1x) wash_base->wash_brine dry Dry organic layer (MgSO₄), Filter, Concentrate wash_brine->dry purify Purify via Flash Chromatography (Silica Gel) dry->purify deprotect Dissolve intermediate in TFA/TIS/H₂O (95:2.5:2.5) purify->deprotect react2 Stir for 2 hours at RT deprotect->react2 concentrate Concentrate in vacuo react2->concentrate precipitate Triturate with cold ether, Filter solid concentrate->precipitate final_dry Dry under high vacuum precipitate->final_dry end N-(2-Quinolylcarbonyl)-L-asparagine (Characterize: NMR, MS, HPLC) final_dry->end

Caption: Step-by-step workflow for synthesis and purification.

Protocol Details:

  • Activation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add quinaldic acid (1.0 eq) and HBTU (1.05 eq). Dissolve in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Cool the solution to 0°C in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir the mixture at 0°C for 20 minutes to ensure complete activation of the carboxylic acid.

  • Coupling: In a separate flask, dissolve L-Asparagine(Trt) (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated quinaldic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated aqueous NaHCO₃ (twice), and finally with brine (once). The acidic wash removes excess DIPEA, while the basic wash removes unreacted quinaldic acid and HOBt byproduct.

  • Isolation of Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified, protected intermediate in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) and stir at room temperature for 2 hours.

  • Final Product Isolation: Remove the TFA under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield N-(2-Quinolylcarbonyl)-L-asparagine as a solid.

Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed.

Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals corresponding to the quinoline ring protons, the α- and β-protons of the asparagine backbone, and the side-chain amide protons. Integration should match the expected proton count.
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms, including the two amide carbonyls and the carboxylic acid carbonyl.[12]
Mass Spec (ESI) Molecular Weight VerificationA peak corresponding to the [M+H]⁺ ion at m/z 288.27, confirming the molecular weight of 287.27 g/mol .[1]
FT-IR Functional Group AnalysisCharacteristic stretches for N-H (amide), C=O (amide and carboxylic acid), and aromatic C=C bonds.[13]
HPLC Purity AssessmentA single major peak indicating high purity (>95%), with retention time matched against a reference standard if available.

Conclusion

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine from quinaldic acid is a well-defined process that leverages modern peptide coupling chemistry. By selecting an appropriate coupling reagent like HBTU and employing a side-chain protecting group for asparagine, such as the trityl group, common side reactions are effectively suppressed. The detailed protocol for synthesis, purification, and characterization provided herein offers a reliable and reproducible pathway for obtaining this important compound in high purity, making it suitable for use as an analytical standard or as a building block in further drug development efforts.

References

  • A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis. Benchchem.
  • Protecting groups for asparagine and glutamine in peptide synthesis.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection.
  • Amino Acid Deriv
  • Protecting groups for asparagine and glutamine in peptide synthesis.
  • (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. PubChem.
  • N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE | 136465-98-0. ChemicalBook.
  • Coupling Reagents. Aapptec Peptides.
  • Amide Synthesis. Fisher Scientific.
  • Typical agents used for amino acid coupling.
  • L-Asparagine. NIST WebBook.
  • L-Asparagine. SpectraBase.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • How to Make Amides: Mechanism. YouTube.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Exploratory

Quinargine as a Key Intermediate in the Synthesis of Saquinavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, this guide is designed to provide an in-depth technical overview of the synthesis of Saquinavir, a critical HIV-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide an in-depth technical overview of the synthesis of Saquinavir, a critical HIV-1 protease inhibitor, with a specific focus on the pivotal intermediate, Quinargine. This document moves beyond a simple recitation of synthetic steps, delving into the causality behind experimental choices and providing self-validating protocols. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of this synthetic pathway, fostering innovation and process optimization in the field of antiretroviral drug manufacturing.

Introduction to Saquinavir: A Landmark in Antiretroviral Therapy

Saquinavir, sold under brand names such as Invirase, was the first HIV protease inhibitor approved by the U.S. Food and Drug Administration (FDA) in 1995.[1] This marked a turning point in the management of HIV/AIDS, ushering in the era of Highly Active Antiretroviral Therapy (HAART). Saquinavir functions by binding to the active site of the HIV protease enzyme, a crucial enzyme for the virus's life cycle. This binding action prevents the protease from cleaving newly synthesized viral polyproteins into mature, functional proteins. Consequently, the production of infectious viral particles is halted, leading to a decrease in viral load and a slowing of the progression of the disease.[1]

The clinical significance of Saquinavir lies in its role as a cornerstone of combination antiretroviral therapy. It is typically co-administered with other antiretroviral agents, often including ritonavir, which boosts its bioavailability.[1] The complex molecular structure of Saquinavir, featuring multiple chiral centers, presents a significant challenge for chemical synthesis, making the development of efficient and scalable synthetic routes a key focus of research and development.

Quinargine: The Linchpin Intermediate

A convergent synthesis strategy is often employed for Saquinavir, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. One of the most critical of these fragments is Quinargine, chemically known as N2-(2-quinolinylcarbonyl)-L-asparagine. This intermediate comprises the quinoline moiety and the L-asparagine residue, which are essential components of the final Saquinavir molecule. The efficient and high-purity synthesis of Quinargine is paramount to the overall success of the Saquinavir production process.

Chemical Properties and Characterization of Quinargine
  • Chemical Name: N2-(2-quinolinylcarbonyl)-L-asparagine

  • Molecular Formula: C14H13N3O4

  • Molecular Weight: 287.27 g/mol

  • Appearance: Expected to be a solid.

  • Solubility: Likely soluble in polar organic solvents.

  • ¹H NMR: Signals corresponding to the protons of the quinoline ring, the α- and β-protons of the asparagine backbone, and the amide protons.

  • ¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the quinoline and asparagine moieties.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amides), C=O stretching (amides and carboxylic acid), and aromatic C-H stretching.

Synthetic Pathway: From Starting Materials to Saquinavir

The synthesis of Saquinavir via the Quinargine intermediate can be logically divided into two major stages: the synthesis of Quinargine itself, and its subsequent coupling to the second key fragment to form the final active pharmaceutical ingredient.

G cluster_0 Stage 1: Synthesis of Quinargine cluster_1 Stage 2: Saquinavir Synthesis Quinaldic Acid Quinaldic Acid Quinargine Quinargine Quinaldic Acid->Quinargine L-Asparagine, DCC, HOBt Activated Quinargine Activated Quinargine Quinargine->Activated Quinargine Pivaloyl Chloride, Triethylamine L-Asparagine L-Asparagine L-Asparagine->Quinargine Saquinavir Saquinavir Activated Quinargine->Saquinavir Amino alcohol fragment Amino alcohol fragment [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)- N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide

Figure 1: Overall workflow for the synthesis of Saquinavir via the Quinargine intermediate.
Stage 1: Synthesis of Quinargine (N2-(2-quinolinylcarbonyl)-L-asparagine)

The formation of Quinargine involves the creation of an amide bond between the carboxylic acid of quinaldic acid and the α-amino group of L-asparagine. This is a classic peptide coupling reaction. While various coupling reagents can be employed, a common and effective method utilizes dicyclohexylcarbodiimide (DCC) as the activating agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

Experimental Protocol: Synthesis of Quinargine

  • Materials:

    • Quinaldic acid

    • L-Asparagine

    • Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve quinaldic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • In a separate flask, dissolve L-asparagine (1.0 eq) in a minimal amount of water and then dilute with DMF.

    • Slowly add the L-asparagine solution to the reaction mixture at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DMF.

    • Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Quinargine.

    • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • DCC and HOBt: DCC is a powerful dehydrating agent that activates the carboxylic acid of quinaldic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to intercept this intermediate, forming an active ester that is less prone to racemization and reacts more cleanly with the amine of L-asparagine.

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous grade to prevent the hydrolysis of the activated intermediates.

  • 0 °C to Room Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side reactions. Allowing the reaction to proceed to room temperature ensures a reasonable reaction rate for complete conversion.

Stage 2: Coupling of Quinargine to Synthesize Saquinavir

The final step in the convergent synthesis is the coupling of Quinargine with the second key fragment, [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide. A particularly effective method for this transformation involves the in-situ formation of a mixed anhydride of Quinargine using pivaloyl chloride.

Experimental Protocol: Synthesis of Saquinavir from Quinargine

This protocol is adapted from the process described in patent WO2006134612A1.[1]

  • Materials:

    • Quinargine (N2-(2-quinolinylcarbonyl)-L-asparagine) (44.7 g)

    • Methylene chloride (500 ml)

    • Triethylamine (15.1 g)

    • 3,5-Lutidine (2.5 g)

    • Pivaloyl chloride (17.2 g)

    • [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide (50 g)

    • Water

    • 10% aqueous sodium bicarbonate solution

  • Procedure:

    • Suspend Quinargine (44.7 g) in methylene chloride (500 ml) at 25-35 °C under a nitrogen atmosphere.

    • Cool the suspension to 0-5 °C.

    • Slowly add triethylamine (15.1 g) over 15 minutes and stir for 10 minutes at 0-5 °C until a clear solution is formed.

    • Add 3,5-lutidine (2.5 g) to the solution.

    • Immediately add pivaloyl chloride (17.2 g) as quickly as possible under vigorous stirring, maintaining the temperature at 0-5 °C. This forms the pivaloyl mixed anhydride of Quinargine.

    • To this activated Quinargine solution, add [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide (50 g) under vigorous stirring and continue to stir for 15 minutes.

    • Add water (200 ml) to the reaction mixture, stir for 10 minutes, and then separate the layers.

    • Adjust the pH of the organic layer to 7.8-8.2 with a 10% aqueous sodium bicarbonate solution and stir for 30 minutes.

    • Separate the layers and wash the organic layer with water.

    • Concentrate the organic layer under reduced pressure to obtain crude Saquinavir.

    • The crude product can be further purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

  • Pivaloyl Chloride: Pivaloyl chloride reacts with the carboxylate of Quinargine (formed by the addition of triethylamine) to generate a highly reactive mixed anhydride. The bulky pivaloyl group makes the desired carbonyl carbon more susceptible to nucleophilic attack by the amino group of the second fragment.

  • Triethylamine and 3,5-Lutidine: Triethylamine is a base used to deprotonate the carboxylic acid of Quinargine, making it nucleophilic for the reaction with pivaloyl chloride. 3,5-Lutidine is a non-nucleophilic base that can act as a scavenger for any acidic byproducts, helping to drive the reaction to completion.

  • Methylene Chloride: Methylene chloride is a suitable solvent for this reaction as it dissolves the reactants and is relatively unreactive under the reaction conditions.

Data Presentation

Synthesis StageKey ReactantsKey ReagentsSolventTypical YieldPurity
Quinargine Synthesis Quinaldic acid, L-AsparagineDCC, HOBtDMFGood to ExcellentHigh, requires purification
Saquinavir Synthesis Quinargine, Amino alcohol fragmentPivaloyl chloride, TriethylamineMethylene ChlorideHighHigh, requires purification

Conclusion

The synthesis of Saquinavir through the Quinargine intermediate represents a robust and scalable approach to producing this vital antiretroviral medication. A thorough understanding of the underlying chemical principles and careful control of reaction conditions are essential for achieving high yields and purity. This guide has provided a detailed overview of the key synthetic steps, emphasizing the rationale behind the chosen methodologies. It is our hope that this technical resource will be of significant value to the scientific community engaged in the development and manufacturing of life-saving pharmaceuticals.

References

  • Google Patents. (n.d.). A process for the preparation of saquinavir using novel intermediate.
  • Wikipedia. (2023, December 29). Saquinavir. Retrieved January 14, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Quinolylcarbonyl)-L-asparagine

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Quinolylcarbonyl)-L-asparagine is a complex organic molecule that holds significant relevance in the field of pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Quinolylcarbonyl)-L-asparagine is a complex organic molecule that holds significant relevance in the field of pharmaceutical sciences, primarily due to its classification as a known impurity of Saquinavir[1][2]. Saquinavir is a potent HIV-1 protease inhibitor, and the presence of any related substance, such as N-(2-Quinolylcarbonyl)-L-asparagine (also referred to as Saquinavir EP Impurity A), necessitates a thorough understanding of its physicochemical properties for quality control, drug safety, and regulatory compliance[1][3]. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-(2-Quinolylcarbonyl)-L-asparagine, alongside detailed protocols for its synthesis and analytical characterization.

Chemical Identity and Structure

N-(2-Quinolylcarbonyl)-L-asparagine is an amide formed between the carboxyl group of quinaldic acid (quinoline-2-carboxylic acid) and the alpha-amino group of the amino acid L-asparagine.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name (2S)-2-[(quinoline-2-carbonyl)amino]succinamic acid
Synonyms N-Quinaldoyl-L-asparagine, Saquinavir EP Impurity A[4], [1]
CAS Number 136465-98-0[4]
Molecular Formula C₁₄H₁₃N₃O₄[4]
Molecular Weight 287.27 g/mol [4]

digraph "N-(2-Quinolylcarbonyl)-L-asparagine Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.2!"]; C5 [label="C", pos="1.2,-1.8!"]; C6 [label="C", pos="0,-1.2!"]; C7 [label="C", pos="-1.2,-1.8!"]; C8 [label="C", pos="-2.4,-1.2!"]; C9 [label="C", pos="-2.4,0!"]; C10 [label="C", pos="-1.2,0.6!"]; C11 [label="C", pos="-1.2,2.0!"]; O12 [label="O", pos="-2.2,2.6!"]; N13 [label="N", pos="0,2.6!"]; H14 [label="H", pos="0.8,2.2!"]; C15 [label="C", pos="0.4,3.8!"]; H16 [label="H", pos="-0.4,4.2!"]; C17 [label="C", pos="1.8,4.2!"]; C18 [label="C", pos="2.2,5.6!"]; O19 [label="O", pos="1.6,6.6!"]; O20 [label="O", pos="3.4,5.8!"]; H21 [label="H", pos="3.8,5.2!"]; N22 [label="N", pos="2.6,3.0!"]; H23 [label="H₂", pos="3.4,3.4!"];

// Draw bonds for quinoline ring C10 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; C9 -- C10; C10 -- C6;

// Draw bonds for the rest of the molecule C10 -- C11; C11 -- O12; C11 -- N13; N13 -- H14; N13 -- C15; C15 -- H16; C15 -- C17; C17 -- N22; N22 -- H23; C17 -- C18; C18 -- O19; C18 -- O20; O20 -- H21;

// Add labels for hydrogens on the quinoline ring H_C2 [label="H", pos="1.2,1.2!"]; H_C3 [label="H", pos="3.2,0.3!"]; H_C4 [label="H", pos="3.2,-1.5!"]; H_C5 [label="H", pos="1.2,-2.4!"]; H_C7 [label="H", pos="-1.2,-2.4!"]; H_C8 [label="H", pos="-3.2,-1.5!"];

C2 -- H_C2; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C7 -- H_C7; C8 -- H_C8; }

Caption: Chemical structure of N-(2-Quinolylcarbonyl)-L-asparagine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-(2-Quinolylcarbonyl)-L-asparagine is essential for its handling, analysis, and for predicting its behavior in various matrices.

Table 2: Physicochemical Data

PropertyValueMethodSource
Melting Point 200-203 °CExperimental[4]
Boiling Point 723.3 ± 60.0 °CPredicted[4]
Density 1.419 ± 0.06 g/cm³Predicted[4]
pKa 3.07 ± 0.10Predicted[4]
XLogP3-AA 0.3Computed[2]
Solubility Data not available--

Acidity (pKa): The predicted pKa of 3.07 suggests that the carboxylic acid group is the most acidic proton in the molecule. This value is in the expected range for a carboxylic acid adjacent to an amide-substituted alpha-carbon.

Synthesis and Purification

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine involves the formation of an amide bond between quinaldic acid and L-asparagine. This is a standard peptide coupling reaction.

Synthesis_Workflow Quinaldic_Acid Quinaldic Acid Activation Activation of Carboxylic Acid Quinaldic_Acid->Activation L_Asparagine L-Asparagine Coupling Nucleophilic Attack by Amino Group L_Asparagine->Coupling Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Activation Base Base (e.g., DIPEA, NMM) Base->Coupling Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling Activation->Coupling Product N-(2-Quinolylcarbonyl) -L-asparagine Coupling->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthesis workflow for N-(2-Quinolylcarbonyl)-L-asparagine.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard peptide coupling techniques.

  • Activation of Quinaldic Acid:

    • Dissolve quinaldic acid (1.0 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) or Dicyclohexylcarbodiimide (DCC) (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • If using DCC, an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) is recommended to suppress racemization.

    • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Coupling Reaction:

    • In a separate flask, suspend L-asparagine (1.0 eq) in the same solvent.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the ammonium salt of the amino acid and facilitate its dissolution.

    • Slowly add the solution of the activated quinaldic acid to the L-asparagine suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

    • Dilute the filtrate with an appropriate organic solvent (e.g., Ethyl Acetate) and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-(2-Quinolylcarbonyl)-L-asparagine.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity and purity of synthesized N-(2-Quinolylcarbonyl)-L-asparagine.

Analytical_Workflow Synthesized_Product Synthesized Product HPLC HPLC (Purity & Quantification) Synthesized_Product->HPLC MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS NMR NMR Spectroscopy (Structure Elucidation) Synthesized_Product->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthesized_Product->FTIR Purity_Data Purity > 95% HPLC->Purity_Data MW_Confirmation [M+H]⁺, [M-H]⁻ MS->MW_Confirmation Structure_Confirmation ¹H & ¹³C Spectra NMR->Structure_Confirmation Functional_Group_ID Amide, Carboxyl, Aromatic C-H FTIR->Functional_Group_ID

Caption: Analytical workflow for the characterization of N-(2-Quinolylcarbonyl)-L-asparagine.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound and for quantification.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~230-240 nm).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is well-suited for this polar molecule.

  • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 288.09 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 286.08 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinoline ring, the α- and β-protons of the asparagine moiety, and the amide protons. The chemical shifts will be influenced by the electronic environment and through-space interactions.

  • ¹³C NMR: The spectrum will display resonances for all 14 carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups, and the aromatic carbons of the quinoline ring.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups.

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

    • N-H stretching from the amides (~3400-3200 cm⁻¹).

    • C=O stretching from the carboxylic acid and amides (~1750-1630 cm⁻¹).

    • C=C and C=N stretching from the quinoline ring (~1600-1450 cm⁻¹).

Biological Significance and Applications

The primary significance of N-(2-Quinolylcarbonyl)-L-asparagine lies in its role as a process-related impurity in the synthesis of Saquinavir[1]. As such, it is a critical reference standard for:

  • Pharmaceutical Quality Control: Analytical laboratories in the pharmaceutical industry use this compound to develop and validate methods for detecting and quantifying impurities in Saquinavir drug substance and product.

  • Drug Safety and Toxicology: The presence of impurities can affect the safety and efficacy of a drug. Therefore, understanding the biological activity, if any, of N-(2-Quinolylcarbonyl)-L-asparagine is important for risk assessment.

  • Process Chemistry: Monitoring the formation of this impurity can provide insights into the reaction kinetics and side reactions occurring during the synthesis of Saquinavir, allowing for process optimization to minimize its formation.

While the biological activity of N-(2-Quinolylcarbonyl)-L-asparagine itself has not been extensively studied, related quinoline-carboxamide derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-(2-Quinolylcarbonyl)-L-asparagine is not publicly available. However, based on its structure as an amino acid derivative, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(2-Quinolylcarbonyl)-L-asparagine is a molecule of significant interest in pharmaceutical analysis due to its status as an impurity of the antiretroviral drug Saquinavir. While comprehensive experimental data on its physicochemical properties are limited, this guide provides a detailed overview based on available information and predictive models. The outlined synthesis and analytical protocols offer a robust framework for researchers and drug development professionals working with this compound. A thorough characterization of this and other drug-related impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

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  • Crich, D., & Sharma, I. (2013). A Facile Synthesis of α-N-Ribosyl-Asparagine and α-N-Ribosyl-Glutamine Building Blocks. Molecules, 18(7), 8779-8791. [Link]

  • Pharmaffiliates. (n.d.). Saquinavir-impurities. Retrieved from [Link]

  • Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 26(6), 1-15. [Link]

  • Veeprho. (n.d.). Saquinavir Impurities and Related Compound. Retrieved from [Link]

  • Veeprho. (n.d.). Saquinavir EP Impurity A | CAS 136465-98-0. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Saquinavir Impurity-C. Retrieved from [Link]

  • Kumar, A., et al. (2014). Evaluation of novel Saquinavir analogs for resistance mutation compatibility and potential as an HIV-Protease inhibitor drug. Bioinformation, 10(4), 213–219. [Link]

  • Thummar, M., et al. (2017). Identification of degradation products of Saquinavir mesylate by LC-MS: Molecular Docking and In Silico toxicity studies. Sciforum. [Link]

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  • Silambarasan, S., et al. (2022). Development and Classification of L-Asparagine, Metal Compound Amino Acid NLO Semiorganic Crystals. International Research Journal of Multidisciplinary Scope, 3(Special Issue 1), 1-12. [Link]

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  • Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
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Exploratory

An In-depth Technical Guide to N-(2-Quinolylcarbonyl)-L-asparagine: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Quinolylcarbonyl)-L-asparagine is a quinoline-amino acid conjugate of significant interest, notably recognized as an impurity in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Quinolylcarbonyl)-L-asparagine is a quinoline-amino acid conjugate of significant interest, notably recognized as an impurity in the synthesis of the HIV protease inhibitor, Saquinavir.[1][2][3] This guide provides a comprehensive overview of its chemical structure, a detailed, rationalized protocol for its synthesis, and a multi-faceted strategy for its structural characterization and purity assessment. By integrating established principles of peptide chemistry with analytical methodologies, this document serves as a technical resource for researchers engaged in the synthesis, analysis, or quality control of quinoline-based pharmaceuticals and related molecules.

Introduction: The Significance of Quinoline-Amino Acid Conjugates

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[4] The conjugation of such heterocyclic systems with amino acids represents a compelling strategy in drug design. This approach can modulate physicochemical properties, enhance biological targeting, and explore new pharmacological profiles.[2] N-(2-Quinolylcarbonyl)-L-asparagine, with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol , exemplifies this molecular hybridization.[5][6] Its identification as "Saquinavir EP Impurity A" underscores the practical importance of understanding its formation and characterization in the context of pharmaceutical development and manufacturing.[1][2][3][5]

Chemical Structure and Properties

The chemical structure of N-(2-Quinolylcarbonyl)-L-asparagine consists of a quinoline-2-carboxamide moiety linked to the α-amino group of an L-asparagine residue.

  • Systematic Name: (2S)-2-[(Quinoline-2-carbonyl)amino]succinamic acid[6]

  • CAS Number: 136465-98-0[1][2][3][5][6]

  • Molecular Formula: C₁₄H₁₃N₃O₄[1][5][6]

  • Molecular Weight: 287.27 g/mol [5][6]

The key structural features include:

  • A planar, aromatic quinoline ring system.

  • An amide bond connecting the quinoline and asparagine moieties.

  • A chiral center at the α-carbon of the L-asparagine residue.

  • A primary amide (carboxamide) in the asparagine side chain.

  • A free carboxylic acid group.

These features dictate the molecule's chemical reactivity, potential for hydrogen bonding, and overall polarity.

Synthesis of N-(2-Quinolylcarbonyl)-L-asparagine

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine is achieved through a standard peptide coupling reaction between quinoline-2-carboxylic acid (quinaldic acid) and L-asparagine. However, the chemistry of asparagine presents specific challenges that must be addressed to ensure a successful and high-purity synthesis.

Rationale for Experimental Design

The primary challenges in coupling reactions involving asparagine are:

  • Side-Chain Dehydration: The primary amide of the asparagine side chain can undergo dehydration to form a β-cyanoalanine derivative, particularly when using carbodiimide-based coupling reagents like DCC or DIC. This side reaction results in a significant impurity with a mass loss of 18 Da.

  • Low Solubility: Fmoc-protected asparagine has notoriously low solubility in common organic solvents like DMF, which can hinder reaction kinetics and lead to incomplete couplings.

  • Racemization: As with any peptide coupling, there is a risk of racemization at the α-carbon of the amino acid, which can be minimized by the choice of coupling reagents and conditions.

To mitigate these challenges, the use of a side-chain protected asparagine derivative is the most robust strategy. The trityl (Trt) group is a common and effective protecting group for the asparagine side-chain amide. It sterically hinders the side-chain amide, preventing dehydration, and also significantly improves the solubility of the protected amino acid derivative.[7][8]

For the activation of the carboxylic acid, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred over carbodiimides for asparagine couplings as they are known to reduce the risk of dehydration.[8]

The overall synthetic strategy, therefore, involves the protection of the asparagine side chain, followed by the coupling reaction, and finally, the deprotection of the side chain to yield the target compound.

Experimental Workflow Diagram

G cluster_0 Synthesis Workflow start Start Materials: L-Asparagine & Trityl Chloride step1 Side-Chain Protection: Formation of Fmoc-Asn(Trt)-OH start->step1 1. Protect Side-Chain Amide step2 Coupling Reaction: Quinaldic Acid + Fmoc-Asn(Trt)-OH step1->step2 2. Couple with Quinaldic Acid step3 Deprotection: Removal of Trityl Group step2->step3 3. Acidolytic Cleavage of Trt step4 Purification: Reverse-Phase HPLC step3->step4 4. Purify Crude Product end_product Final Product: N-(2-Quinolylcarbonyl)-L-asparagine step4->end_product

Caption: Synthetic workflow for N-(2-Quinolylcarbonyl)-L-asparagine.

Detailed Synthesis Protocol

Step 1: Preparation of Side-Chain Protected L-Asparagine (Fmoc-Asn(Trt)-OH)

This starting material is commercially available. If synthesized, it involves the reaction of Fmoc-L-asparagine with trityl chloride in the presence of a base. The use of the commercially available Fmoc-Asn(Trt)-OH is recommended for convenience and purity.[9]

Step 2: Coupling of Quinaldic Acid with Fmoc-Asn(Trt)-OH

  • In a round-bottom flask, dissolve quinaldic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add Fmoc-Asn(Trt)-OH (1.0 eq) to the activated quinaldic acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 3: Deprotection of the Trityl Group

  • Dissolve the crude protected product from Step 2 in a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS is included as a scavenger to trap the liberated trityl cations and prevent side reactions.

  • Stir the solution at room temperature for 2-3 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge or filter to collect the solid, wash with cold ether, and dry under vacuum.

Step 4: Purification

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure product and lyophilize to obtain N-(2-Quinolylcarbonyl)-L-asparagine as a white solid.

Structural Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-(2-Quinolylcarbonyl)-L-asparagine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The expected spectra are described below.

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for both the quinoline and asparagine moieties.

Proton Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Quinoline H (aromatic)7.5 - 8.5m
Amide NH (Asn α-amino)~9.0d
Asparagine α-CH4.8 - 5.0m
Asparagine β-CH₂2.8 - 3.0m
Asparagine side-chain NH₂7.0 - 7.5br s

The exact chemical shifts can vary depending on the solvent and concentration. The downfield shift of the α-CH proton of asparagine compared to the free amino acid is indicative of acylation.

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment (Predicted) Chemical Shift (δ, ppm)
Quinoline C=O (amide)165 - 168
Asparagine COOH172 - 175
Asparagine side-chain C=O173 - 176
Quinoline C (aromatic)120 - 150
Asparagine α-CH50 - 55
Asparagine β-CH₂35 - 40
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

4.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) is used to determine the accurate mass of the molecular ion, which should match the calculated value for C₁₄H₁₃N₃O₄.

  • [M+H]⁺: Calculated m/z = 288.0928, Observed m/z should be within a few ppm of this value.

  • [M-H]⁻: Calculated m/z = 286.0782, Observed m/z should be within a few ppm of this value.

4.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the parent ion can reveal characteristic fragmentation patterns. Expected key fragment ions include:

  • Loss of the carboxylic acid group: [M+H - COOH]⁺

  • Cleavage of the amide bond: Fragments corresponding to the quinoline-2-carbonyl cation and the protonated asparagine.

  • Fragments from the quinoline ring: Loss of HCN is a common fragmentation pathway for quinolines.

Characterization Workflow Diagram

G cluster_1 Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr Elucidate Covalent Structure ms Mass Spectrometry (HRMS, MS/MS) product->ms Confirm Molecular Weight & Fragmentation hplc HPLC Analysis product->hplc Assess Purity ftir FT-IR Spectroscopy product->ftir Identify Functional Groups final Structural Confirmation & Purity Assessment nmr->final ms->final hplc->final ftir->final

Caption: Multi-technique workflow for structural characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase method, similar to the one used for purification, can be employed. The purity is determined by integrating the peak area of the main product peak relative to the total peak area at a suitable UV wavelength (e.g., 254 nm).

Conclusion

This technical guide has provided a comprehensive overview of N-(2-Quinolylcarbonyl)-L-asparagine, from its fundamental chemical structure to a detailed, rationalized synthetic protocol and a robust characterization strategy. The key to a successful synthesis lies in mitigating the inherent challenges of asparagine chemistry, primarily through side-chain protection. The analytical workflow presented, combining NMR, mass spectrometry, and chromatography, ensures the unambiguous structural confirmation and purity assessment of the final product. The principles and methodologies detailed herein are broadly applicable to the synthesis and analysis of other quinoline-amino acid conjugates, making this guide a valuable resource for researchers in medicinal chemistry and pharmaceutical development.

References

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  • Pharmaffiliates. (n.d.). Saquinavir Mesilate-impurities. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). Saquinavir-impurities. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000168). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

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Foundational

The Enigmatic Dichotomy of N-(2-Quinolylcarbonyl)-L-asparagine: A Technical Guide to its Hypothesized Biological Roles in Drug Synthesis

Abstract N-(2-Quinolylcarbonyl)-L-asparagine is a molecule at the intersection of established pharmacology and novel inquiry. Identified as a process impurity in the synthesis of the HIV protease inhibitor Saquinavir, it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Quinolylcarbonyl)-L-asparagine is a molecule at the intersection of established pharmacology and novel inquiry. Identified as a process impurity in the synthesis of the HIV protease inhibitor Saquinavir, its own biological significance remains largely unexplored[1][2]. This technical guide moves beyond a simple characterization of an impurity to a hypothesis-driven exploration of its potential, and likely dichotomous, biological roles. By deconstructing the molecule into its constituent moieties—the quinoline-2-carboxamide scaffold and the L-asparagine residue—we can infer plausible, albeit opposing, mechanisms of action. This whitepaper will present two central hypotheses: that N-(2-Quinolylcarbonyl)-L-asparagine may function as a pro-apoptotic agent by leveraging the cytotoxic potential of its quinoline core, or conversely, act as an anti-apoptotic modulator by influencing cellular stress pathways via its asparagine component. This guide is intended for researchers in drug discovery and development, providing a scientifically grounded framework for investigating the untapped therapeutic potential of this unique chemical entity.

Deconstruction of a Molecule: Two Moieties, Two Potential Fates

The structure of N-(2-Quinolylcarbonyl)-L-asparagine presents a fascinating duality. On one hand, the quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and anti-inflammatory effects[3][4][5]. The carboxamide linkage further enhances its potential, with many quinoline- and quinolone carboxamides demonstrating potent anticancer properties through various mechanisms like kinase inhibition and apoptosis induction[6][7][8].

On the other hand, the L-asparagine residue is a key player in cellular metabolism, particularly in the context of cancer. Certain cancer cells exhibit a high dependency on extracellular asparagine for survival, a vulnerability exploited by the chemotherapeutic enzyme L-asparaginase[9]. However, recent studies have revealed a more nuanced role for intracellular asparagine, where it can act as a critical suppressor of apoptosis, especially under conditions of nutrient stress like glutamine depletion[10][11][12][13].

This inherent duality forms the basis of our investigation. The molecule could either be driven by the cytotoxic potential of its quinoline "warhead" or the metabolic-modulating nature of its asparagine "tail."

Hypothesis I: A Pro-Apoptotic Agent through Quinoline-Mediated Targeting

Our first hypothesis posits that the biological activity of N-(2-Quinolylcarbonyl)-L-asparagine is dominated by its quinoline-2-carboxamide moiety. This scaffold is structurally analogous to known inhibitors of critical cellular pathways that regulate cell proliferation and survival.

Mechanistic Rationale

The quinoline core is a versatile pharmacophore capable of interacting with a variety of biological targets. Numerous quinoline derivatives have been shown to exert their anticancer effects by:

  • Inhibiting Protein Kinases: The quinoline scaffold is present in several approved and experimental kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR)[14][15]. By competing with ATP for the kinase domain's binding site, these inhibitors can halt signal transduction pathways that drive cell growth and proliferation.

  • Inducing Caspase-Dependent Apoptosis: Certain quinoline derivatives have been demonstrated to trigger programmed cell death by activating initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases, leading to cell dismantling[16][17].

  • Proteasome Inhibition: Some substituted quinolines have been identified as noncovalent inhibitors of the proteasome's chymotrypsin-like and caspase-like activities, leading to the accumulation of misfolded proteins and the induction of apoptosis[18].

The L-asparagine moiety in this context could serve as a "smart" delivery system, potentially being recognized by amino acid transporters on the surface of cancer cells, thereby facilitating its entry and allowing the quinoline core to exert its cytotoxic effects.

Proposed Signaling Pathway: Kinase Inhibition Leading to Apoptosis

G cluster_membrane Cell Membrane Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Signaling_Cascade Activation Molecule N-(2-Quinolylcarbonyl) -L-asparagine Molecule->Receptor_Kinase Inhibition Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis_Pathway Pro-Apoptotic Signaling (e.g., Bax/Bak activation) Signaling_Cascade->Apoptosis_Pathway Inhibition Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Glutamine_Deprivation Glutamine Deprivation (Metabolic Stress) UPR Unfolded Protein Response (UPR) Activation Glutamine_Deprivation->UPR CHOP CHOP Induction UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cell_Survival Cell Survival Molecule N-(2-Quinolylcarbonyl) -L-asparagine Intracellular_Asn Increased Intracellular Asparagine Pool Molecule->Intracellular_Asn Intracellular_Asn->CHOP Suppression

Caption: Hypothesized anti-apoptotic mechanism via stress response modulation.

Experimental Workflow: Validating the Anti-Apoptotic Hypothesis

Step 1: Glutamine Deprivation Rescue Assay

  • Objective: To determine if the compound can rescue cancer cells from apoptosis induced by glutamine withdrawal.

  • Methodology:

    • Culture cancer cells known to be sensitive to glutamine deprivation (e.g., MYC-transformed cells).

    • Incubate cells in glutamine-free medium.

    • Treat cells with a range of concentrations of N-(2-Quinolylcarbonyl)-L-asparagine, with L-asparagine as a positive control.

    • After 24-48 hours, assess cell viability using an MTT assay and apoptosis via Annexin V/PI staining and flow cytometry.

    • A "rescue" is defined as a significant increase in viability and a decrease in apoptosis compared to the untreated, glutamine-deprived control.

Step 2: Analysis of UPR Markers

  • Objective: To determine if the compound's pro-survival effect is mediated through the suppression of the UPR.

  • Methodology:

    • Perform the glutamine deprivation rescue experiment as described above.

    • Harvest cell lysates at various time points.

    • Analyze the expression levels of key UPR proteins, particularly the pro-apoptotic factor CHOP, using Western blotting or qPCR.

    • A successful rescue should correlate with a reduction in CHOP expression compared to the glutamine-deprived control.

Experiment Parameter Measured Expected Outcome for Anti-Apoptotic Activity
Glutamine Deprivation AssayCell Viability and ApoptosisIncreased cell viability and decreased apoptosis in the presence of the compound under glutamine starvation.
Western Blot/qPCRCHOP Protein/mRNA LevelsSuppression of CHOP induction during glutamine deprivation.

Synthesis and Drug Development Considerations

While this guide focuses on the biological role, the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine is a critical aspect for its further study. The molecule is typically formed through the coupling of quinaldic acid and L-asparagine, a standard peptide coupling reaction.[2] For drug development purposes, optimization of this synthesis to ensure high purity and yield would be paramount. Furthermore, should one of the hypothesized biological activities prove potent, the structure could serve as a lead for further medicinal chemistry efforts. For instance, if it acts as a kinase inhibitor, modifications to the quinoline ring could enhance potency and selectivity. If its anti-apoptotic role is confirmed, derivatives could be designed to improve cell permeability and metabolic stability.

Conclusion: From Impurity to Inquiry

N-(2-Quinolylcarbonyl)-L-asparagine stands as a compelling case study in the potential hidden within pharmaceutical manufacturing streams. Its identity as a Saquinavir impurity belies a complex and potentially bivalent biological profile. The robust pharmacological history of its quinoline core suggests a plausible role as a novel pro-apoptotic agent, while the emerging understanding of asparagine's role in the cellular stress response points to an equally plausible, yet diametrically opposed, function as a cell survival factor.

The experimental frameworks detailed in this guide provide a clear path forward for elucidating the true biological nature of this enigmatic molecule. By systematically testing these competing hypotheses, the scientific community can determine whether N-(2-Quinolylcarbonyl)-L-asparagine is destined to remain a footnote in the synthesis of another drug or emerge as a valuable lead compound in its own right. This journey from impurity to inquiry underscores a crucial principle in drug discovery: that even the most overlooked molecules can harbor significant therapeutic potential.

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Exploratory

Exploratory Studies on Quinargine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-infla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] This technical guide delineates a comprehensive framework for the exploratory studies of a novel class of compounds: quinargine derivatives. These compounds are conceptualized as conjugates of a quinoline core and the amino acid L-arginine. The conjugation with arginine, a key modulator of various physiological processes, is hypothesized to enhance cellular uptake, target specificity, and overall therapeutic efficacy.[4][5][6] This document provides in-depth, field-proven insights into the rational design, synthesis, and multi-tiered biological evaluation of quinargine derivatives, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Quinargine Derivatives

The development of novel therapeutic agents often involves the strategic combination of pharmacophores to enhance desired biological activities and pharmacokinetic properties.[7] Quinoline derivatives have a rich history in drug discovery, with their planar aromatic structure facilitating intercalation with DNA and interaction with various enzymes.[1] However, challenges such as poor solubility, off-target toxicity, and the emergence of drug resistance necessitate continuous innovation.

The incorporation of L-arginine into the quinoline scaffold presents a compelling strategy to address these limitations. Arginine is a semi-essential amino acid involved in critical metabolic pathways, including the synthesis of nitric oxide, creatine, and polyamines.[4][6] Its cationic guanidinium group is known to play a crucial role in molecular recognition and can facilitate cell membrane translocation, a principle leveraged by cell-penetrating peptides (CPPs).[8][9]

Hypothesized Advantages of Quinargine Derivatives:

  • Enhanced Cellular Uptake: The positively charged guanidinium group of arginine may promote interaction with negatively charged cell membranes, potentially increasing intracellular drug concentrations.[8]

  • Targeted Delivery: Arginine's role in various cellular processes could be exploited for targeted delivery to cells with high metabolic or proliferative rates, such as cancer cells.[4]

  • Modulated Biological Activity: The conjugation of arginine could alter the electronic properties and steric hindrance of the quinoline pharmacophore, leading to novel mechanisms of action or improved target engagement.

  • Improved Pharmacokinetics: The hydrophilic nature of arginine may enhance the solubility and bioavailability of otherwise poorly soluble quinoline derivatives.

This guide will navigate the exploratory workflow for quinargine derivatives, from initial design and synthesis to rigorous preclinical evaluation.

Synthesis and Characterization of Quinargine Derivatives

The synthesis of quinargine derivatives involves the coupling of a functionalized quinoline core with a protected L-arginine moiety. The choice of synthetic route will depend on the desired point of attachment on the quinoline ring and the nature of the linker.

General Synthetic Strategy

A versatile approach involves the amide bond formation between a carboxylic acid-functionalized quinoline and the alpha-amino group of L-arginine, or the reaction of an activated quinoline with the guanidinium group of arginine. Solid-phase peptide synthesis (SPPS) techniques can be adapted for the efficient synthesis and purification of these conjugates.[10][11]

Diagram of a Proposed Synthetic Workflow:

G cluster_synthesis Synthesis Phase A Functionalized Quinoline Core (e.g., Quinoline-4-carboxylic acid) C Coupling Reaction (e.g., HBTU/HOBt) A->C B Protected L-Arginine (e.g., Fmoc-Arg(Pbf)-OH) B->C D Deprotection C->D E Purification (RP-HPLC) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for the synthesis of quinargine derivatives.

Detailed Experimental Protocol: Synthesis of a Lead Quinargine Candidate (Q-Arg-1)

This protocol describes the synthesis of a hypothetical lead compound, N-(1-carboxy-4-guanidinobutyl)quinoline-4-carboxamide (Q-Arg-1).

Materials:

  • Quinoline-4-carboxylic acid

  • Fmoc-Arg(Pbf)-Wang resin

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve quinoline-4-carboxylic acid, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the deprotected resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the Pbf protecting group.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the product by RP-HPLC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Biological Evaluation

A tiered approach to in vitro screening is essential to efficiently identify promising lead compounds.[12]

Primary Screening: Cytotoxicity Assays

The initial evaluation of quinargine derivatives should focus on their cytotoxic effects against a panel of human cancer cell lines. The MTT and SRB assays are robust and widely used methods for this purpose.[13][14][15]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the quinargine derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Quantitative Cytotoxicity Data

CompoundCancer Cell LineIC₅₀ (µM) ± SD
Q-Arg-1MCF-7 (Breast)15.2 ± 1.8
A549 (Lung)22.5 ± 2.1
HCT116 (Colon)18.9 ± 1.5
DoxorubicinMCF-7 (Breast)0.8 ± 0.1
Secondary Screening: Mechanism of Action Studies

Compounds exhibiting significant cytotoxicity should be further investigated to elucidate their mechanism of action.

Apoptosis Assay (Annexin V/PI Staining):

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest and resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI).

  • Analyze by flow cytometry.

Cell Cycle Analysis:

This method determines the effect of the compound on cell cycle progression.

  • Treat cells with the test compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide) containing RNase.

  • Analyze by flow cytometry.

Diagram of a Potential Signaling Pathway Targeted by Quinargine Derivatives:

G cluster_pathway Apoptosis Induction Pathway A Quinargine Derivative B Cell Membrane Translocation A->B Guanidinium-mediated C Mitochondrial Stress B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Hypothesized apoptosis induction pathway for a quinargine derivative.

Structure-Activity Relationship (SAR) Studies

Systematic structural modifications of the lead quinargine compound are crucial for optimizing its potency and selectivity.

Key Areas for Modification:

  • Quinoline Core: Substitution at various positions of the quinoline ring can modulate its electronic properties and steric profile.

  • Linker: The length and flexibility of the linker between the quinoline and arginine moieties can influence target binding.

  • Arginine Moiety: Bioisosteric replacement of the guanidinium group can fine-tune the pKa and hydrogen bonding capacity of the molecule.[16][17][18]

Data Presentation: SAR Table

CompoundR¹ (Quinoline)R² (Linker)R³ (Arginine)IC₅₀ (µM)
Q-Arg-1HAmideGuanidinium15.2
Q-Arg-27-ClAmideGuanidinium8.5
Q-Arg-3HEthylGuanidinium25.1
Q-Arg-4HAmideUrea30.7

Preliminary In Vivo Evaluation

Promising candidates from in vitro and SAR studies should be advanced to preclinical animal models to assess their efficacy and safety in a physiological context.[19][20]

Animal Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the antitumor activity of novel compounds.

Efficacy Studies
  • Tumor Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into nude mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the quinargine derivative via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Monitor tumor growth and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Preliminary Toxicology

Assess the acute toxicity of the compound by observing any adverse effects, changes in body weight, and performing gross necropsy.

Conclusion and Future Directions

The exploratory framework outlined in this guide provides a systematic and scientifically rigorous approach to the investigation of novel quinargine derivatives. By leveraging the well-established pharmacology of the quinoline scaffold and the unique properties of L-arginine, this class of compounds holds significant promise for the development of new therapeutic agents. Future work should focus on optimizing lead compounds through extensive SAR studies, elucidating the precise molecular targets, and conducting comprehensive preclinical toxicology and pharmacokinetic profiling.

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An In-depth Technical Guide to the Research Applications of Lu 25-109, a Modulator of Amyloid Precursor Protein Processing

A Note on Chemical Identity: The CAS Number 136465-98-0 is predominantly listed in chemical databases as N-(2-Quinolinylcarbonyl)-L-asparagine, a known impurity of the antiretroviral drug Saquinavir.[1][2] However, a sig...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The CAS Number 136465-98-0 is predominantly listed in chemical databases as N-(2-Quinolinylcarbonyl)-L-asparagine, a known impurity of the antiretroviral drug Saquinavir.[1][2] However, a significant body of scientific literature, particularly in the field of neuropharmacology, associates this CAS number with the research compound Lu 25-109 (also known as Alvameline). This guide will focus exclusively on Lu 25-109, a compound with substantial and well-documented research applications in the study of Alzheimer's disease pathology.

Introduction: The Cholinergic Hypothesis and a Novel Pharmacological Approach

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in acetylcholine (ACh) neurotransmission contributes significantly to the cognitive deficits observed in patients. A primary strategy in AD drug development has been to enhance this diminished cholinergic signaling. Lu 25-109 emerged as a promising investigational compound due to its unique pharmacological profile: it acts as a partial agonist at the M1 muscarinic acetylcholine receptor while simultaneously acting as an antagonist at M2 and M3 receptors.[1][3]

This dual activity was considered potentially beneficial for treating AD. Activation of the M1 receptor, which is abundant in the cortex and hippocampus, is known to be involved in learning and memory processes. Furthermore, M1 receptor stimulation can promote the non-amyloidogenic processing of the amyloid precursor protein (APP), a key pathway in preventing the formation of neurotoxic amyloid-beta (Aβ) peptides.[3][4] The antagonism of M2 autoreceptors on presynaptic cholinergic neurons was hypothesized to increase the release of acetylcholine, further enhancing cholinergic transmission. This guide provides a technical overview of the core research applications of Lu 25-109, focusing on its mechanism of action and the experimental models used to elucidate its effects.

Part 1: Mechanism of Action - Shifting the Balance of APP Processing

The central hypothesis for the disease-modifying potential of Lu 25-109 revolves around its ability to modulate the proteolytic processing of APP. APP can be cleaved by two competing enzymatic pathways:

  • Amyloidogenic Pathway: Sequential cleavage by β-secretase (BACE1) and γ-secretase produces the Aβ peptides that aggregate to form senile plaques, a hallmark of AD.

  • Non-amyloidogenic Pathway: Cleavage by α-secretase within the Aβ domain precludes the formation of Aβ and releases a soluble, neurotrophic fragment known as soluble APP-alpha (sAPPα).

Lu 25-109, through its agonism at M1 receptors, stimulates the α-secretase pathway.[3] This shunts APP processing away from the production of toxic Aβ peptides and towards the generation of potentially neuroprotective sAPPα. The stimulation of M1 receptors, which are Gq-coupled, initiates a signaling cascade that is believed to enhance α-secretase activity, although the precise downstream mechanisms are complex and still under investigation.[3][4]

Lu_25-109_Signaling_Pathway cluster_pathways Competing APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic (Neuroprotective) cluster_amyloidogenic Amyloidogenic (Pathogenic) M1R M1 Muscarinic Receptor (Gq-coupled) Alpha_Sec α-secretase M1R->Alpha_Sec Stimulates Activity APP Amyloid Precursor Protein (APP) APP->Alpha_Sec Beta_Sec β-secretase APP->Beta_Sec sAPPa sAPPα (Soluble, Neurotrophic) Alpha_Sec->sAPPa AICD C-terminal Fragment Abeta Amyloid-β (Aβ) Peptide Beta_Sec->Abeta Initiates Cleavage (followed by γ-secretase) Lu25109 Lu 25-109 (M1 Partial Agonist) Lu25109->M1R Activates Plaques Amyloid Plaques Abeta->Plaques Aggregates to form

Figure 1: Signaling pathway of Lu 25-109 in modulating APP processing.

Part 2: Core Research Applications and Key Findings

Lu 25-109 has been instrumental in preclinical studies aimed at validating the M1 receptor as a therapeutic target for AD. The primary experimental models used were cultured cells expressing specific muscarinic receptors and ex vivo brain tissue.

In Vitro Studies: Human Embryonic Kidney (HEK) 293 Cells

HEK 293 cells are a workhorse for studying receptor pharmacology due to their ease of transfection and low endogenous receptor expression, allowing for the study of a specific receptor subtype in isolation. Researchers stably transfected HEK 293 cells to express either human M1 or M2 acetylcholine receptors.[3]

  • Key Finding: Lu 25-109 robustly stimulated the secretion of sAPP from HEK 293 cells that were engineered to overexpress M1 receptors.[3] Conversely, it had no effect on sAPP secretion in cells expressing M2 receptors, confirming its M1-selectivity for this downstream effect.[3]

  • Causality: This experiment directly demonstrated that the activation of the M1 receptor subtype is sufficient to drive the non-amyloidogenic processing of APP. By using a cell line expressing a single receptor subtype, researchers could definitively link the M1 signaling pathway to the observed increase in sAPPα.

  • Dose-Response: The study noted distinct concentration profiles for rapid (5-35 minutes) and delayed (55-75 minutes) secretory responses, suggesting the involvement of multiple, complex cell biological mechanisms downstream of M1 activation.[3]

Ex Vivo Studies: Rat Hippocampal Slices

To bridge the gap between a simplified cell culture system and the complex environment of the brain, fresh hippocampal slices from rats were used. This model preserves the local cellular architecture and synaptic connections of a critical memory-associated brain region.

  • Key Finding: Lu 25-109 effectively stimulated sAPP secretion from rat hippocampal slices, validating the findings from the cell-based assays in a more physiologically relevant context.[3]

  • Causality: This result demonstrated that the M1-mediated effect on APP processing is not an artifact of the HEK 293 cell line but occurs within the intricate neural circuitry of the hippocampus, where both M1 receptors and APP are endogenously expressed.

Pharmacological Profile Summary

The compound's unique profile was characterized through various in vitro and in vivo assays. While a comprehensive table of binding affinities (Ki) and functional potencies (EC50/pKb) is not fully available across all published literature, its functional activities are well-described.

Receptor Target Reported Activity Functional Consequence in AD Context Reference
M1 Receptor Partial AgonistStimulates non-amyloidogenic APP processing; potential cognitive enhancement.[1][3]
M2 Receptor AntagonistPotential to increase presynaptic acetylcholine release.[1][3]
M3 Receptor AntagonistPrimarily associated with peripheral side effects; antagonism may reduce these.[1][5]
Clinical Development and Outcomes

Despite the promising preclinical data, Lu 25-109 (alvameline) did not succeed in clinical trials. A study in patients with mild to moderate Alzheimer's disease found that Lu 25-109 failed to produce any significant improvement in cognitive function.[6] The trials were also hampered by dose-limiting cholinergic side effects, including nausea, dizziness, and gastrointestinal issues, which were common to many muscarinic agonists under development.[5][6] Although clinically unsuccessful, the compound remains a valuable tool for preclinical research into muscarinic pharmacology.

Part 3: Experimental Protocols

The following protocols are representative methodologies for investigating the effects of compounds like Lu 25-109.

Protocol 1: In Vitro sAPP Secretion Assay in M1-Transfected HEK 293 Cells

This protocol describes a workflow to quantify the effect of Lu 25-109 on the secretion of sAPPα from a stably transfected HEK 293 cell line.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_process Sample Processing cluster_analyze Analysis A 1. Seed M1-HEK293 cells in 6-well plates B 2. Grow to ~80-90% confluency A->B C 3. Wash cells with PBS B->C D 4. Replace with serum-free media C->D E 5. Add Lu 25-109 (various concentrations) or vehicle D->E F 6. Incubate for specified time (e.g., 1 hour) E->F G 7. Collect conditioned media F->G I 9. Lyse cells to obtain total protein for normalization F->I H 8. Centrifuge to remove debris G->H J 10. Quantify sAPPα in media (Western Blot or ELISA) L 12. Normalize sAPPα levels to total protein J->L K 11. Perform BCA assay on cell lysate K->L

Figure 2: Experimental workflow for measuring sAPPα secretion.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK 293 cells stably expressing the human M1 muscarinic receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Seed cells into 6-well plates at a density that will achieve 80-90% confluency within 24-48 hours.

  • Serum Starvation: Once confluent, gently wash the cells twice with sterile phosphate-buffered saline (PBS). Replace the growth medium with serum-free DMEM. This is a critical step to reduce background levels of growth factors and other proteins that might interfere with the assay.

  • Compound Treatment: Prepare stock solutions of Lu 25-109 in a suitable solvent (e.g., DMSO or water). Dilute the stock to final desired concentrations (e.g., 1 nM to 100 µM) in the serum-free media. Add the treatment media to the appropriate wells. Include a vehicle-only control (media with the same final concentration of the solvent).

  • Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 1 hour for acute effects).

  • Sample Collection:

    • Conditioned Media: Carefully collect the media from each well into labeled microcentrifuge tubes.

    • Cell Lysate: Wash the remaining cells in the wells with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Sample Processing:

    • Media: Centrifuge the conditioned media at ~10,000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the supernatant to a new, clean tube.

    • Lysate: Centrifuge the cell lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification:

    • sAPPα: Analyze the conditioned media supernatant for sAPPα levels using a specific Western blot (e.g., with a 6E10 antibody which recognizes sAPPα) or a commercially available sAPPα ELISA kit for more quantitative results.

    • Total Protein: Determine the total protein concentration in the cell lysate supernatant using a BCA or Bradford protein assay.

  • Data Analysis: Normalize the quantified sAPPα signal from each sample to its corresponding total protein concentration from the cell lysate. This corrects for any well-to-well variability in cell number. Plot the normalized sAPPα levels against the log of the Lu 25-109 concentration to generate a dose-response curve.

Protocol 2: Preparation of Acute Rat Hippocampal Slices

This protocol provides a representative method for preparing viable brain slices for electrophysiological or biochemical studies, as was done in the foundational research on Lu 25-109.[7][8][9]

Step-by-Step Methodology:

  • Solution Preparation: Prepare and chill an artificial cerebrospinal fluid (aCSF) cutting solution to 0-4°C and continuously bubble with carbogen (95% O₂, 5% CO₂). A typical cutting solution contains (in mM): 212 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 2 MgSO₄, and 2 CaCl₂. Prepare a separate recording/incubation aCSF with physiological NaCl instead of sucrose.

  • Anesthesia and Dissection: Deeply anesthetize a rat (e.g., Sprague-Dawley, P20-30) with isoflurane or ketamine/xylazine and rapidly decapitate. Using surgical scissors, expose the skull and carefully remove the entire brain, quickly submerging it in the ice-cold, carbogenated cutting solution. Speed is critical to maintain tissue viability.

  • Brain Blocking and Mounting: Place the brain on a chilled filter paper. Make coronal or horizontal cuts as needed to isolate the region containing the hippocampus. Apply a small amount of cyanoacrylate glue to the mounting stage of a vibrating microtome (vibratome) and affix the brain block.

  • Slicing: Submerge the mounted brain in the vibratome's cutting chamber, which is filled with ice-cold, carbogenated cutting solution. Set the vibratome to cut slices at a desired thickness (typically 300-400 µm).

  • Slice Recovery: As slices are cut, carefully transfer them using a fine paintbrush or wide-bore pipette to a holding chamber containing recording aCSF at 32-34°C, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before beginning experiments.

  • Experimental Use: After recovery, a single slice can be transferred to a recording chamber on a microscope stage, where it is continuously perfused with oxygenated aCSF. The slice is now ready for electrophysiological recording or for biochemical experiments, such as incubation with Lu 25-109 followed by analysis of the superfusate for sAPP content.

Conclusion and Future Perspective

While Lu 25-109 did not fulfill its initial promise as a therapeutic for Alzheimer's disease, its value as a research tool is undeniable. It provided a clear, early demonstration of the principle that M1 receptor activation can favorably modulate APP processing in both cellular and brain tissue models.[3] The failure in clinical trials highlighted the significant challenge of separating the desired central effects of muscarinic agonists from dose-limiting peripheral side effects.[6] For researchers in drug development, the story of Lu 25-109 serves as a crucial case study, underscoring the importance of receptor subtype selectivity and the need for compounds with better therapeutic windows. It remains a benchmark compound for studying the intricate link between cholinergic signaling and the molecular pathology of Alzheimer's disease.

References

  • Lu 25-109 Study Group. (2000). Lu 25-109, a muscarinic agonist, fails to improve cognition in Alzheimer's disease. Neurology, 54(2), 421-6.

  • Muller, D., Wiegmann, H., Langer, U., Motzen-Lenz, S., & Nitsch, R. M. (1998). Lu 25-109, a Combined m1 Agonist and m2 Antagonist, Modulates Regulated Processing of the Amyloid Precursor Protein of Alzheimer's Disease. Journal of Neural Transmission, 105(8-9), 1029-43.

  • Sánchez, C., Arnt, J., Didriksen, M., Dragsted, N., Moltzen Lenz, S., & Matz, J. (1997). In vivo muscarinic cholinergic mediated effects of Lu 25-109, a M1 agonist and M2/M3 antagonist in vitro. European Journal of Pharmacology.

  • Goforth, H. W., & Rissmiller, D. (1998). A bridging study of LU 25-109 in patients with probable Alzheimer's disease. Alzheimer Disease & Associated Disorders, 12(4), 292-8.

  • ChemicalBook. (n.d.). N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE | 136465-98-0. Retrieved from

  • Clearsynth. (n.d.). Saquinavir Mesilate EP Impurity A | CAS No. 136465-98-0. Retrieved from

  • Fisher, A. (2000). Therapeutic Strategies in Alzheimer's Disease: M1 Muscarinic Agonists. Journal of Health Science, 46(6), 425-434.

  • Rowan, M. J., Klyubin, I., Wang, Q., Hu, N. W., & An, K. (2011). Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology. Journal of Visualized Experiments, (57), 3109.

  • Stoiljkovic, M., Leventer, M., & He, Q. (2018). Electrophysiological Characterization of Networks and Single Cells in the Hippocampal Region of a Transgenic Rat Model of Alzheimer's Disease. eNeuro, 5(2).

  • Multi Channel Systems. (n.d.). MEA Application Note: Acute Hippocampus Slices from Rat or Mouse. Retrieved from

Sources

Exploratory

A Technical Guide to the Role of N-(2-Quinolylcarbonyl)-L-asparagine in the Synthesis of HIV Protease Inhibitors

This document provides an in-depth technical examination of N-(2-Quinolylcarbonyl)-L-asparagine, a critical chemical intermediate in the synthesis of pioneering HIV protease inhibitors. We will explore its synthesis, its...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of N-(2-Quinolylcarbonyl)-L-asparagine, a critical chemical intermediate in the synthesis of pioneering HIV protease inhibitors. We will explore its synthesis, its strategic importance in the construction of the final active pharmaceutical ingredient (API), and the underlying chemical principles that dictate its role. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Strategic Importance of HIV Protease and its Inhibitors

The human immunodeficiency virus (HIV) protease is an aspartic protease essential for the viral life cycle.[1][2] This enzyme cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of infectious virions.[1] Consequently, inhibiting HIV protease is a cornerstone of highly active antiretroviral therapy (HAART), effectively halting viral maturation and replication.

Saquinavir (Invirase®) was the first HIV protease inhibitor to receive FDA approval in 1995, marking a turning point in the management of HIV/AIDS.[3] Its complex molecular architecture is a testament to structure-based drug design, with each component engineered to interact optimally with the enzyme's active site. A convergent synthesis strategy is typically employed, which involves the preparation of key fragments that are later coupled together.[4] One such indispensable fragment is N-(2-Quinolylcarbonyl)-L-asparagine , which forms a significant portion of the final Saquinavir molecule.[3][4]

Synthesis of the Core Intermediate: N-(2-Quinolylcarbonyl)-L-asparagine

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine is a foundational step in the overall production of Saquinavir. It is achieved through the formation of an amide bond between quinaldic acid (quinoline-2-carboxylic acid) and the α-amino group of L-asparagine.[4][9] While various peptide coupling methods can be employed, early and convergent syntheses often utilized activating agents like N-hydroxysuccinimide to facilitate this reaction.[4]

Causality in Experimental Design

The primary challenge in this synthesis is the efficient and clean formation of the amide bond without significant side reactions or racemization of the chiral L-asparagine center. The choice of coupling agent is critical. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are effective. They work by converting the carboxylic acid of quinaldic acid into a more reactive species (an active ester), which is then susceptible to nucleophilic attack by the amino group of L-asparagine. The use of NHS is particularly advantageous as it forms a stable, isolable active ester, allowing for a more controlled reaction with the amino acid.

Experimental Protocol: Synthesis via N-Hydroxysuccinimide Activation

This protocol is based on established convergent synthesis strategies for Saquinavir.[4]

Step 1: Activation of Quinaldic Acid

  • Dissolve quinaldic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • The filtrate, containing the quinaldic acid NHS ester, can be used directly in the next step or evaporated to yield the crude active ester.

Step 2: Coupling with L-Asparagine

  • Prepare a solution of L-asparagine (1.0 eq) in an aqueous basic solution (e.g., dilute sodium bicarbonate) or a mixed solvent system to ensure solubility.

  • Add the solution of the quinaldic acid NHS ester from Step 1 dropwise to the L-asparagine solution at room temperature.

  • Maintain the pH of the reaction mixture around 8.0-8.5 by the controlled addition of a base like sodium carbonate.

  • Stir the reaction overnight at room temperature.

  • Upon completion (monitored by TLC or HPLC), acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.

  • The product, N-(2-Quinolylcarbonyl)-L-asparagine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation
ParameterValueRationale / Comment
Starting Materials Quinaldic Acid, L-AsparagineCommercially available building blocks.[10][11]
Key Reagents DCC, N-HydroxysuccinimideStandard peptide coupling agents for high-yield activation.[4]
Solvent System THF / Aqueous BicarbonateAllows for both the activation and coupling steps to proceed efficiently.
Typical Yield 80-90%The two-step, one-pot procedure is highly efficient.[4]
Purity (Crude) >95%Precipitation upon acidification provides a high degree of purification.
Final Product Form White to off-white solidCrystalline solid with a melting point of 200-203°C.[9]
Visualization of Synthesis Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling QA Quinaldic Acid ActiveEster Quinaldic Acid NHS Ester QA->ActiveEster THF, 0°C -> RT NHS N-Hydroxysuccinimide NHS->ActiveEster THF, 0°C -> RT DCC DCC DCC->ActiveEster THF, 0°C -> RT DCU DCU (precipitate) Product N-(2-Quinolylcarbonyl) -L-asparagine ActiveEster->Product Addition to Asparagine Solution Asn L-Asparagine Asn->Product Aqueous Base, RT G cluster_0 Fragment A: Activated Acid cluster_1 Fragment B: Amine QCAsn N-(2-Quinolylcarbonyl) -L-asparagine MixedAnhydride Pivaloyl Mixed Anhydride Intermediate QCAsn->MixedAnhydride Pivaloyl Chloride, TEA, DCM, 0-5°C Saquinavir Saquinavir (API) MixedAnhydride->Saquinavir Condensation Amine Decahydroisoquinoline Amine Fragment Amine->Saquinavir DCM, 0°C -> RT

Sources

Foundational

A Predictive Spectroscopic and Structural Analysis of N-(2-Quinolylcarbonyl)-L-asparagine

An In-depth Technical Guide for Researchers Abstract: N-(2-Quinolylcarbonyl)-L-asparagine is a molecule of interest, identified as an impurity of Saquinavir, a protease inhibitor.[1][2] A comprehensive understanding of i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: N-(2-Quinolylcarbonyl)-L-asparagine is a molecule of interest, identified as an impurity of Saquinavir, a protease inhibitor.[1][2] A comprehensive understanding of its structural and spectroscopic properties is crucial for researchers in medicinal chemistry and drug development. This guide provides a detailed, albeit predictive, analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2-Quinolylcarbonyl)-L-asparagine. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is built upon the foundational spectroscopic principles and experimental data from its constituent moieties: quinaldic acid and L-asparagine, as well as structurally related N-acyl amino acids.[3][4][5][6] This document serves as a robust reference for the characterization and identification of this and similar quinoline-carboxamide derivatives.

Introduction and Molecular Structure

N-(2-Quinolylcarbonyl)-L-asparagine, with the molecular formula C₁₄H₁₃N₃O₄ and a molecular weight of 287.27 g/mol , is formed by an amide linkage between the carboxylic acid of quinaldic acid (quinoline-2-carboxylic acid) and the α-amino group of L-asparagine.[1][2] This structure combines the rigid, aromatic quinoline system with a chiral, polar amino acid, suggesting potential for specific biological interactions and distinct spectroscopic features.

The core structure consists of three key domains:

  • The Quinoline Moiety: A bicyclic aromatic heterocycle that will dominate the aromatic region of the NMR spectrum.

  • The L-Asparagine Moiety: A chiral amino acid residue providing characteristic aliphatic signals in the NMR spectrum and distinct vibrational modes in IR spectroscopy.

  • The Amide Linkage: The crucial connection point whose formation significantly influences the electronic environment, and thus the spectral properties, of both precursor moieties.

Caption: Molecular Structure of N-(2-Quinolylcarbonyl)-L-asparagine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Hypothetical Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of N-(2-Quinolylcarbonyl)-L-asparagine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical as labile protons (amide NH, carboxyl OH, side-chain NH₂) will be observable in DMSO-d₆ but may exchange with deuterium in MeOD or D₂O.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400-600 MHz) for optimal signal dispersion, particularly in the crowded aromatic region.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, for unambiguous signal assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into two main regions: the downfield aromatic region corresponding to the quinoline protons and the upfield aliphatic region for the asparagine moiety protons. The amide bond formation will cause a significant downfield shift of the asparagine's α-proton (Hα) compared to free L-asparagine.[7]

Predicted Chemical Shift (δ, ppm) Proton Assignment Multiplicity Notes
~12.5-13.5-COOHbroad singletLabile proton, may not be observed in protic solvents.
~8.8-9.2Amide N-HdoubletCoupled to Hα. Position is solvent and concentration dependent.
~8.5-8.7H4, H8multipletProtons on the quinoline ring, typically found at the lowest field due to deshielding effects.[8]
~7.8-8.2H3, H5, H6, H7multipletRemaining quinoline aromatic protons.[8]
~7.0-7.5Side-chain -CONH₂two broad singletsThe two protons of the primary amide are diastereotopic and may appear as separate signals.
~4.7-4.9multipletExpected to be shifted downfield from free asparagine (~3.8 ppm) due to the adjacent electron-withdrawing quinolylcarbonyl group.[7]
~2.8-3.1Hβ, Hβ'multipletThe two β-protons are diastereotopic and will show complex splitting due to coupling with each other and Hα.[7]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 14 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons will be the most downfield signals.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Notes
~172-174-COOHCarboxyl carbon of the asparagine moiety.[9]
~170-172Side-chain -CONH₂Primary amide carbonyl carbon.[9]
~164-166Amide C=OSecondary amide carbonyl linking the two moieties.
~148-152C2, C8aQuaternary carbons in the quinoline ring attached to nitrogen.[10]
~128-140C4, C4a, C5, C6, C7, C8Aromatic carbons of the quinoline ring.[10]
~118-122C3Aromatic CH carbon adjacent to the carbonyl-bearing carbon.[10]
~51-54Alpha-carbon of the asparagine moiety.[9]
~35-38Beta-carbon of the asparagine moiety.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the various carbonyl and N-H groups.

Hypothetical Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200N-H stretchAmide (secondary and primary) N-H bonds.[11][12]
~3200-2500O-H stretchCarboxylic acid O-H, broad band.[13]
~1720-1700C=O stretchCarboxylic acid C=O.[13]
~1680-1660C=O stretch (Amide I)Primary amide C=O (side-chain).[11][14]
~1660-1640C=O stretch (Amide I)Secondary amide C=O (linkage).[12]
~1620-1580C=C and C=N stretchQuinoline aromatic ring vibrations.[15][16]
~1550-1520N-H bend (Amide II)Secondary amide N-H bending.[12]
~1450-1400C-H bendAliphatic C-H bending.
~850-750C-H out-of-plane bendAromatic C-H bending, characteristic of quinoline substitution pattern.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Hypothetical Experimental Protocol: MS
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. ESI can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern, which aids in structural confirmation.[6]

Predicted Mass Spectrometry Data
  • Molecular Ion:

    • Formula: C₁₄H₁₃N₃O₄

    • Monoisotopic Mass: 287.0906 Da[2]

    • Expected ESI+ peak: [M+H]⁺ at m/z 288.0984

    • Expected ESI- peak: [M-H]⁻ at m/z 286.0828

  • Predicted Fragmentation Pattern: The most likely fragmentation pathways involve the cleavage of the amide bonds.

Fragmentation_Pathway cluster_frags Key Fragments M [M+H]⁺ m/z 288.0984 F1 Quinoline-2-carbonyl Cation [C₁₀H₆NO]⁺ m/z 156.0444 M->F1 - L-Asparagine F2 Quinaldic Acid [C₁₀H₇NO₂ + H]⁺ m/z 174.0550 M->F2 - C₄H₆N₂O₂ (Asparagine residue) F3 Asparagine Immonium Ion [C₄H₇N₂O]⁺ m/z 99.0553 M->F3 - C₁₀H₆NO₂ (Quinolyl-carboxamide) caption Predicted ESI+ Fragmentation of N-(2-Quinolylcarbonyl)-L-asparagine.

Caption: Predicted ESI+ Fragmentation of N-(2-Quinolylcarbonyl)-L-asparagine.

The primary fragments would likely be:

  • The quinoline-2-carbonyl cation (m/z 156.04) resulting from the cleavage of the amide bond.

  • Loss of the asparagine side-chain amide as ammonia (-17 Da) followed by other fragmentations.

  • Cleavage to produce protonated quinaldic acid (m/z 174.05).[3]

  • Fragments corresponding to the asparagine moiety, such as its immonium ion (m/z 99.05).

Conclusion

This guide presents a predictive but scientifically grounded spectroscopic profile of N-(2-Quinolylcarbonyl)-L-asparagine. By leveraging data from analogous structures and fundamental principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. These predicted data provide a robust framework for researchers aiming to identify, characterize, or synthesize this compound. The provided hypothetical protocols and detailed spectral assignments serve as a practical starting point for empirical studies, facilitating the confirmation and structural elucidation of this and related N-acyl amino acid derivatives.

References

  • PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000842). Retrieved from [Link]

  • PubChem. (n.d.). (-)-Asparagine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • ResearchGate. (n.d.). 1 H NMR spectra of L-asparagine, Asp:CB[7] mixture in the molar ratio.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of L-Asparagine. Retrieved from [Link][11]

  • Le, T. T., et al. (2018). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. ACS Omega. Retrieved from [Link][5]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Retrieved from [Link]

  • SpectraBase. (n.d.). L-Asparagine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Kämpfer, P., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs. Retrieved from [Link][6]

  • NIST. (n.d.). L-Asparagine, 2TMS derivative. NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000842). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure L-asparagine. Retrieved from [Link]

  • PubChem. (n.d.). FMOC-L-asparagine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Asparagine. Retrieved from [Link]

  • NIST. (n.d.). L-Asparagine. NIST WebBook. Retrieved from [Link]

  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chemsrc. (2025). L-asparagine. Retrieved from [Link]

  • Wang, Y., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E. Retrieved from [Link][12]

  • NIST. (n.d.). L-Asparagine. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). L-Asparagine. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Asparagine. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR investigations of quinic acid derivatives: Complete spectral assignment and elucidation of preferred conformation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectral Data for Quinic Acid, 1, 2, 3, 4 and 5 in CD 3 OD. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link][15]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003072). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link][16]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (1971). Infrared Spectra of Quinoline and its addition compounds with certain inorganic halides. Retrieved from [Link]

  • PubMed. (1985). Synthetic N- and O-glycosyl derivatives of L-asparagine, L-serine, and L-threonine. Retrieved from [Link]

  • PubChem. (n.d.). N-Glycosyl-L-asparagine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method for the Analysis of N-(2-Quinolylcarbonyl)-L-asparagine: A Comprehensive Guide

This technical guide provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Quinolylcarbonyl)-L-asparagine. This document is intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Quinolylcarbonyl)-L-asparagine. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering in-depth insights into method development, protocol execution, and the scientific rationale behind the experimental choices.

Introduction: The Analytical Significance of N-(2-Quinolylcarbonyl)-L-asparagine

N-(2-Quinolylcarbonyl)-L-asparagine is a molecule of interest in pharmaceutical research due to its structural motifs: a quinoline core, known for its presence in numerous bioactive compounds, and the amino acid L-asparagine. The accurate quantification and purity assessment of this compound are critical for understanding its pharmacokinetic profile, stability, and overall potential as a therapeutic agent. The presence of the quinoline chromophore allows for direct UV detection, while the chiral center in the asparagine moiety necessitates careful consideration of stereoisomeric purity. This application note details a stability-indicating reversed-phase HPLC method, designed to separate the parent compound from potential degradation products and impurities.

Core Principles and Methodological Rationale

The developed method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. N-(2-Quinolylcarbonyl)-L-asparagine, with its aromatic quinoline ring, exhibits sufficient hydrophobicity to be well-retained on a C18 stationary phase. The selection of a C18 column is a strategic choice, offering a versatile and robust platform for the analysis of a wide range of pharmaceutical compounds.[1]

The mobile phase composition, a gradient of acetonitrile in an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. The acidic modifier (phosphoric acid) is incorporated to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring sharp and symmetrical peak shapes.

UV detection is employed, leveraging the strong absorbance of the quinoline ring. Based on data from similar quinoline-2-carboxylic acid derivatives, a detection wavelength in the range of 289-325 nm is expected to provide high sensitivity.[1][2] For this method, a wavelength of 289 nm is selected to maximize the signal-to-noise ratio.

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the analysis of N-(2-Quinolylcarbonyl)-L-asparagine.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions System HPLC System Equilibration Standard->System Sample Prepare Sample Solutions Sample->System Injection Inject Sample/Standard System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of N-(2-Quinolylcarbonyl)-L-asparagine.

Materials and Reagents
  • N-(2-Quinolylcarbonyl)-L-asparagine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 289 nm
Run Time 20 minutes
Protocol 1: Standard and Sample Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-Quinolylcarbonyl)-L-asparagine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

Stability-Indicating Method Development: Forced Degradation Studies

To ensure the developed method is stability-indicating, forced degradation studies are essential. These studies intentionally stress the analyte to produce potential degradation products and demonstrate that the method can effectively separate these from the intact drug.[3] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are adequately explored without generating secondary, irrelevant products.[3][4]

Forced_Degradation cluster_stress Stress Conditions Analyte N-(2-Quinolylcarbonyl)-L-asparagine Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative Degradation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal Degradation (80°C) Analyte->Thermal Photolytic Photolytic Degradation (UV/Vis light) Analyte->Photolytic HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Analyze for Degradants Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis

Caption: Workflow for forced degradation studies of N-(2-Quinolylcarbonyl)-L-asparagine.

Protocol 2: Forced Degradation Procedure
  • Preparation of Stressed Samples: Prepare solutions of N-(2-Quinolylcarbonyl)-L-asparagine at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.[4]

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[4]

  • Oxidative Degradation: Mix the sample solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[4]

  • Thermal Degradation: Store the sample solution in a temperature-controlled oven at 80°C.[4]

  • Photolytic Degradation: Expose the sample solution in a transparent container to a light source providing both UV and visible light. A control sample should be protected from light by wrapping the container in aluminum foil.[4]

  • Analysis: Analyze the stressed samples using the developed HPLC method. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Data Analysis and Interpretation

The concentration of N-(2-Quinolylcarbonyl)-L-asparagine in the samples is determined by comparing the peak area with that of the standard solution. The percentage purity can be calculated using the area normalization method, assuming that all related substances have a similar response factor. For forced degradation samples, the percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column degradation.Adjust the pH of mobile phase A; Replace the column.
Variable retention times Inadequate system equilibration; Fluctuations in column temperature.Ensure the system is fully equilibrated before injection; Use a column oven to maintain a consistent temperature.
Ghost peaks Contamination in the mobile phase or sample; Carryover from previous injections.Use fresh, high-purity solvents; Implement a needle wash step in the autosampler program.
No peaks detected Detector lamp off; No sample injected.Check detector status; Verify autosampler operation.

Conclusion

This application note presents a comprehensive and scientifically grounded HPLC method for the analysis of N-(2-Quinolylcarbonyl)-L-asparagine. The detailed protocols for both routine analysis and forced degradation studies provide a robust framework for quality control and stability assessment. The rationale behind the selection of chromatographic parameters is explained to empower the user to adapt and troubleshoot the method as needed. This method is a valuable tool for researchers and professionals working on the development of quinoline-based pharmaceutical compounds.

References

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-20. Available from: [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

Sources

Application

Application Note & Protocols: Strategic Selection of Coupling Reagents for the Synthesis of N-(2-Quinolylcarbonyl)-L-asparagine

Abstract The synthesis of N-acylated amino acids is a cornerstone of medicinal chemistry and drug development. N-(2-Quinolylcarbonyl)-L-asparagine serves as a key reference compound and an important structural motif.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of N-acylated amino acids is a cornerstone of medicinal chemistry and drug development. N-(2-Quinolylcarbonyl)-L-asparagine serves as a key reference compound and an important structural motif. Its synthesis, however, presents a classic challenge in organic chemistry: the efficient formation of an amide bond between a sterically demanding heterocyclic carboxylic acid (Quinoline-2-carboxylic acid) and a sensitive amino acid (L-asparagine). L-asparagine is particularly problematic due to its side-chain amide, which is prone to dehydration and cyclization side reactions. This guide provides a detailed analysis of coupling reagent selection, explains the chemical principles behind protocol choices, and delivers validated, step-by-step methods for the successful synthesis of N-(2-Quinolylcarbonyl)-L-asparagine.

Introduction: The Synthetic Challenge

The formation of an amide bond between a carboxylic acid and an amine is not a spontaneous reaction at room temperature. The direct condensation requires high temperatures, which are incompatible with sensitive functional groups and chiral centers. The core of the problem lies in the poor leaving group ability of the carboxylate's hydroxyl group (-OH). Coupling reagents are designed to solve this by converting the hydroxyl into an excellent leaving group, thereby "activating" the carboxylic acid for nucleophilic attack by the amine.

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine presents a dual challenge:

  • Steric Hindrance: The carbonyl group of Quinoline-2-carboxylic acid is sterically encumbered by the quinoline ring system, which can slow down the rate of reaction.

  • Asparagine Side-Chain Reactivity: The primary amide in the side chain of L-asparagine is susceptible to undesirable side reactions under coupling conditions. The most common issues are:

    • Nitrile Formation: Dehydration of the side-chain amide to a β-cyanoalanine derivative, particularly when using carbodiimide-based reagents.[1][2][3]

    • Aspartimide Formation: Base-catalyzed intramolecular cyclization to form a succinimide ring, which can lead to racemization and the formation of difficult-to-separate β-aspartyl impurities.[1]

Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving a high yield and purity of the desired product while preserving the stereochemical integrity of the L-asparagine core.

Comparative Analysis of Key Coupling Reagents

For this specific synthesis, we will compare two primary classes of coupling reagents: uronium/aminium salts (represented by HATU) and carbodiimides (represented by EDC in conjunction with HOBt).

Uronium Salts: The High-Performance Option (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[4] It is particularly effective for sterically hindered couplings.[4][5]

Mechanism of Action: The efficacy of HATU stems from the formation of a highly reactive OAt-active ester.[6][7] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group and provides anchimeric assistance during the aminolysis step, accelerating the desired amide bond formation.[6][8] This rapid conversion minimizes the lifetime of the activated species, thereby reducing the window for side reactions to occur.

HATU_Mechanism RCOOH Quinoline-2-COOH RCOO Quinoline-2-COO⁻ RCOOH->RCOO - H⁺     Base Base (DIPEA) Base->RCOOH Isouronium O-acylisouronium salt (unstable) RCOO->Isouronium Attacks HATU HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster HOAt⁻ attack TMU Tetramethylurea (byproduct) Isouronium->TMU HOAt_anion HOAt⁻ HOAt_anion->Isouronium Product N-(2-Quinolylcarbonyl) -L-asparagine ActiveEster->Product + L-Asparagine - HOAt Asparagine L-Asparagine Asparagine->ActiveEster

Figure 1: Simplified mechanism of carboxylic acid activation via HATU.

Carbodiimides: The Classic, Cost-Effective Approach (EDC/HOBt)

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[9] While effective, this intermediate is highly reactive and prone to racemization and side reactions. To mitigate this, an additive such as HOBt (1-Hydroxybenzotriazole) is essential.

Mechanism of Action: HOBt acts as a "trap" for the O-acylisourea intermediate, converting it into a more stable HOBt-active ester.[2][10] This new ester is sufficiently reactive to couple with the amine but is significantly less prone to racemization than its precursor.[2] The main drawback for this specific synthesis is that carbodiimides are known to promote the dehydration of asparagine's side chain to form a nitrile.[2][3]

Data Summary & Comparison
ParameterHATUEDC / HOBt
Reactivity Very HighHigh
Reaction Speed Fast (typically 1-4 hours)[2][5]Moderate (typically 4-24 hours)
Racemization Risk Very Low[5][6]Low (with HOBt), Moderate (without HOBt)[2]
Key Side Reactions Guanidinylation of amine (if used in large excess)[8]Nitrile formation from Asn side chain[2][3]
Workup Simple aqueous washAqueous wash to remove urea byproduct[11]
Cost HigherLower
Recommendation Highly Recommended for hindered and sensitive substrates.A viable, cost-effective alternative.

Detailed Experimental Protocols

For optimal results and to circumvent the inherent reactivity of the asparagine side chain, the use of L-Asparagine with a side-chain protecting group is strongly recommended . The trityl (Trt) group is ideal for Fmoc-based chemistry as it provides steric bulk, improves solubility, and is cleaved under standard acidic conditions.[3] The following protocols assume the use of L-Asparagine tert-butyl ester to protect the C-terminal carboxylic acid, which can be deprotected later.

Protocol 1: High-Efficiency Synthesis using HATU (Recommended)

This protocol prioritizes yield, purity, and speed.

Materials:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • L-Asparagine(Trt) tert-butyl ester hydrochloride (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[12]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Quinoline-2-carboxylic acid (1.0 equiv) and L-Asparagine(Trt) tert-butyl ester hydrochloride (1.05 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add HATU (1.1 equiv) to the solution. A slight color change may be observed.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, the second deprotonates the carboxylic acid, and the third acts as a base for the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the protected product.

  • Deprotection (if required): The Trt and tert-butyl ester protecting groups can be removed simultaneously by treatment with a solution of 95% Trifluoroacetic Acid (TFA) in water.

Protocol 2: Cost-Effective Synthesis using EDC/HOBt

This protocol provides a classic and economical alternative.

Materials:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • L-Asparagine(Trt) tert-butyl ester hydrochloride (1.05 equiv)

  • EDC Hydrochloride (1.2 equiv)[13]

  • HOBt (1.2 equiv)[13]

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry round-bottom flask, dissolve Quinoline-2-carboxylic acid (1.0 equiv), L-Asparagine(Trt) tert-butyl ester hydrochloride (1.05 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC Hydrochloride (1.2 equiv) in one portion.

  • Add TEA or DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS.

  • Workup: a. If using DCM, filter the mixture to remove any precipitated urea byproduct. If using DMF, proceed to the next step. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x). The aqueous washes are crucial for removing the water-soluble EDC-urea byproduct and excess HOBt.[11] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Reagents 1. Combine Reactants (Quinoline-2-COOH, Asn-derivative) Solvent 2. Dissolve in Anhydrous DMF Reagents->Solvent Cool 3. Cool to 0 °C Solvent->Cool Coupling 4. Add Coupling Reagent (HATU or EDC/HOBt) & Base Cool->Coupling React 5. React for 2-24h Coupling->React Workup 6. Aqueous Workup (Acid/Base Washes) React->Workup Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterization (NMR, MS, HPLC) Purify->Characterize Product Pure Product Characterize->Product

Figure 2: General experimental workflow for synthesis.

Product Characterization

The identity and purity of the final product, N-(2-Quinolylcarbonyl)-L-asparagine, should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure, showing characteristic peaks for the quinoline ring, the asparagine backbone, and the newly formed amide bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound, matching the calculated value for C₁₄H₁₃N₃O₄ (287.27 g/mol ).[14]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is essential for determining the purity of the final product. Chiral HPLC can be used to confirm that no racemization occurred during the coupling reaction.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete activation; wet solvent/reagents; ineffective base.Ensure all glassware is oven-dried. Use anhydrous solvents. Use a strong, non-nucleophilic base like DIPEA.
Multiple Byproducts Racemization; side-chain reactions (nitrile formation).Use HATU to minimize side reactions. Ensure HOBt is used with EDC. Protect the asparagine side chain with a Trt group.
Starting Material Remains Steric hindrance slowing the reaction; insufficient reaction time.Switch to a more powerful coupling reagent like HATU. Extend the reaction time and monitor by TLC/LC-MS.
Difficult Purification Water-soluble byproducts (urea) co-eluting with product.Perform a thorough aqueous workup before chromatography. If using EDC, ensure all urea is removed.

Conclusion

The successful synthesis of N-(2-Quinolylcarbonyl)-L-asparagine hinges on a carefully considered strategy to overcome both steric hindrance and the inherent reactivity of the asparagine side chain. While traditional EDC/HOBt coupling is a viable method, the use of HATU is highly recommended as it provides faster reaction times, higher yields, and a significantly lower risk of side reactions, particularly for challenging substrates like these.[5][15] Furthermore, the protection of the asparagine side-chain amide with a trityl group is a critical step to prevent byproduct formation and ensure the synthesis of a pure, well-characterized final product.

References

  • BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism.
  • BenchChem. (n.d.). A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • PubMed. (n.d.). Asparagine coupling in Fmoc solid phase peptide synthesis.
  • ChemicalBook. (2023). N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid.

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Method

Application Note APN-QN-001: A Guide to the Scale-Up Synthesis of Quinoline-Based APIs for Pharmaceutical Manufacturing

An important initial clarification is that the term "quinargine" does not correspond to a recognized chemical entity in publicly available scientific literature or chemical databases. It is possible that this name refers...

Author: BenchChem Technical Support Team. Date: January 2026

An important initial clarification is that the term "quinargine" does not correspond to a recognized chemical entity in publicly available scientific literature or chemical databases. It is possible that this name refers to a novel or proprietary compound, or it may be a misspelling of another agent.

Therefore, this document will proceed by providing a detailed application note and protocol for the scale-up synthesis of a representative quinoline-based Active Pharmaceutical Ingredient (API). The principles, protocols, and considerations discussed herein are broadly applicable to the pharmaceutical manufacturing of complex heterocyclic molecules and are designed to serve as an expert guide for researchers and drug development professionals. We will use the well-established Doebner-von Miller reaction as our core chemistry, as it offers a robust platform to discuss the complexities of process scale-up.

Introduction: The Quinoline Scaffold and the Imperative for Scalable Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and antihypertensives.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[3][4] The transition from a laboratory-scale synthesis, which may produce grams of material, to a manufacturing process capable of generating kilograms or tons of an API is a complex undertaking fraught with challenges.

This guide provides a comprehensive overview of the critical factors and methodologies required for the successful scale-up of a quinoline-based API. We will address process chemistry, optimization, safety, and regulatory compliance, with a focus on providing actionable protocols and explaining the causality behind key manufacturing decisions.

The Regulatory Bedrock: Good Manufacturing Practice (GMP)

Pharmaceutical manufacturing is governed by stringent regulatory standards to ensure product safety, efficacy, and quality.[5] The primary global standard for API production is the ICH Q7 guideline, "Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients."[6][7][8]

Core Tenets of GMP in API Scale-Up:

  • Quality Management System (QMS): A robust QMS must be in place to oversee all aspects of production, from raw material receipt to final product release.[5][9]

  • Documentation and Traceability: Every step of the manufacturing process must be meticulously documented. Batch records and standard operating procedures (SOPs) must be maintained to ensure process consistency and traceability.[9]

  • Validation: All critical process steps, including cleaning and analytical methods, must be validated to demonstrate they consistently produce the intended results.[6]

  • Change Control: Any deviation from the established process must be managed through a formal change control system to assess its impact on the API's quality.[5]

The stringency of GMP application should increase as the synthesis progresses from early-stage intermediates to the final API purification and packaging steps.[6]

Synthetic Route Selection: From Bench to Reactor

Numerous classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions.[1][10][11] The choice of synthesis for large-scale production is driven by factors beyond mere chemical yield.

Table 1: Comparison of Common Quinoline Syntheses for Scale-Up

Synthesis MethodStarting MaterialsReagents & ConditionsScale-Up AdvantagesScale-Up Challenges
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentHighly acidic, strongly exothermicInexpensive starting materialsExtremely vigorous and potentially hazardous reaction, harsh conditions.[1][11]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundAcid-catalyzedVersatile for substituted quinolines, one-pot potentialPotential for side reactions and polymer formation, requires careful temperature control.[10][12]
Friedländer Synthesis o-aminoaryl aldehyde/ketone, carbonyl compoundBase or acid-catalyzedHigh atom economy, convergentAvailability and stability of substituted o-aminoaryl carbonyls can be a limitation.[2]
Combes Synthesis Aniline, 1,3-dicarbonyl compoundAcid-catalyzedGood for specific substitution patterns (2,4-disubstituted)Requires cyclization at high temperatures.[2][11]

For this guide, we select the Doebner-von Miller reaction due to its versatility and more manageable (though still challenging) reaction profile compared to the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.

Selected Synthetic Pathway: Doebner-von Miller Reaction

The chosen pathway involves the reaction of aniline with crotonaldehyde, generated in situ or added directly, in the presence of an acid catalyst to yield a substituted quinoline.

Doebner_von_Miller_Reaction Aniline Aniline Intermediate 1,2-Dihydroquinoline Intermediate Aniline->Intermediate Michael Addition & Cyclization Crotonaldehyde α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Crotonaldehyde->Intermediate Acid Acid Catalyst (e.g., HCl, H2SO4) Product Substituted Quinoline (API) Intermediate->Product Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene or Air)

Caption: Doebner-von Miller reaction pathway for quinoline synthesis.

Process Development and Scale-Up Protocol

Scaling a reaction from a 1 L flask to a 1000 L reactor introduces significant challenges related to mass and heat transfer, mixing, and material handling.

Key Scale-Up Challenges & Mitigation Strategies
  • Heat Transfer: Exothermic reactions that are easily controlled in the lab with an ice bath can lead to dangerous temperature runaways in a large reactor due to the lower surface-area-to-volume ratio.

    • Mitigation: Use a jacketed reactor with a reliable heating/cooling system. The rate of addition of reagents must be carefully controlled to manage the rate of heat generation.

  • Mixing: Inefficient mixing can create localized "hot spots" or areas of high concentration, leading to the formation of impurities.[13]

    • Mitigation: Transition from magnetic stirring to overhead mechanical stirring. The impeller type (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) must be optimized to ensure homogeneity without introducing excessive shear.[13]

  • Impurity Profile: Reactions run over longer periods or with less effective temperature control can generate new or higher levels of impurities.[13]

    • Mitigation: Implement strict in-process controls (IPCs) to monitor impurity formation. A thorough understanding of the reaction mechanism is crucial to identify potential side products.

Protocol: Pilot-Scale (10 kg) Synthesis of a Model Quinoline API

Disclaimer: This protocol is illustrative. All operations must be conducted by trained personnel in a GMP-compliant facility following a thorough Hazard and Operability (HAZOP) study.

Equipment:

  • 200 L Glass-Lined Reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • 100 L Charging Vessel.

  • 200 L Quench Vessel.

  • Filter-Dryer.

Materials:

MaterialMolar Mass ( g/mol )QuantityMolesRole
Aniline93.1310.0 kg107.4Starting Material
Crotonaldehyde70.098.3 kg118.4Starting Material
Hydrochloric Acid (37%)36.4612.0 L~144Catalyst
Nitrobenzene123.111.5 L~14.6Oxidant
Toluene92.1480 L-Solvent
Sodium Hydroxide (50% w/w)40.00As required-Neutralization
Water18.02As required-Quench/Wash

Procedure:

  • Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with Toluene (80 L) and Aniline (10.0 kg). Begin agitation at 50-75 RPM.

  • Acid Addition: Slowly add Hydrochloric Acid (12.0 L) to the reactor over 60 minutes, maintaining the internal temperature below 40°C using jacket cooling. An exotherm will be observed.

  • Reaction Initiation: In a separate vessel, dissolve Crotonaldehyde (8.3 kg) and Nitrobenzene (1.5 L) in Toluene (20 L).

  • Controlled Addition: Slowly feed the crotonaldehyde solution into the reactor over 4-5 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the accumulation of unreacted reagents, which could lead to a thermal runaway.

  • Reaction & Monitoring: Heat the reaction mixture to 90-95°C and hold for 8-12 hours. Monitor the reaction progress every 2 hours using HPLC (In-Process Control). The reaction is complete when the aniline starting material is <1.0% by area.

  • Work-Up & Neutralization: Cool the reactor to 20-25°C. In a separate quench vessel, prepare 100 L of water. Slowly transfer the reaction mixture into the water. Adjust the pH to 8-9 by slowly adding a 50% sodium hydroxide solution while keeping the temperature below 30°C.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with 50 L of water, separate, and discard the aqueous layer.

  • Solvent Swap & Crystallization: Distill off the toluene under vacuum. Add 50 L of isopropanol and heat to dissolve the crude product. Cool slowly to 0-5°C to induce crystallization.

  • Isolation and Drying: Filter the product using a filter-dryer. Wash the cake with cold isopropanol (10 L). Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.

  • Packaging: Package the final API in sealed, double-lined containers, labeled according to GMP standards.

In-Process Controls and Quality Assurance

Regular monitoring is essential to ensure the reaction is proceeding as expected and to maintain batch-to-batch consistency.[13]

Table 2: Key In-Process Controls (IPCs)

StepParameter to MonitorMethodAcceptance Criteria
ReactionConsumption of AnilineHPLC<1.0% remaining
NeutralizationpH of aqueous layerpH meter8.0 - 9.0
DryingResidual SolventLOD / GC<0.5%
Final ProductPurityHPLC>99.5%
Final ProductIdentityFTIR / NMRConforms to reference standard

Overall Manufacturing Workflow

The entire process, from raw materials to the final API, must be logical and controlled.

API_Manufacturing_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_final Final Processing RM Raw Material Sourcing & QC ReactorPrep Reactor Cleaning & Preparation RM->ReactorPrep Charge Charge Reagents & Solvents ReactorPrep->Charge Reaction Controlled Reaction (IPC Monitoring) Charge->Reaction Quench Reaction Quench & Neutralization Reaction->Quench Workup Work-up & Phase Separation Quench->Workup Crystallization Crystallization Workup->Crystallization Isolation Filtration & Drying Crystallization->Isolation FinalQC Final QC Testing (Purity, Identity) Isolation->FinalQC Packaging Packaging & Labeling FinalQC->Packaging Release QA Release Packaging->Release

Caption: GMP-compliant workflow for API synthesis and release.

References

  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • ComplianceOnline. Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • Benchchem.
  • National Institutes of Health (PMC). Recent Advances in Metal-Free Quinoline Synthesis.
  • Oriental Journal of Chemistry.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • International Journal of Pharmaceutical Sciences.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare.

Sources

Application

Application Note: A Multi-Detector Approach for the Comprehensive Purity Assessment of N-(2-Quinolylcarbonyl)-L-asparagine

Abstract This document provides a detailed technical guide for the purity assessment of N-(2-Quinolylcarbonyl)-L-asparagine, a specialized amide of quinoline-2-carboxylic acid and the amino acid L-asparagine. Ensuring th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the purity assessment of N-(2-Quinolylcarbonyl)-L-asparagine, a specialized amide of quinoline-2-carboxylic acid and the amino acid L-asparagine. Ensuring the purity of such active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. This guide outlines an orthogonal analytical approach, combining chromatographic and spectroscopic techniques to identify, quantify, and control impurities in accordance with international regulatory standards. Protocols are provided for High-Performance Liquid Chromatography (HPLC) for related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Headspace Gas Chromatography (GC-HS) for residual solvent analysis.

Introduction

N-(2-Quinolylcarbonyl)-L-asparagine is a chiral molecule whose therapeutic potential and safety profile are intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce various impurities, including starting materials, by-products, degradation products, and enantiomeric impurities.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[2][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1]

This application note details a comprehensive analytical strategy to build a complete purity profile for N-(2-Quinolylcarbonyl)-L-asparagine, ensuring that it meets the rigorous quality standards required for drug development.

Physicochemical Properties of N-(2-Quinolylcarbonyl)-L-asparagine
PropertyValueSource
Chemical Formula C₁₄H₁₃N₃O₄[5]
Molecular Weight 287.27 g/mol
CAS Number 136465-98-0
Appearance White to off-white solid (predicted)[6]
Solubility Expected to be polar and have some aqueous solubility[]
Structure Chemical structure of N-(2-Quinolylcarbonyl)-L-asparagine[5]

Overall Analytical Workflow

A robust purity assessment relies on an orthogonal approach, where different techniques provide complementary information. The workflow below illustrates the logical sequence of analyses, from initial purity screening by HPLC to comprehensive characterization.

G cluster_0 Purity & Impurity Profiling cluster_1 Stereoisomeric Purity cluster_2 Identity & Structure cluster_3 Volatile Impurities A HPLC-UV (Related Substances & Assay) B LC-MS (Impurity ID & MW Confirmation) A->B If impurities > ID threshold End Final Purity Assignment A->End C Chiral HPLC (Enantiomeric Purity) C->End D NMR Spectroscopy (¹H, ¹³C) E HRMS (Elemental Composition) D->E E->End F Headspace GC (Residual Solvents) F->End Start Drug Substance Batch Start->A Start->C Start->D Start->F

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: Related Substances by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile organic impurities.[8] Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common mode for peptide-like molecules and quinoline derivatives.[8][9][10]

Causality: The combination of a non-polar C18 stationary phase and a polar mobile phase gradient (water/acetonitrile) allows for the effective separation of N-(2-Quinolylcarbonyl)-L-asparagine from more polar or less polar impurities. The quinoline ring provides a strong chromophore, making UV detection highly sensitive. A wavelength of ~220 nm is typically chosen for detecting the amide peptide bond, while a secondary wavelength (~275-280 nm) can be used if aromatic impurities are expected.[11]

Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 x 250 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 5% to 95% B over 30 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 220 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Prepare a sample solution of N-(2-Quinolylcarbonyl)-L-asparagine at a concentration of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[12]

    • Any impurity exceeding the identification threshold (typically 0.10% as per ICH Q3A) should be further investigated for structural identification.[1][3]

Impurity Identification by LC-MS

For impurities that exceed the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight information for unknown peaks.

Causality: By using the same chromatographic method developed for HPLC-UV, peaks can be correlated by retention time. The mass spectrometer then provides a mass-to-charge ratio (m/z) for the eluting compound, which is essential for proposing a molecular formula and identifying the impurity, whether it's a starting material, a by-product, or a degradant.

Protocol: LC-MS Method
  • Instrumentation:

    • HPLC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Chromatographic Conditions:

    • Use the same conditions as the HPLC-UV method. If TFA suppresses ionization, a switch to 0.1% formic acid in the mobile phases may be necessary.

  • Mass Spectrometer Settings (Example for ESI):

    Parameter Recommended Setting
    Ionization Mode Electrospray Ionization (ESI), Positive and Negative
    Capillary Voltage 3.5 kV
    Drying Gas Flow 10 L/min
    Drying Gas Temp. 350 °C

    | Scan Range | 100 - 1000 m/z |

  • Data Analysis:

    • Correlate impurity peaks from the UV chromatogram with the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for each impurity peak to determine its molecular weight.

    • Use high-resolution mass spectrometry (HRMS) if available to obtain an accurate mass, which can help determine the elemental composition.

Enantiomeric Purity by Chiral HPLC

Since the molecule contains the L-asparagine stereocenter, it is critical to control its enantiomeric counterpart, N-(2-Quinolylcarbonyl)-D-asparagine. Chiral HPLC, which uses a chiral stationary phase (CSP), is the definitive method for this separation.[13]

Causality: CSPs create a chiral environment, leading to differential, transient diastereomeric interactions with the two enantiomers.[13] This results in different retention times, allowing for their separation and quantification. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for separating underivatized amino acid derivatives.[14]

Protocol: Chiral HPLC Method
  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column Chiral Stationary Phase Column (e.g., Daicel Chiralpak series, Astec CHIROBIOTIC T)
    Mobile Phase Isocratic mixture of Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v). Note: This must be optimized for the specific column used.
    Flow Rate 0.8 mL/min
    Column Temperature 25 °C
    Detection Wavelength 220 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

  • Data Analysis:

    • Identify the peaks for the L- and D-enantiomers (the D-enantiomer will likely be a very small peak).

    • Calculate the enantiomeric excess (% e.e.) or the percentage of the unwanted D-enantiomer.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.[15][16] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the molecule's identity and structure.

Causality: The unique electronic environment of each nucleus in the molecule results in a distinct resonance frequency (chemical shift). The patterns of these shifts, along with spin-spin coupling, provide a fingerprint that confirms the connectivity of atoms in N-(2-Quinolylcarbonyl)-L-asparagine.[17][18]

Protocol: NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons if structural confirmation is challenging.

  • Data Analysis:

    • Assign all proton and carbon signals to the structure.

    • The spectrum should be consistent with the proposed structure of N-(2-Quinolylcarbonyl)-L-asparagine and free from significant unassigned signals.

Residual Solvent Analysis by Headspace GC

Organic volatile solvents used in the synthesis and purification processes must be controlled as they offer no therapeutic benefit and can be toxic.[19] The United States Pharmacopeia (USP) chapter <467> and ICH Q3C provide classifications and limits for common solvents.[20] Headspace Gas Chromatography (GC-HS) is the standard technique for this analysis.[21]

Causality: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. An aliquot of this gas is then injected into the GC, where solvents are separated based on their boiling points and interaction with the GC column, and detected, typically by a Flame Ionization Detector (FID).

Protocol: GC-HS Method
  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Chromatographic Conditions (based on USP <467>):

    Parameter Recommended Setting
    Column G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm
    Carrier Gas Helium or Nitrogen
    Oven Program 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min
    Injector Temp. 140 °C

    | Detector Temp. | 250 °C |

  • Headspace Parameters:

    Parameter Recommended Setting
    Vial Equilibration Temp. 80 °C
    Vial Equilibration Time 60 min

    | Injection Volume | 1 mL |

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide (DMSO) or water).

    • Prepare standard solutions of expected solvents for quantification.

  • Data Analysis:

    • Identify and quantify any residual solvents present by comparing retention times and responses to the prepared standards.

    • Ensure all detected solvents are below the limits specified in the ICH Q3C guidelines.

Conclusion

The purity of N-(2-Quinolylcarbonyl)-L-asparagine must be rigorously controlled to ensure its quality, safety, and efficacy as a potential drug substance. The suite of orthogonal analytical techniques described in this application note provides a comprehensive framework for this assessment. By combining HPLC for related substances, LC-MS for impurity identification, chiral HPLC for stereoisomeric purity, NMR for structural identity, and GC-HS for residual solvents, researchers and drug development professionals can build a complete and robust purity profile that satisfies global regulatory expectations.

References

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF.

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.

  • Agilent Technologies. Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System.

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products.

  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents.

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

  • Agilent Technologies. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

  • Pharma Tech. ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.

  • Biovera. HPLC Analysis Methods for Peptide Characterization.

  • PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.

  • Creative Proteomics. RP-HPLC Peptide Purity Analysis.

  • BenchChem. Application Note: Chiral Separation of D- and L-Asparagine using High-Performance Liquid Chromatography (HPLC).

  • ChemicalBook. N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE | 136465-98-0.

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.

  • PubMed Central. HPLC Analysis and Purification of Peptides.

  • ResearchGate. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy.

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

  • PubMed. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.

  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.

  • ResearchGate. Chiral separation of amino acids and derivatives by CE.

  • King-Pharm. N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE [136465-98-0].

  • BenchChem. Technical Support Center: Purification of Quinoline Derivatives.

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives.

  • ResearchGate. Chemical structures of asparagine and carvone enantiomers.

  • Phenomenex. Chiral HPLC Separations.

  • BYJU'S. Asparagine Amino Acid.

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

  • BOC Sciences. Asparagine: Definition, Structure, Benefits, Sources and Uses.

  • Cheméo. Chemical Properties of L-Asparagine (CAS 70-47-3).

  • SciSpace. Synthesis of derivatives of quinoline.

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Application

Protocol for the purification of N-(2-Quinolylcarbonyl)-L-asparagine

An Application Note for the Chromatographic Purification of N-(2-Quinolylcarbonyl)-L-asparagine Abstract N-(2-Quinolylcarbonyl)-L-asparagine is a key chemical entity, recognized as a significant intermediate and potentia...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of N-(2-Quinolylcarbonyl)-L-asparagine

Abstract

N-(2-Quinolylcarbonyl)-L-asparagine is a key chemical entity, recognized as a significant intermediate and potential impurity in the synthesis of pharmaceuticals such as Saquinavir.[1] Achieving high purity of this compound is paramount for its use as an analytical reference standard, in biological assays, and for subsequent synthetic steps in drug development. This application note presents a comprehensive, multi-step protocol for the purification of N-(2-Quinolylcarbonyl)-L-asparagine from a crude synthetic mixture. The strategy employs an initial bulk purification via optimized flash column chromatography on silica gel, followed by a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >99% purity. We detail the rationale behind methodological choices, address common purification challenges associated with polar, basic quinoline derivatives, and provide protocols for purity verification.

Introduction: The Purification Challenge

The molecular architecture of N-(2-Quinolylcarbonyl)-L-asparagine presents a distinct set of purification challenges. The molecule possesses multiple functional groups with varying polarities and acid-base properties:

  • A basic quinoline nitrogen atom.

  • A moderately acidic carboxylic acid group on the asparagine moiety.

  • Two amide linkages and a terminal primary amide, contributing to high polarity.

This amphoteric and polar nature can lead to problematic interactions with chromatographic stationary phases. Specifically, the basic quinoline nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, causing significant peak tailing, poor resolution, and potential sample decomposition.[2] A robust purification strategy must mitigate these interactions to achieve efficient separation and high recovery.

Overall Purification Strategy

Our recommended strategy is a two-stage process designed to efficiently remove a broad range of impurities. The workflow begins with a high-capacity, lower-resolution technique (Flash Chromatography) to handle the crude material, followed by a high-resolution technique (Preparative HPLC) for final polishing.

G cluster_0 Purification Workflow Crude Crude Synthetic Product Flash Step 1: Flash Column Chromatography (Bulk Impurity Removal) Crude->Flash Evap1 Solvent Evaporation Flash->Evap1 SemiPure Semi-Pure Product (~90-95% Purity) Evap1->SemiPure PrepHPLC Step 2: Preparative RP-HPLC (High-Purity Polishing) SemiPure->PrepHPLC Lyophilize Lyophilization PrepHPLC->Lyophilize Pure Highly Pure Product (>99% Purity) Lyophilize->Pure Analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) Pure->Analysis

Caption: Overall workflow for the purification of N-(2-Quinolylcarbonyl)-L-asparagine.

Protocol Part I: Bulk Purification via Modified Flash Column Chromatography

Flash chromatography on silica gel is an effective first-pass technique for removing non-polar byproducts and unreacted starting materials.[3] The key to success is modifying the mobile phase to suppress the undesirable interactions between the basic analyte and the acidic stationary phase.

Causality Behind the Method: The primary cause of poor separation for basic compounds like quinolines on silica is the strong ionic interaction with surface silanol groups (Si-OH).[2] To achieve symmetrical peaks and efficient elution, we must add a competitive base to the eluent. Triethylamine (TEA) serves this purpose by neutralizing the most acidic sites on the silica, allowing the target compound to elute based on polarity rather than ionic attraction.[4] Due to the high polarity of the target molecule, a potent solvent system such as Dichloromethane/Methanol is required to ensure adequate mobility on the column.[4]

Step-by-Step Protocol
  • Mobile Phase Selection via TLC:

    • Prepare a stock eluent of 95:5 (v/v) Dichloromethane (DCM) / Methanol (MeOH) containing 0.5% Triethylamine (TEA).

    • On a silica gel TLC plate, spot the crude material. Develop the plate using the stock eluent.

    • If the retention factor (Rƒ) is too low (<0.15), incrementally increase the percentage of MeOH (e.g., to 92:8, 90:10) until an Rƒ value of 0.2-0.3 is achieved. This Rƒ provides the optimal balance between retention and elution time for column chromatography.

  • Sample Preparation (Dry Loading):

    • Dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., Methanol).

    • Add ~2-3 g of silica gel to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents dissolution issues at the column head and improves resolution.

  • Column Packing and Elution:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM/MeOH + 0.5% TEA). Pack the column evenly.

    • Carefully add the dry-loaded sample to the top of the packed column, forming a uniform layer.

    • Begin elution with the low-polarity mobile phase, then gradually increase the percentage of methanol (gradient elution) based on the TLC analysis.

    • Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product.

    • Remove the solvents using a rotary evaporator. The resulting semi-pure solid can be carried forward to the next step.

ParameterRecommended SettingRationale
Stationary PhaseSilica Gel, 230-400 meshStandard choice for normal-phase chromatography, providing high surface area for separation.[3]
Mobile PhaseGradient of Dichloromethane/Methanol + 0.5% TriethylaminePolar system to elute the polar analyte; TEA is critical to prevent peak tailing.[2][4]
Sample LoadingDry LoadingEnsures sharp bands and high resolution, especially for compounds with limited solubility in the eluent.
Elution ProfileStep or Linear GradientEfficiently elutes the target compound after less polar impurities have been washed off.

Protocol Part II: High-Purity Polishing via Preparative RP-HPLC

For applications requiring the highest purity, such as for an analytical standard, preparative RP-HPLC is the method of choice. This technique separates molecules based on their hydrophobicity, providing an orthogonal separation mechanism to the polarity-based normal-phase chromatography performed in Part I.[5]

Causality Behind the Method: The C18 (octadecyl) stationary phase is non-polar. Elution is achieved with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[6][7] Compounds are retained through hydrophobic interactions between their non-polar regions (like the quinoline ring) and the C18 chains. Adding an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is crucial. It protonates the quinoline nitrogen and any free carboxylates, ensuring a single ionic species and preventing interactions with residual silanols on the C18 support, which leads to sharp, symmetrical peaks. Formic acid is preferred for samples intended for mass spectrometry analysis.[7]

G cluster_0 Method Selection Logic Purity Required Purity? HighPurity > 99% (Analytical Standard) Purity->HighPurity Yes ModPurity 90-98% (Intermediate Use) Purity->ModPurity No Prep Use Preparative HPLC HighPurity->Prep Recryst Use Recrystallization or Second Column ModPurity->Recryst

Caption: Logic for selecting the final high-purity polishing technique.

Step-by-Step Protocol
  • Analytical Method Development:

    • Before scaling up, develop an efficient separation method on an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient might run from 10% to 70% B over 15 minutes.

    • Determine the retention time of the target compound. Monitor at a UV wavelength where the quinoline moiety absorbs strongly, such as 325 nm.[5]

  • Sample Preparation:

    • Dissolve the semi-pure product from Part I in a minimal volume of a suitable solvent like methanol or a DMSO/water mixture.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

  • Preparative Run and Fraction Collection:

    • Scale the analytical gradient to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm). Adjust the flow rate accordingly (e.g., from 1 mL/min to 20 mL/min).[5]

    • Inject the filtered sample.

    • Collect the eluent corresponding to the target peak using a fraction collector.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and remove the water and formic acid via lyophilization (freeze-drying) to yield a fluffy, pure solid.

ParameterRecommended SettingRationale
Stationary PhaseC18 Reversed-Phase Silica, 10 µmProvides hydrophobic retention mechanism, orthogonal to normal-phase silica.[5]
Mobile Phase AWater + 0.1% Formic AcidAqueous phase; formic acid ensures analyte protonation for sharp peaks and is MS-compatible.[7]
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for eluting the compound from the non-polar column.[5]
DetectionUV at ~325 nmWavelength for sensitive detection of the quinoline chromophore.[5]
IsolationLyophilizationEffectively removes water and volatile acids without heating, preserving the compound's integrity.

Purity Verification and Final Characterization

The purity of the final product must be rigorously assessed.

  • Analytical RP-HPLC: This is the primary method for quantifying purity. The analysis should show a single major peak, allowing for purity calculation based on the peak area percentage.

  • Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight. The expected [M+H]⁺ for C₁₄H₁₃N₃O₄ is approximately 288.09.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation, ensuring the desired isomer is present and free of structurally similar impurities.

  • Melting Point: The measured melting point should be sharp and consistent with the literature value (200-203 °C) for a pure substance.[1]

Conclusion

The protocol described herein provides a reliable and systematic approach to purifying N-(2-Quinolylcarbonyl)-L-asparagine to a high degree of purity. By understanding the chemical properties of the target molecule and rationally designing the chromatographic conditions—specifically by incorporating a basic modifier in normal-phase chromatography and an acidic modifier in reversed-phase chromatography—the common challenges associated with purifying polar quinoline derivatives can be overcome. This methodology is applicable for producing material suitable for use as a reference standard and for further research in drug discovery and development.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: N-(2-Quinolylcarbonyl)-L-asparagine in Medicinal Chemistry

Introduction: The Rational Design of a Putative Caspase Inhibitor In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its vers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rational Design of a Putative Caspase Inhibitor

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] When coupled with amino acid moieties, quinoline derivatives can be tailored to interact with specific biological targets with high affinity and selectivity. The compound N-(2-Quinolylcarbonyl)-L-asparagine emerges from a rational design strategy aimed at the inhibition of caspases, a family of cysteine-aspartic proteases that are central executioners of apoptosis (programmed cell death).[1]

The structure of N-(2-Quinolylcarbonyl)-L-asparagine is highly suggestive of a peptidomimetic designed to target the active site of caspases. This hypothesis is strengthened by its structural similarity to known pan-caspase inhibitors, such as Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone).[4][5] In these inhibitors, the quinoline group often serves as a recognition element, while the amino acid component mimics the natural substrate of the enzyme. The L-asparagine residue in the topic compound is particularly noteworthy, as caspases recognize and cleave their substrates after specific aspartate residues. While asparagine and aspartate are structurally similar, the substitution can modulate binding affinity and inhibitory activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-(2-Quinolylcarbonyl)-L-asparagine as a caspase inhibitor. We will delve into its proposed mechanism of action and provide detailed protocols for its characterization and evaluation in relevant biological assays.

Proposed Mechanism of Action: Targeting the Apoptotic Cascade

Caspases exist as inactive zymogens (procaspases) in healthy cells.[1] Upon receiving an apoptotic signal, initiator caspases (e.g., caspase-8, caspase-9) are activated. These, in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7), which then dismantle the cell by cleaving a plethora of cellular proteins.[1]

N-(2-Quinolylcarbonyl)-L-asparagine is hypothesized to function as a competitive inhibitor, binding to the active site of caspases and preventing the binding and cleavage of their natural substrates. The quinoline moiety may engage in hydrophobic and aromatic interactions within the S2 subsite of the caspase active site, a pocket known to accommodate bulky hydrophobic residues.[6] The L-asparagine portion of the molecule is designed to interact with the S1 subsite, which is highly specific for aspartate residues.

Diagram: Proposed Mechanism of Action

Caspase Inhibition Workflow cluster_0 Apoptotic Signaling Pathway cluster_1 Inhibitory Action Apoptotic Stimulus Apoptotic Stimulus Procaspase Procaspase Apoptotic Stimulus->Procaspase activates Active Caspase Active Caspase Procaspase->Active Caspase cleavage Substrate Cleavage Substrate Cleavage Active Caspase->Substrate Cleavage catalyzes Apoptosis Apoptosis Substrate Cleavage->Apoptosis N-(2-Quinolylcarbonyl)-L-asparagine N-(2-Quinolylcarbonyl)-L-asparagine N-(2-Quinolylcarbonyl)-L-asparagine->Active Caspase Inhibits N-(2-Quinolylcarbonyl)-L-asparagine->Inhibition binds to

Caption: Proposed inhibition of the caspase cascade by N-(2-Quinolylcarbonyl)-L-asparagine.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory potential of N-(2-Quinolylcarbonyl)-L-asparagine.

Protocol 1: In Vitro Caspase-3 Activity Assay (Fluorometric)

This assay is a primary screen to determine if the compound inhibits the activity of a key executioner caspase.

Principle:

Active caspase-3 cleaves a specific fluorogenic substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), releasing the fluorescent AMC group. The rate of fluorescence increase is proportional to caspase-3 activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human caspase-3 (active)

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Ac-DEVD-AMC substrate

  • N-(2-Quinolylcarbonyl)-L-asparagine (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of N-(2-Quinolylcarbonyl)-L-asparagine in caspase assay buffer. The final DMSO concentration should be kept below 1% in the assay.

    • Prepare a working solution of Ac-DEVD-AMC in caspase assay buffer (e.g., 50 µM).

    • Prepare a working solution of active caspase-3 in caspase assay buffer. The concentration should be optimized to yield a linear increase in fluorescence over 30-60 minutes.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank: 100 µL of caspase assay buffer.

      • Negative Control (No Inhibitor): 50 µL of caspase assay buffer, 20 µL of caspase-3 solution.

      • Positive Control: 50 µL of Ac-DEVD-CHO (at a concentration known to cause significant inhibition), 20 µL of caspase-3 solution.

      • Test Compound: 50 µL of each concentration of N-(2-Quinolylcarbonyl)-L-asparagine, 20 µL of caspase-3 solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the Ac-DEVD-AMC substrate solution to all wells except the blank.

    • Immediately place the plate in the fluorometric plate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: In Vitro Caspase Activity Assay Workflow

Caspase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls and Test Compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Inhibitor with Enzyme (15 min at 37°C) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro fluorometric caspase activity assay.

Protocol 2: Cell-Based Apoptosis Inhibition Assay

This protocol assesses the ability of N-(2-Quinolylcarbonyl)-L-asparagine to protect cells from a known apoptotic stimulus.

Principle:

Cells are treated with an apoptosis-inducing agent (e.g., staurosporine, TNF-α) in the presence or absence of the test compound. Apoptosis is then quantified using a method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A successful inhibitor will reduce the percentage of apoptotic cells.

Materials:

  • A suitable cell line (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • N-(2-Quinolylcarbonyl)-L-asparagine (dissolved in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of N-(2-Quinolylcarbonyl)-L-asparagine for 1-2 hours. Include a vehicle control (DMSO).

    • Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include an untreated control and a positive control (inducer only).

    • Incubate for a time period sufficient to induce apoptosis (e.g., 4-6 hours for staurosporine).

  • Cell Staining:

    • Harvest the cells (including floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to distinguish between:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells (early + late) in the inhibitor-treated groups to the positive control (inducer only) to determine the protective effect of N-(2-Quinolylcarbonyl)-L-asparagine.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: In Vitro Caspase Inhibition Profile of N-(2-Quinolylcarbonyl)-L-asparagine

CaspaseIC50 (µM)
Caspase-1TBD
Caspase-3TBD
Caspase-7TBD
Caspase-8TBD
Caspase-9TBD
TBD: To be determined experimentally.

Table 2: Effect of N-(2-Quinolylcarbonyl)-L-asparagine on Staurosporine-Induced Apoptosis in Jurkat Cells

Treatment% Apoptotic Cells (Mean ± SD)
Untreated ControlTBD
Staurosporine (1 µM)TBD
Staurosporine + Compound (10 µM)TBD
Staurosporine + Compound (30 µM)TBD
Staurosporine + Compound (100 µM)TBD
TBD: To be determined experimentally.

Conclusion and Future Directions

N-(2-Quinolylcarbonyl)-L-asparagine represents a promising lead compound for the development of novel caspase inhibitors. The protocols outlined in these application notes provide a robust framework for its initial characterization. Further studies should focus on determining its selectivity profile against a panel of caspases and other proteases, elucidating its mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), and evaluating its efficacy in more complex in vitro and in vivo models of diseases where apoptosis plays a critical role, such as neurodegenerative disorders and ischemia-reperfusion injury.

References

  • El-Sheref, E. M., et al. (2020). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Molecules, 25(21), 5133. [Link]

  • Abeomics. Q-VD-OPH (Pan Caspase Inhibitor). [Link]

  • Poreba, M., et al. (2020). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Molecules, 25(21), 5133. [Link]

  • El-Miligy, M. M. M., et al. (2022). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]

  • Stratech. Q-VD-OPH (Pan Caspase Inhibitor). [Link]

  • Hazzaa, A. A., et al. (2022). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]

  • ResearchGate. Examples of reported quinoline and 1,2,3-triazole based antiapoptotic drugs and caspase-3 and the design strategy for the target hybrids 6a–g. [Link]

  • Maillard, M. C., et al. (2018). Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics. Cell Death & Differentiation, 25, 1344–1359. [Link]

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Application

A Convergent Synthetic Strategy for the HIV-1 Protease Inhibitor Saquinavir

An Application Note for the Step-by-Step Synthesis of Saquinavir Abstract: Saquinavir (Invirase®, Fortovase®) was the first HIV protease inhibitor approved by the FDA, marking a turning point in the management of HIV/AID...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of Saquinavir

Abstract: Saquinavir (Invirase®, Fortovase®) was the first HIV protease inhibitor approved by the FDA, marking a turning point in the management of HIV/AIDS by enabling Highly Active Antiretroviral Therapy (HAART)[1][2]. Its complex structure, featuring multiple chiral centers, necessitates a sophisticated and efficient synthetic approach. This document provides a detailed protocol for the synthesis of Saquinavir based on a convergent strategy, which involves the independent synthesis of three key fragments that are subsequently coupled. A central focus of this guide is the final coupling step involving a key intermediate, referred to in some literature as "quinargine," which we identify as N²-(quinolin-2-ylcarbonyl)-L-asparagine[1]. This application note is intended for researchers, chemists, and professionals in drug development, offering both detailed protocols and the scientific rationale behind the chosen synthetic pathway.

Retrosynthetic Analysis and Overall Strategy

The synthesis of Saquinavir (1) is most efficiently approached via a convergent route, dissecting the molecule into three primary building blocks. This strategy enhances overall yield and simplifies the purification of intermediates compared to a linear approach[1][3].

The three key fragments are:

  • Fragment A (Headpiece): N²-(quinolin-2-ylcarbonyl)-L-asparagine, herein referred to as "Quinargine." This fragment is constructed from quinoline-2-carboxylic acid and L-asparagine[1].

  • Fragment B (Core): A chiral amino alcohol isostere derived from L-phenylalanine, typically activated as an epoxide for subsequent coupling[1][4].

  • Fragment C (Tailpiece): The stereochemically complex (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide[1][5].

The overall workflow involves the synthesis of each fragment, the coupling of Fragment B and C, and a final amide bond formation with Fragment A to yield Saquinavir.

G cluster_A Fragment A Synthesis cluster_C Fragment C Synthesis cluster_B Fragment B Synthesis cluster_Assembly Final Assembly Quinaldic_Acid Quinoline-2-carboxylic acid Quinargine Fragment A (N²-(quinolin-2-ylcarbonyl)-L-asparagine) Quinaldic_Acid->Quinargine L_Asn L-Asparagine L_Asn->Quinargine Saquinavir Saquinavir Quinargine->Saquinavir L_Phe_C L-Phenylalanine TIC_Acid (3S)-1,2,3,4-Tetrahydroiso- quinoline-3-carboxylic acid L_Phe_C->TIC_Acid Pictet-Spengler Decahydro Fragment C ((3S,4aS,8aS)-N-tert-Butyl- decahydroisoquinoline-3-carboxamide) TIC_Acid->Decahydro Hydrogenation & Amidation Intermediate Intermediate B-C (Amino Alcohol) Decahydro->Intermediate L_Phe_B L-Phenylalanine Epoxide Fragment B (Chiral Epoxide) L_Phe_B->Epoxide Multi-step Epoxide->Intermediate Ring Opening Intermediate->Saquinavir Amide Coupling

Caption: Convergent synthesis workflow for Saquinavir.

Synthesis of Fragment A: N²-(quinolin-2-ylcarbonyl)-L-asparagine ("Quinargine")

Rationale: This fragment is prepared through a standard peptide coupling reaction. Quinoline-2-carboxylic acid (quinaldic acid) is activated to facilitate amide bond formation with the α-amino group of L-asparagine. Using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as N-hydroxysuccinimide (NHS) forms an active ester intermediate, which readily reacts with the amine[1].

Protocol 2.1: Synthesis of Fragment A
  • Activation of Quinaldic Acid:

    • To a stirred solution of quinoline-2-carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in dry tetrahydrofuran (THF) at 0 °C, add DCC (1.1 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • The formation of the byproduct, dicyclohexylurea (DCU), will be observed as a white precipitate.

  • Coupling with L-Asparagine:

    • In a separate flask, prepare a solution of L-asparagine monohydrate (1.2 eq.) in a 1:1 mixture of water and THF with sodium bicarbonate (2.5 eq.) to maintain basicity and deprotonate the amine.

    • Filter the activated ester mixture from step 1 to remove the DCU precipitate.

    • Slowly add the filtrate containing the NHS-activated quinaldic acid to the L-asparagine solution at 0-5 °C.

    • Let the reaction warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. A precipitate should form.

    • Collect the solid by filtration, wash thoroughly with cold water, and then with diethyl ether.

    • Dry the solid under vacuum to yield N²-(quinolin-2-ylcarbonyl)-L-asparagine as a white solid. An overall yield of 82-85% can be expected for this procedure[1].

ReagentMolar Eq.Purpose
Quinoline-2-carboxylic acid1.0Starting material
L-Asparagine Monohydrate1.2Starting material
N-Hydroxysuccinimide (NHS)1.1Activating agent
DCC1.1Coupling agent
Sodium Bicarbonate2.5Base
THF / Water-Solvent

Synthesis of Fragment C: (3S,4aS,8aS)-N-tert-Butyldecahydroisoquinoline-3-carboxamide

Rationale: The synthesis of this chiral tailpiece is challenging due to its three stereocenters. A reliable method starts from L-phenylalanine, which undergoes an intramolecular Pictet-Spengler cyclization to form (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Subsequent amidation followed by stereoselective hydrogenation of the aromatic ring yields the desired decahydroisoquinoline structure[1]. The hydrogenation is a critical step, often requiring high pressure and specific catalysts like Rhodium on carbon to achieve the desired cis-fusion of the rings.

G A L-Phenylalanine B (3S)-1,2,3,4-Tetrahydroiso- quinoline-3-carboxylic acid A->B Pictet-Spengler (HCHO, HCl) C (S)-N-tert-Butyl-1,2,3,4-tetra- hydro-3-isoquinoline-carboxamide B->C Amidation (e.g., Phosgene, t-BuNH₂) D Fragment C C->D Hydrogenation (H₂, Rh/C, high pressure)

Caption: Workflow for the synthesis of Fragment C.

Protocol 3.1: Synthesis of Fragment C
  • Pictet-Spengler Reaction:

    • Suspend L-phenylalanine (1.0 eq.) in concentrated HCl. Add aqueous formaldehyde (37%, 1.1 eq.) and heat the mixture at reflux for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The desired (S)-enantiomer can be resolved at this stage or later. A significant degree of racemization can occur[1].

  • Amide Formation:

    • Protect the secondary amine, for example as the benzyl carbamate (Cbz).

    • Activate the carboxylic acid (e.g., with isobutyl chloroformate) and react with tert-butylamine to form the corresponding amide, (S)-2-(benzyloxycarbonyl)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide[1].

  • Deprotection and Hydrogenation:

    • Remove the Cbz protecting group via hydrogenation (H₂, Pd/C)[1][6].

    • The resulting (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide is then subjected to exhaustive hydrogenation to reduce the aromatic ring.

    • Dissolve the amide in a suitable solvent (e.g., acetic acid) and hydrogenate using a Rh/C catalyst under elevated hydrogen pressure (e.g., >100 bar) and temperature[3]. This step is crucial for establishing the (4aS, 8aS) stereochemistry.

    • After catalyst filtration and solvent removal, the product can be purified by crystallization or chromatography to yield Fragment C.

Synthesis of the Core Amino Alcohol and Final Assembly of Saquinavir

Rationale: This phase involves two key stages. First, the L-phenylalanine-derived epoxide (Fragment B) is synthesized. Second, this epoxide is opened by the secondary amine of Fragment C. The resulting intermediate contains the complete backbone of Saquinavir, lacking only the "Quinargine" headpiece. A final deprotection and amide coupling complete the synthesis.

Protocol 4.1: Epoxide Formation and Coupling with Fragment C
  • Isostere Synthesis:

    • Starting from Cbz-protected L-phenylalanine (Cbz-L-Phe), form the corresponding chloromethyl ketone[1].

    • Reduce the ketone stereoselectively with NaBH₄ to afford the (S)-chloroalcohol. The desired diastereomer is typically separated by chromatography[1].

    • Treat the chloroalcohol with a base (e.g., KOH) to induce intramolecular cyclization, forming the desired N-Cbz protected epoxide (Fragment B)[1].

  • Epoxide Ring-Opening:

    • Dissolve the epoxide (Fragment B, 1.0 eq.) and the decahydroisoquinoline amide (Fragment C, 1.1 eq.) in a suitable solvent like isopropanol.

    • Heat the mixture to reflux for 12-24 hours to facilitate the nucleophilic attack of the secondary amine of Fragment C onto the terminal carbon of the epoxide[4].

    • Cool the reaction and purify the resulting coupled product, a Cbz-protected amino alcohol, by flash chromatography.

Protocol 4.2: Final Deprotection and Coupling to Synthesize Saquinavir
  • Cbz-Deprotection:

    • Dissolve the Cbz-protected amino alcohol from the previous step in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under atmospheric pressure of H₂ gas until the reaction is complete (monitored by TLC)[4].

    • Filter off the catalyst through Celite and concentrate the filtrate to yield the deprotected primary amine intermediate.

  • Final Amide Coupling with "Quinargine":

    • Dissolve the deprotected amine intermediate (1.0 eq.), "Quinargine" (Fragment A, 1.1 eq.), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) in dry THF or DMF.

    • Cool the solution to 0 °C and add DCC (1.2 eq.)[4][7].

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the DCU precipitate.

    • The crude Saquinavir can be purified by silica gel chromatography. For pharmaceutical use, the final product is often converted to its mesylate salt by treatment with methanesulfonic acid, which improves its stability and handling properties[1].

StepKey ReagentsExpected YieldReference
Epoxide Ring OpeningIsopropanol, Heat~70-80%[4]
Cbz DeprotectionH₂, Pd/C>90%[1][4]
Final CouplingDCC, HOBt~80%[1][7]

Conclusion

The synthesis of Saquinavir presented here follows a robust and convergent pathway that has been optimized for efficiency and stereochemical control. By dissecting the molecule into three manageable fragments—the "Quinargine" headpiece, the decahydroisoquinoline tailpiece, and the phenylalanine-derived core—the complexities of its six stereocenters can be addressed systematically. The protocols described provide a comprehensive guide for laboratory-scale synthesis, emphasizing the critical transformations such as the Pictet-Spengler reaction, stereoselective hydrogenation, and the final peptide couplings that define this elegant synthesis.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. PMC, PubMed Central. [Link]

  • Göhring, W., et al. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA International Journal for Chemistry, 50(11), 532. [Link]

  • Hilpert, H., et al. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA. [Link]

  • Bouzide, A., et al. (1998). Synthesis and anti-HIV activity of prodrugs derived from saquinavir and indinavir. PubMed. [Link]

  • New Drug Approvals. (2021). Saquinavir. New Drug Approvals. [Link]

  • Trauner, D., & Arp, C. J. (2020). Synthesis of the First FDA-Approved HIV Protease Inhibitor. Synfacts, 16(08), 0989. [Link]

  • Molbase. (n.d.). Synthesis of N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide. Molbase. [Link]

  • Reddy, M. S., et al. (2006). A process for the preparation of saquinavir using novel intermediate.
  • PubChem. (n.d.). Saquinavir. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Saquinavir. Wikipedia. [Link]

  • Buckman, B. O., et al. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • PubChem. (n.d.). (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-Quinolylcarbonyl)-L-asparagine

Welcome to the technical support center for the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine. This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine. This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize this molecule. As a key intermediate and a known impurity in the synthesis of Saquinavir, achieving high purity and yield is critical.[1][2]

This document moves beyond standard protocols to address the specific challenges and side-product formations inherent in coupling quinoline-2-carboxylic acid with L-asparagine. We will explore the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and most common side-products in this synthesis?

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine involves a standard amide bond formation, but the presence of the L-asparagine residue introduces specific challenges. The primary side-products arise from the reactivity of the asparagine side-chain amide and the susceptibility of its chiral center to racemization.

Most Common Side-Products:

Side-ProductFormation MechanismKey Consequence
D/L-Aspartimide Intermediate Intramolecular cyclization of the activated L-asparagine.Leads to racemization and formation of isoaspartyl impurities.
N-(2-Quinolylcarbonyl)-D-asparagine Racemization of the L-asparagine α-carbon, primarily via the aspartimide intermediate.[3][4]Loss of stereochemical purity.
Isoaspartyl Product Hydrolysis of the aspartimide intermediate at the β-carbonyl position.Structural isomer impurity, difficult to separate.
Side-Chain Dehydration Product Dehydration of the asparagine side-chain amide to a nitrile.Formation of a nitrile-containing impurity.
Coupling Reagent Adducts Reaction of the amine with the coupling reagent itself (e.g., guanidinium formation with uronium salts).[5]Reduced yield and complex purification.
Q2: Which coupling method is recommended to minimize side reactions?

There is no single "best" method, as the optimal choice depends on scale, available reagents, and purity requirements. However, methods that minimize the lifetime of the highly reactive activated carboxylic acid and operate under mild conditions are preferred.

  • Carbodiimides (DCC, EDC) with Additives: Using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a classic approach.[6] Crucially, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) must be used. These additives act as activated ester intermediates, which are more stable and selective than the initial O-acylisourea intermediate, thereby suppressing racemization and other side reactions.[7] However, be aware that carbodiimides, especially DCC, can promote the dehydration of the asparagine side chain to a nitrile.[7]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generally lead to low levels of racemization.[8][9] They are often a preferred choice for sensitive substrates.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[7][9] The inclusion of the HOAt moiety in HATU provides anchimeric assistance, accelerating the coupling and minimizing the time available for side reactions.[9] A key caveat: Use a slight deficiency or stoichiometric amount of the uronium reagent relative to the carboxylic acid to prevent the side reaction where the reagent directly guanidinylates the free amine of L-asparagine.[5]

Troubleshooting Guide: Side-Product Formation

This section addresses specific experimental observations and provides a logical path to diagnose and resolve the underlying issues.

Problem 1: Low yield of the desired product with significant recovery of starting materials.
  • Possible Cause 1: Inefficient Activation. The carboxylic acid (quinoline-2-carboxylic acid) may not be activating efficiently. This can be due to low-quality coupling reagents or the presence of moisture.

    • Solution: Ensure all reagents are fresh and anhydrous. Use a high-quality, dry solvent (e.g., DMF, DCM). Consider switching to a more powerful coupling reagent like HATU if using a weaker one.

  • Possible Cause 2: Acid-Base Neutralization. The free amine of L-asparagine can deprotonate the carboxylic acid, forming a salt and rendering both unreactive towards the coupling agent.[6]

    • Solution: This is precisely why coupling reagents are used. However, the order of addition matters. Pre-activating the carboxylic acid for a short period (5-10 minutes) before adding the L-asparagine can often improve yields. Be cautious with extended pre-activation times, which can lead to other side reactions.

Problem 2: Product shows poor optical rotation or a second peak in the chiral HPLC analysis.

This is a classic sign of racemization .

  • Mechanism: Aspartimide Formation. The primary pathway for racemization of asparagine residues is through the formation of a planar, five-membered succinimide (aspartimide) ring intermediate.[3][10] This intermediate loses its stereochemical memory at the α-carbon. Subsequent hydrolysis of this ring can open to form either the desired L-aspartyl product or the undesired D-aspartyl product.[4][11]

G cluster_0 Racemization Pathway Activated L-Asn Activated L-Asn Derivative Aspartimide Planar Aspartimide (Loss of Chirality) L-Product Desired L-Product D-Product Racemized D-Product

  • Troubleshooting & Prevention:

    • Lower the Temperature: Perform the coupling reaction at 0 °C or even lower. Higher temperatures significantly accelerate aspartimide formation.[12]

    • Use Racemization-Suppressing Additives: The use of HOBt or, more effectively, HOAt is critical. These additives form active esters that are less prone to inducing cyclization than the primary activated species.

    • Control Base Addition: If using a tertiary amine base (e.g., DIPEA, NMM), use it sparingly. Excess base can promote both the initial cyclization and the racemization of the aspartimide intermediate itself. Use no more than 1-2 equivalents.

    • Protect the Side Chain: For syntheses where absolute stereochemical purity is paramount, using L-asparagine with a side-chain protecting group like Trityl (Trt) can be beneficial.[13] This physically blocks the intramolecular cyclization. However, this adds extra protection and deprotection steps to the synthesis.

Problem 3: An unexpected peak is observed in the LC-MS with a mass of [M-17].

This corresponds to the loss of ammonia (NH₃), indicating the formation of a nitrile impurity from the dehydration of the asparagine side chain.

  • Mechanism: This side reaction is particularly prevalent when using carbodiimide coupling reagents like DCC without sufficient nucleophilic additives. The highly reactive O-acylisourea intermediate can facilitate the elimination of water from the primary amide of the asparagine side chain.

G Asn_SideChain Asn Side-Chain Amide -C(O)NH₂ Nitrile Nitrile Impurity -C≡N Asn_SideChain->Nitrile Dehydration (-H₂O) e.g., DCC

  • Troubleshooting & Prevention:

    • Avoid DCC Monotherapy: If using DCC or EDC, always include an additive like HOBt. The HOBt ester is much less likely to cause dehydration.

    • Switch Coupling Reagent: Move to a phosphonium (PyBOP) or uronium (HATU) based reagent, which are not known to promote this side reaction.

Problem 4: A peak is observed in the LC-MS with the same mass as the product, but a different retention time.

Assuming racemization has been ruled out (Problem 2), this is likely the isoaspartyl side-product .

  • Mechanism: This impurity also forms from the aspartimide intermediate. When the ring is hydrolyzed, water can attack either the α-carbonyl (leading back to the correct aspartyl linkage) or the β-carbonyl. Attack at the β-carbonyl results in the formation of an "isoaspartyl" peptide, where the quinoline moiety is linked to the β-carboxyl group of the original asparagine, and the main peptide backbone continues from the α-carboxyl group.

G Aspartimide Aspartimide Intermediate Asp_Product Normal Aspartyl Product (α-linkage) Aspartimide->Asp_Product Hydrolysis: Attack at α-carbonyl IsoAsp_Product Isoaspartyl Product (β-linkage) Aspartimide->IsoAsp_Product Hydrolysis: Attack at β-carbonyl

  • Troubleshooting & Prevention:

    • The prevention strategies are identical to those for racemization, as both side-products originate from the same aspartimide intermediate. The primary goal is to prevent the formation of the aspartimide ring in the first place.

Experimental Protocols

Protocol 1: Recommended Synthesis using HATU

This protocol is designed to minimize racemization and other side reactions.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve quinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Activation: Add HATU (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 0 °C for 5-10 minutes. Causality: This pre-activation step forms the reactive HOAt ester. Keeping the time short and the temperature low minimizes side reactions of the activated acid.

  • Coupling: In a separate flask, dissolve L-asparagine (1.1 eq) in a minimal amount of anhydrous DMF (it may not fully dissolve, forming a slurry). Add this slurry to the activated quinoline-2-carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS indicates consumption of the limiting reagent.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Protocol 2: HPLC Method for Impurity Profiling

This method can be used to separate the desired product from key potential impurities.[14][15]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Expected Elution Order: The highly polar isoaspartyl impurity and any unreacted L-asparagine will elute early. The desired product and its D-epimer will elute later. The D-epimer may co-elute or elute very close to the L-product on a standard C18 column; a chiral column would be required for definitive separation.

References

  • Geiger, R., & König, W. (1981).
  • Yao, H., et al. (2016). Impurity profiling of L-asparaginase preparation. Ghent University Academic Bibliography.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides.
  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed.
  • (Author not stated). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • (Author not stated). Asparagine and Aspartate degradation pathways.
  • Song, J., & Lin, S. (2013). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms.
  • Ashenhurst, J. (2018).
  • Capasso, S., et al. (1994).
  • Oomens, J., et al. (2016).
  • (Author not stated). (2022). Chemistry of Amides. LibreTexts.
  • Acosta, P. A., et al. (2023). General reaction mechanism for cross-coupling amidation of esters.
  • (Author not stated). Coupling Reagents. Aapptec Peptides.
  • Oomens, J., et al. (2014).
  • (Author not stated). (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
  • Nakamura, T., & Teshima, K. (2020).
  • Gulyas, B., et al. (2025). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy.
  • (Author not stated). (2023). N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE. ChemicalBook.
  • (Author not stated). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Holzgrabe, U., et al. (2022).
  • Schilling, K., et al. (2016). Impurity profiling of l-asparagine monohydrate by ion pair chromatography applying low wavelength UV detection. PubMed.
  • Leeson, P. D., et al. (1995). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Mokotoff, M., & Brynes, S. (1977). Potential inhibitors of L-asparagine biosynthesis. 3. Aromatic sulfonyl fluoride analogs of L-asparagine and L-glutamine. PubMed.
  • Pawellek, P., & Holzgrabe, U. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. PubMed.
  • (Author not stated). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. PubChem.
  • Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. PubMed.

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

A Note on Scope: The query for "quinargine synthesis" did not yield a recognized chemical entity in established scientific databases. Therefore, this guide addresses the broader, highly relevant topic of Optimization of...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: The query for "quinargine synthesis" did not yield a recognized chemical entity in established scientific databases. Therefore, this guide addresses the broader, highly relevant topic of Optimization of Reaction Conditions for the Synthesis of Substituted Quinolines . The quinoline scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting strategies for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & General Principles

This section addresses high-level questions that guide the initial planning of a quinoline synthesis campaign.

Q1: How do I choose the most appropriate named reaction for my target quinoline?

Choosing the right synthetic route is the first critical optimization step. The selection depends on the desired substitution pattern and the availability of starting materials. The four most common methods are the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[1]

Decision Framework for Selecting a Quinoline Synthesis Method

G start What is the desired substitution pattern on the quinoline core? sub_pattern Substitution Pattern Analysis start->sub_pattern unsub Unsubstituted or simple alkylquinolines? sub_pattern->unsub sub_2_4 2,4-Disubstituted? sub_pattern->sub_2_4 sub_2_3 2,3-Disubstituted or Polysubstituted? sub_pattern->sub_2_3 skraup Skraup Synthesis (Aniline + Glycerol) unsub->skraup Yes dvm Doebner-von Miller (Aniline + α,β-Unsaturated Carbonyl) unsub->dvm Yes, offers more variety combes Combes Synthesis (Aniline + β-Diketone) sub_2_4->combes Yes friedlander Friedländer Synthesis (o-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl) sub_2_3->friedlander Yes, highly versatile

Caption: Decision tree for selecting a classical quinoline synthesis method.

Table 1: Comparison of Common Quinoline Synthesis Methods

Synthesis Name Starting Materials Typical Conditions Advantages Common Issues
Skraup Aniline, Glycerol, Oxidizing Agent, H₂SO₄ Highly exothermic, 145-170°C[2] Inexpensive starting materials Extremely vigorous reaction, significant tar formation[3]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl, Acid Acid-catalyzed (HCl, Lewis Acids), 100-140°C[2][4] More versatile than Skraup Polymerization of the carbonyl starting material[3]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound Acid or Base Catalysis, 150-220°C (classic) or milder with modern catalysts[5] High convergence and versatility for polysubstituted quinolines[6] Aldol side-reactions, regioselectivity with unsymmetrical ketones[5][7]

| Combes | Aniline, β-Diketone | Strong acid (H₂SO₄, PPA), 100-150°C[2] | Directly yields 2,4-disubstituted quinolines | Poor regioselectivity with unsymmetrical diketones[8] |

Q2: What are the key parameters to investigate when optimizing any quinoline synthesis?

Regardless of the named reaction, a systematic optimization should focus on four core parameters:

  • Catalyst: The choice between Brønsted and Lewis acids, or bases, is critical. Modern methods employ a vast range of catalysts including transition metals (Palladium, Copper, Cobalt), nanocatalysts, and environmentally friendly options like formic acid or molecular iodine to improve yields and mildness of conditions.[2][5][9]

  • Solvent: Solvent choice impacts reactant solubility and can mitigate side reactions. For high-temperature cyclizations, high-boiling inert solvents (e.g., diphenyl ether) are often used.[10] In some cases, greener options like water or even solvent-free conditions can provide excellent results.[8]

  • Temperature: Many classical syntheses require high temperatures, which can lead to degradation.[5] Careful temperature control is crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) helps determine the minimum temperature required for conversion and avoids byproduct formation from overheating.[10]

  • Reaction Time: Extending reaction time does not always increase yield and can promote decomposition. The reaction should be monitored to identify the point of maximum conversion before significant side products appear.[10]

Troubleshooting Guide: Specific Issues & Solutions

This section provides direct answers to common problems encountered during quinoline synthesis experiments.

Problem 1: The reaction is extremely vigorous and hard to control.

Symptom: Primarily seen in the Skraup synthesis, the reaction mixture rapidly overheats, leading to charring and potential loss of material.[3]

Causality: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein and subsequent condensation and oxidation steps.[3]

Solutions:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier, smoothing the exothermic process over a longer period.[3][11] Boric acid can also be used.[3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring the flask is efficiently cooled in an ice bath.[3]

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots.[3]

Problem 2: Low yield with significant tar or polymer formation.

Symptom: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and severely reducing yields. This is common in both Skraup and Doebner-von Miller reactions.[12]

Causality:

  • Skraup Synthesis: Harsh acidic and oxidizing conditions cause polymerization of reactants and intermediates.[3]

  • Doebner-von Miller Synthesis: The α,β-unsaturated carbonyl starting material is prone to acid-catalyzed polymerization, which competes with the desired quinoline formation.[3]

Solutions:

  • Optimize Temperature: Avoid excessive heating. Gently warm the reaction to initiate it, and then control the temperature during the exothermic phase.[3]

  • Use a Biphasic System (Doebner-von Miller): Employing a two-phase solvent system (e.g., toluene and aqueous HCl) can sequester the sensitive carbonyl compound in the organic phase, minimizing its contact with the strong acid and thus reducing polymerization.[12]

  • Purification Strategy: For tarry crude products, purification can often be achieved via steam distillation, which effectively separates the volatile quinoline from the non-volatile tar, followed by extraction.[3][12]

Problem 3: The reaction produces a mixture of regioisomers.

Symptom: When using an unsymmetrical ketone (Friedländer) or β-diketone (Combes), a mixture of quinoline isomers is formed, complicating purification and lowering the yield of the desired product.[13]

Causality: The initial condensation can occur on either side of the carbonyl group (Friedländer) or the cyclization can proceed in two different ways (Combes), governed by subtle steric and electronic effects.[8][14]

Solutions:

  • Substituent Effects (Combes): Regioselectivity is influenced by substituents on both reactants. Increasing the steric bulk of one of the R groups on the β-diketone can favor one isomer.[8] On the aniline, electron-donating groups (like methoxy) tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro) favor the 4-substituted isomer.[8]

  • Catalyst Selection (Friedländer): The choice of catalyst can influence the reaction pathway. Specific amine catalysts or the use of an ionic liquid like [Bmmim][Im] has been shown to favor the formation of a single product.[5]

  • Substrate Modification (Friedländer): To force the reaction in one direction, you can introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[5][15]

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion complete Reaction Complete, but Low Yield check_conversion->complete High Conversion incomplete_sol Troubleshoot Incomplete Reaction incomplete->incomplete_sol complete_sol Troubleshoot Low Isolated Yield complete->complete_sol temp Increase Temperature (in 10°C increments) [2] incomplete_sol->temp time Increase Reaction Time [13] incomplete_sol->time catalyst Increase Catalyst Loading or Use Fresh Catalyst [2] incomplete_sol->catalyst solubility Improve Solubility (Change Solvent) [2] incomplete_sol->solubility side_rxn Identify Side Products (NMR, MS) complete_sol->side_rxn degradation Product Degradation (Harsh Conditions) complete_sol->degradation workup Work-up / Purification Loss complete_sol->workup side_rxn_sol Change Catalyst/Conditions to Minimize Side Reactions (e.g., Aldol) [8] side_rxn->side_rxn_sol degradation_sol Use Milder Conditions (Lower Temp, Milder Catalyst) [2] degradation->degradation_sol

Caption: A systematic workflow for troubleshooting low yields in quinoline synthesis.

Problem 4: Aldol condensation is a major side reaction.

Symptom: In the Friedländer synthesis, which is often base-catalyzed, the ketone starting material (the one with the α-methylene group) undergoes self-condensation, consuming the reagent and reducing the quinoline yield.[8]

Causality: Basic conditions promote the deprotonation of the α-carbon of the ketone, leading to the formation of an enolate which can then attack another molecule of the ketone in a classic aldol condensation.[7]

Solutions:

  • Switch to Acid Catalysis: If compatible with your substrates, switching from a base (like KOH or NaOH) to an acid catalyst (like p-TsOH or iodine) can shut down the base-catalyzed aldol pathway.[2][5]

  • Use Milder Catalysts: Modern, milder Lewis acid catalysts, such as Zirconium triflate (Zr(OTf)₄), can promote the Friedländer condensation under conditions that do not favor aldol side reactions.[7]

  • Modify the Substrate: Instead of using the 2-aminoaryl aldehyde/ketone directly, consider using its imine analog. This modification can help to avoid the conditions that lead to aldol condensation.[8][15]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Synthesis (Solvent-Free)

This protocol describes a greener, milder alternative to traditional high-temperature Friedländer syntheses.[5]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

Procedure:

  • Combine the 2-aminoaryl ketone and the active methylene compound in a clean, dry round-bottom flask.

  • Add the molecular iodine catalyst to the mixture.

  • Heat the reaction mixture at 80-100°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[5][10]

Protocol 2: Moderated Skraup Synthesis

This protocol incorporates a moderator to control the highly exothermic nature of the reaction.[3]

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.5 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 mol)

Procedure:

  • Caution: This reaction should be performed in a high-capacity fume hood with a blast shield.

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aniline, nitrobenzene, and ferrous sulfate heptahydrate.

  • Begin vigorous stirring and start cooling the flask in an ice-water bath.

  • Slowly and carefully add the concentrated sulfuric acid to the stirred mixture, maintaining the internal temperature below 100°C.

  • After the acid addition is complete, add the glycerol.

  • Gently heat the mixture to initiate the reaction. An exothermic reaction will begin. Be prepared to remove the heat source and apply cooling if the reaction becomes too vigorous.

  • Once the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH solution) until strongly alkaline.

  • Isolate the crude quinoline via steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether).[12]

References

  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. BenchChem Technical Support.
  • Modelli, A., et al. (1998). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem Technical Support.
  • Yue, D., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
  • International Journal of Pharmaceutical Sciences. (n.d.).
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Troubleshooting

Technical Support Center: N-(2-Quinolylcarbonyl)-L-asparagine Purification

Welcome to the technical support guide for the purification of N-(2-Quinolylcarbonyl)-L-asparagine. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and pur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(2-Quinolylcarbonyl)-L-asparagine. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this compound. The protocols and explanations are designed for researchers, medicinal chemists, and process development professionals aiming for high purity and yield.

Section 1: Foundational Knowledge & Initial Product Assessment

Before initiating purification, a foundational understanding of the target molecule is critical. N-(2-Quinolylcarbonyl)-L-asparagine is a polar, chiral molecule synthesized by the amide coupling of quinaldic acid and L-asparagine.[1][2] Its properties—high polarity, potential for hydrogen bonding, and presence of both acidic (carboxylic acid) and basic (quinoline nitrogen) sites—dictate the purification strategy.

Q1: My crude product after synthesis is a sticky oil or gum, not a solid. What happened and how can I proceed?

A1: This is a common issue, often caused by the presence of residual high-boiling solvents (like DMF or DMSO), hygroscopic impurities, or byproducts from coupling reagents that depress the melting point and inhibit crystallization.

Causality Explained: The multiple hydrogen bond donors and acceptors in your target molecule, along with polar impurities, can form a complex eutectic mixture that prefers an amorphous, oily state over an ordered crystalline lattice.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. For high-boiling solvents, this may require high-vacuum drying (Schlenk line) for several hours, sometimes with gentle heating (30-40°C). An effective method is to dissolve the oil in a volatile solvent like methanol or ethyl acetate, re-concentrate it under reduced pressure, and repeat 2-3 times to azeotropically remove the tenacious solvent.

  • Liquid-Liquid Extraction: Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting material like quinaldic acid.[3] Finish with a brine wash to remove residual water. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. This process often yields a solid or a foam that is more amenable to crystallization.

  • Precipitation/Trituration: If extraction is impractical, attempt to induce precipitation. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (an "anti-solvent") like diethyl ether or hexanes with vigorous stirring until the solution becomes cloudy.[4] Continue stirring, and often the product will precipitate as a solid. This solid can then be collected by filtration and subjected to further purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is the preferred method for purifying crystalline solids. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]

Q2: I'm struggling to find a suitable solvent system for recrystallization. How do I systematically identify one?

A2: The high polarity of N-(2-Quinolylcarbonyl)-L-asparagine makes solvent selection challenging. Single-solvent systems may either dissolve it completely at room temperature (too good) or not at all even when hot (too poor). A mixed-solvent system is often required.[4]

Causality Explained: The ideal solvent must have a boiling point that allows for a significant temperature differential to maximize the solubility difference between hot and cold conditions.[5] For polar molecules, this often involves a polar "good" solvent and a less polar "anti-solvent".

Troubleshooting Protocol:

  • Systematic Screening: Use small test tubes with a few milligrams of your crude product in each. Test the solvents listed in the table below.

  • Procedure:

    • Add the solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable (too soluble).

    • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good single solvent. Let it cool to see if crystals form.[6]

    • If it remains insoluble when hot, the solvent is unsuitable (not soluble enough).

    • For Mixed Solvents: If you find a "good" solvent (dissolves the compound when hot) and a "poor" solvent (compound is insoluble), you can create a mixed system. Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]

Solvent/System Polarity Boiling Point (°C) Typical Role Comments
WaterHigh100Good SolventExcellent for highly polar compounds. High boiling point provides a good temperature gradient.[4]
Ethanol/MethanolHigh78 / 65Good SolventOften used in combination with water or an anti-solvent like ethyl acetate or ether.
IsopropanolMedium82Good SolventLess polar than ethanol, can be effective.
AcetoneMedium56Good SolventCan be paired with hexanes. Its volatility can be a challenge.
Ethyl Acetate (EtOAc)Medium77Anti-SolventOften used with more polar solvents like alcohols.
Diethyl EtherLow35Anti-SolventVery effective for precipitating polar compounds, but its low boiling point and high flammability require care.[5]
Hexanes/HeptaneLow69 / 98Anti-SolventExcellent for precipitating compounds from more polar solvents.

Q3: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[7]

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add more of the "good" solvent (10-20% more volume) to lower the saturation point.[7]

  • Slow Cooling: Ensure the solution cools as slowly as possible. A flask wrapped in glass wool or left in a warm bath that is allowed to cool to room temperature overnight is ideal. This gives the molecules time to align into a crystal lattice.

  • Scratching: If no crystals form in the cooled, clear solution, try inducing crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of pure solid, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[8]

Workflow for Recrystallization Troubleshooting

G start Crude Product solvent_screen Screen Solvents (Table 1) start->solvent_screen slow_cool Cool Slowly solvent_screen->slow_cool Suitable System Found oiling_out Compound 'Oils Out' reheat Re-heat & Add More 'Good' Solvent oiling_out->reheat Yes no_crystals No Crystals Form oiling_out->no_crystals No reheat->slow_cool slow_cool->oiling_out Problem? slow_cool->no_crystals Problem? success Pure Crystals slow_cool->success Success induce Induce Crystallization (Scratch / Seed) no_crystals->induce Yes no_crystals->success No induce->success Success failure Move to Chromatography induce->failure Failure

Caption: Decision workflow for troubleshooting recrystallization.

Section 3: Troubleshooting Column Chromatography

When recrystallization fails or is insufficient, column chromatography is the next step. For a polar molecule like N-(2-Quinolylcarbonyl)-L-asparagine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically the most effective method.

Q4: My compound is streaking or showing poor peak shape during RP-HPLC purification. What are the common causes and solutions?

A4: Poor peak shape, often seen as tailing or fronting, can result from several factors including secondary interactions with the stationary phase, column overload, or improper mobile phase conditions.[9]

Causality Explained: The quinoline nitrogen in your molecule can be protonated at acidic pH, and the free silanol groups on the silica backbone of a C18 column can be deprotonated, leading to undesirable ionic interactions that cause peak tailing.[9] Column overload happens when you inject too much sample, saturating the stationary phase and leading to broad or asymmetrical peaks.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: The molecule has a carboxylic acid and a basic quinoline nitrogen. Controlling the ionization state is key.

    • Low pH (e.g., 0.1% Trifluoroacetic Acid - TFA): This is the most common approach. At a pH of ~2, the carboxylic acid is protonated (neutral) and the quinoline nitrogen is protonated (positive charge). The TFA acts as an ion-pairing agent, masking the positive charge on the analyte and suppressing the ionization of residual silanols on the column, leading to sharper peaks.

    • Adjust Additive Concentration: If tailing persists, the concentration of the acidic additive (like TFA) may need to be empirically balanced between the aqueous (Eluent A) and organic (Eluent B) phases to maintain a stable baseline and improve peak shape.

  • Reduce Sample Load: Dissolve your crude material in a suitable solvent (e.g., DMSO, or the mobile phase itself) and inject a smaller amount onto the column. Overloading is a frequent cause of poor peak shape.[10]

  • Check for Precipitation: Your compound might be precipitating on the column if the mobile phase at the point of injection is a poor solvent. Ensure your sample is fully dissolved in the injection solvent and that this solvent is miscible with the initial mobile phase conditions.

  • Use a High-Quality Column: Employ a modern, end-capped C18 column. These columns have fewer free silanol groups, minimizing the secondary interactions that cause peak tailing.[9]

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the Crude a Solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes extract Perform Liquid-Liquid Extraction / Trituration is_solid->extract No (Oil/Gum) is_pure Is it >95% Pure by LCMS/NMR? try_recryst->is_pure use_hplc Use Preparative RP-HPLC is_pure->use_hplc No finished Purified Product is_pure->finished Yes use_hplc->finished extract->try_recryst

Caption: Logical flow for selecting the appropriate purification method.

Section 4: Purity Assessment & Common Impurities

Accurate purity assessment is crucial. A combination of techniques is recommended to confirm both chemical and stereochemical purity.

Q5: My NMR spectrum shows extra peaks after purification. What are the likely impurities from the synthesis?

A5: Even after purification, trace impurities can persist. Given a standard amide coupling synthesis, the most common impurities are related to the starting materials, coupling reagents, and side reactions.[11][12]

Potential Impurities and Their Sources:

Impurity Type Source / Cause Identification Signature Mitigation Strategy
Unreacted Quinaldic AcidIncomplete coupling reaction.Aromatic and carboxylic acid signals in NMR; distinct peak in LCMS.Aqueous base wash (e.g., NaHCO₃) during workup.
Unreacted L-AsparagineIncomplete coupling reaction.Amino acid signals in aqueous layer; not typically seen in organic extracts.Water wash during workup.
Diastereomers (D-Asparagine)Racemization of the L-asparagine α-carbon during activation/coupling, especially with certain reagents or prolonged reaction times.[12]Difficult to see in standard ¹H NMR. Requires Chiral HPLC for separation and quantification.[13][14]Use racemization-suppressing additives (e.g., HOBt, Oxyma); keep reaction temperatures low.
Coupling Reagent Byproductse.g., Dicyclohexylurea (DCU) from DCC coupling.Often insoluble in common organic solvents like dichloromethane or ethyl acetate.Filtration of the crude reaction mixture before workup.
Deletion/Insertion PeptidesSide reactions during solid-phase synthesis if applicable.[15][16]LCMS will show peaks with masses corresponding to missing or extra amino acids.Not applicable to solution-phase coupling of single amino acids.

Q6: How can I confirm the chiral purity of my final product?

A6: Confirming that no racemization occurred and that you have the desired L-enantiomer is critical, as enantiomers can have vastly different biological activities.[17][18] Standard achiral HPLC or NMR will not distinguish between enantiomers.

Recommended Analytical Techniques:

  • Chiral HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining enantiomeric purity.[14][18]

    • Method: Use a column with a chiral stationary phase (CSP), such as one based on cyclodextrin or polysaccharide derivatives.[13]

    • Analysis: The two enantiomers will interact differently with the CSP, resulting in different retention times and two separate peaks if the racemate is present.[17] The ratio of the peak areas allows for the calculation of enantiomeric excess (% ee).

  • NMR with Chiral Shift Reagents: While less common for routine analysis, chiral lanthanide shift reagents can be used to differentiate enantiomeric signals in an NMR spectrum.

  • Polarimetry: This technique measures the rotation of plane-polarized light by the sample.[13] While it can confirm the presence of a single enantiomer (if the rotation matches the literature value), it is not as accurate as chiral HPLC for quantifying small amounts of the other enantiomer.[17]

References

  • Sigma-Aldrich.
  • PharmaGuru. What Is Chiral Purity And How To Perform: Learn In 3 Minutes.
  • Solubility of Things. Quinoline-4-carboxylic acid.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • BenchChem.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • ACS Publications. Understanding the Impact of Impurities in Peptide Coupling Reagents.
  • SK pharmteco.
  • Creative Peptides.
  • Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies.
  • W
  • Wikipedia. Chiral analysis.
  • Phenomenex. Troubleshooting Guide.
  • Wikipedia. Quinoline.
  • O'Connor, G. P.
  • University of Colorado Boulder.
  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Chemsrc. Quinoline-8-carboxylic acid.
  • Sigma-Aldrich. Peptide Impurities.
  • Selleck Chemicals. Quinoline-4-carboxylic acid.
  • Millersville University.
  • PubMed.
  • ChemicalBook. N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE.
  • University of Rochester.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • MedChemExpress. Quinoline-2-carboxylic acid.
  • PubChem. (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid.

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Optimization

Technical Support Center: N-(2-Quinolylcarbonyl)-L-asparagine Synthesis

Welcome to the technical support center for the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues, optimize your reaction conditions, and ultimately improve your product yield and purity.

Synthesis Overview: The Amide Coupling Challenge

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine involves the formation of an amide bond between the carboxylic acid of quinaldic acid and the alpha-amino group of L-asparagine. While conceptually straightforward, this reaction requires careful control to achieve high yields and avoid common pitfalls such as side reactions and purification difficulties.[1] The core of the synthesis is the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2]

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products QA Quinaldic Acid Activation Carboxyl Activation QA->Activation ASN L-Asparagine Coupling Nucleophilic Attack (Amide Bond Formation) ASN->Coupling Activation->Coupling + Base + Coupling Reagent Product N-(2-Quinolylcarbonyl) -L-asparagine Coupling->Product Byproducts Byproducts (e.g., Urea, HOBt) Coupling->Byproducts

Caption: General workflow for the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address the most common challenges encountered during the synthesis.

Q1: My final yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a multifaceted problem often stemming from one or more of the following areas:

A. Inefficient Carboxyl Group Activation: The carboxylic acid of quinaldic acid must be converted into a more reactive intermediate for the amine to attack effectively.[2]

  • Cause: Your chosen coupling reagent may not be sufficiently reactive, or it may be degrading due to moisture.

  • Solution:

    • Select an Appropriate Coupling Reagent: The choice of coupling reagent is critical.[3] Reagents are broadly classified into carbodiimides (e.g., DCC, EDC) and onium salts (phosphonium or aminium/uronium types like PyBOP, HBTU, HATU).[3][4] Onium salts are often more efficient and lead to cleaner reactions. HATU and COMU are generally more reactive than HBTU or PyBOP, which can be beneficial for difficult couplings.[3]

    • Ensure Anhydrous Conditions: Many coupling reagents are sensitive to moisture. Use anhydrous solvents (like DMF or DCM) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediate.

    • Use Additives: When using carbodiimides like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial. These additives form active esters that are more reactive and, critically, help suppress side reactions like racemization.[3]

B. Poor Coupling Kinetics or Competing Side Reactions:

  • Cause: The nucleophilic attack by L-asparagine's amino group is slow, or side reactions are consuming the reactants or product.

  • Solution:

    • Optimize the Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to deprotonate the amine and neutralize acidic byproducts. Use 1.5-2.0 equivalents. An incorrect amount or type of base can hinder the reaction or promote side reactions.

    • Control Temperature: While heating can increase reaction rates, it can also promote side reactions, particularly racemization. Most couplings are performed at 0°C initially and then allowed to warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

    • Address Asparagine-Specific Issues: The side-chain amide of asparagine can undergo dehydration to a nitrile under harsh activation conditions, especially with carbodiimides.[5] Using milder onium salt reagents can mitigate this.

C. Product Loss During Workup and Purification:

  • Cause: The product may have some water solubility, or it may be difficult to separate from byproducts.

  • Solution:

    • Acid-Base Extraction: A standard aqueous workup is essential. Washing the organic layer with a mild acid (e.g., 5% citric acid) removes unreacted amine and excess base. A subsequent wash with a mild base (e.g., 5% sodium bicarbonate) removes unreacted quinaldic acid.

    • Byproduct Removal: If you use DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5] If using EDC, the resulting urea is water-soluble and can be removed during the aqueous workup.[3]

    • Effective Purification: Flash column chromatography on silica gel is a common method for purifying N-acyl amino acids.[6] A gradient elution, for example with Dichloromethane/Methanol or Ethyl Acetate/Hexane, is often effective.

Q2: My crude product analysis shows significant amounts of unreacted starting materials. How can I drive the reaction to completion?

A: Seeing starting materials post-reaction points to issues with stoichiometry or reaction time.

  • Stoichiometry: Ensure the stoichiometry is correct. Typically, slight excesses of the quinaldic acid (1.1 eq.) and coupling reagent (1.1 eq.) relative to the L-asparagine (1.0 eq.) are used to ensure the limiting reagent is fully consumed.

  • Reaction Time: Amide couplings can range from 1-2 hours to overnight. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, it may be due to the degradation of the activated species. In such cases, adding a second portion of the coupling reagent may be necessary, but this should be done with caution to avoid promoting side reactions.

  • Solubility: L-asparagine has poor solubility in many organic solvents.[7] Ensure your reaction medium (often DMF) can fully dissolve the reactants. If solubility is an issue, gentle warming or sonication might help, but be mindful of the thermal stability of your reagents.

Q3: I'm observing a major byproduct that complicates purification. What is it likely to be and how can I prevent it?

A: The identity of the byproduct is highly dependent on the reagents used.

  • N-Acylurea Formation: If you are using a carbodiimide like DCC or EDC, the most common byproduct is the stable N-acylurea, formed by an O- to N-acyl migration of the activated carboxylic acid.[3] This byproduct is unreactive and represents a loss of your starting material.

    • Prevention: The best way to prevent this is by adding HOBt or HOSu. These additives rapidly trap the activated intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.[3]

  • Racemization: The chiral center of L-asparagine is susceptible to racemization (epimerization) under coupling conditions, especially with prolonged exposure to base or high temperatures.

    • Prevention: Use coupling additives like HOBt or, even more effectively, HOAt, which are known to suppress racemization. Work at lower temperatures (0°C to RT) and avoid using a large excess of base. Phosphonium-based reagents (like PyBOP) are also known to result in cleaner reactions with less racemization compared to some uronium reagents.

  • Guanidinylation: This side reaction is specific to uronium/aminium reagents like HBTU and HATU. The reagent can react with the N-terminal amino group of L-asparagine, forming a guanidinyl group and terminating the desired reaction.

    • Prevention: This is more problematic when the carboxyl activation is slow. Ensure your quinaldic acid is pure and avoid using a large excess of the coupling reagent. Adding the coupling reagent to the carboxylic acid before adding the amine can sometimes help.

Comparative Data: Coupling Reagents

The selection of a coupling reagent is one of the most critical decisions in this synthesis. The following table provides a comparison of common choices.

Coupling ReagentClassRelative ReactivityCommon ByproductsKey Considerations
DCC/DIC CarbodiimideModerateInsoluble/Soluble Urea, N-Acylurea[3][5]Requires additive (HOBt/Oxyma) to reduce racemization and N-acylurea formation. DCC byproduct (DCU) is removed by filtration.
EDC CarbodiimideModerateWater-soluble Urea, N-Acylurea[3]Water-soluble byproduct simplifies workup.[3] Still requires an additive. Good for aqueous-phase couplings.
HBTU/TBTU Aminium/UroniumHighHOBt, TetramethylureaVery efficient and popular.[5] Can cause guanidinylation side reaction. HOBt is an explosive component.[3]
HATU Aminium/UroniumVery HighHOAt, TetramethylureaMore reactive than HBTU due to the presence of HOAt. Excellent for sterically hindered couplings but more expensive.
COMU Aminium/UroniumVery HighOxyma Pure, TetramethylureaBased on Oxyma Pure, which is a safer alternative to the explosive HOBt/HOAt.[4] Byproducts are water-soluble, simplifying purification.[4]
PyBOP PhosphoniumHighHOBt, HMPA (carcinogen)Generally gives cleaner reactions and less guanidinylation than uronium salts. A significant drawback is the formation of carcinogenic HMPA.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline method for the synthesis. It should be optimized based on your specific laboratory conditions and analytical observations.

G start Start: Prepare Reactants step1 1. Dissolve L-Asparagine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF under N2. start->step1 step2 2. In a separate flask, dissolve Quinaldic Acid (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. step1->step2 step3 3. Cool both solutions to 0°C in an ice bath. step2->step3 step4 4. Add the quinaldic acid solution dropwise to the L-Asparagine solution over 15 minutes. step3->step4 step5 5. Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for 12-16 hours. step4->step5 step6 6. Monitor reaction completion by TLC or LC-MS. step5->step6 step7 7. Quench reaction with water and extract with Ethyl Acetate. step6->step7 step8 8. Wash organic layer with 5% citric acid, 5% NaHCO3, and brine. step7->step8 step9 9. Dry over Na2SO4, filter, and concentrate in vacuo. step8->step9 step10 10. Purify the crude product via flash chromatography. step9->step10 end_node End: Pure Product step10->end_node

Caption: Step-by-step workflow for N-(2-Quinolylcarbonyl)-L-asparagine synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann conditions (acyl chloride with aqueous base) for this synthesis? A: While the Schotten-Baumann reaction is a classic method for N-acylation, it is generally not recommended here.[6][8] The harsh basic conditions can easily cause hydrolysis of the side-chain amide of asparagine and significant racemization of the chiral center. Modern peptide coupling reagents under controlled, non-aqueous conditions offer far superior selectivity and stereochemical purity.[8]

Q: Why is L-asparagine so difficult to work with compared to other amino acids? A: L-asparagine presents two main challenges: poor solubility in common organic solvents and the reactivity of its side-chain amide.[7] The side-chain can undergo dehydration to a nitrile or hydrolysis under inappropriate conditions. Protecting the side-chain amide (e.g., with a Trityl or Tmob group) is an option, especially in solid-phase peptide synthesis, but adds extra steps to the synthesis.[7]

Q: My final product seems to be hydrolyzing back to the starting materials on the silica gel column. How can I avoid this? A: Amide bonds are generally stable to silica gel chromatography.[9] If you are observing decomposition, it may be due to residual acid or base in your crude product or the use of very acidic or basic solvent modifiers. Neutralize your crude product carefully during workup. You can also try pre-treating the silica gel with a small amount of a volatile base like triethylamine (e.g., 0.5% in the eluent) or using a different stationary phase like alumina.

References

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Google Patents. (n.d.). EP1314717A1 - Method for preparing N-long chain acyl neutral amino acid.
  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • ResearchGate. (2025, August 6). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of transformation conditions on L-asparagine yield. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.

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Troubleshooting

Stability issues of N-(2-Quinolylcarbonyl)-L-asparagine during storage

Welcome to the technical support guide for N-(2-Quinolylcarbonyl)-L-asparagine (NQA). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Quinolylcarbonyl)-L-asparagine (NQA). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. This guide provides troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to N-(2-Quinolylcarbonyl)-L-asparagine Stability

N-(2-Quinolylcarbonyl)-L-asparagine (CAS No. 136465-98-0) is a complex molecule featuring a quinoline moiety attached to an L-asparagine residue.[1][2] Its structure, particularly the presence of amide bonds and the asparagine side chain, makes it susceptible to specific degradation pathways. Understanding these potential instabilities is crucial for maintaining the compound's purity, potency, and overall experimental validity. Of note, this compound is also recognized as an impurity of the antiretroviral drug Saquinavir, and thus, insights into Saquinavir's stability can be informative.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Storage and Handling

Question: What are the optimal storage conditions for solid N-(2-Quinolylcarbonyl)-L-asparagine?

Answer:

For solid N-(2-Quinolylcarbonyl)-L-asparagine, the primary goal is to minimize exposure to factors that can accelerate degradation, namely moisture, heat, and light.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.Lower temperatures significantly slow down the rate of chemical degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to moisture and oxygen, which can participate in hydrolytic and oxidative degradation pathways.
Light Protect from light by using an amber vial or by storing the container in a dark place.The quinoline moiety may be susceptible to photolytic degradation. It is best practice to protect quinoline-containing compounds from light.[4]
Moisture Store in a desiccated environment.The amide bonds in the molecule are susceptible to hydrolysis.

Question: I need to prepare a stock solution of N-(2-Quinolylcarbonyl)-L-asparagine. What solvent should I use and how should I store the solution?

Answer:

The choice of solvent and storage conditions for solutions is critical, as degradation rates are typically higher in solution than in the solid state.

ParameterRecommendationRationale
Solvent Use anhydrous aprotic solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, consider a low pH range.Aprotic solvents minimize the risk of hydrolysis. If an aqueous buffer is required for your experiment, studies on the related compound Saquinavir show maximal stability in acidic conditions (pH 2-4).[5]
Storage of Solutions Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.Aqueous solutions, in particular, should not be stored for more than a day.[4] Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation.
Antioxidants For aqueous solutions, the addition of antioxidants may be considered, though their compatibility with your specific assay must be verified.The related compound Saquinavir has shown increased stability in the presence of antioxidants like sodium ascorbate.[5]
Troubleshooting Common Stability Issues

Question: I've observed a loss of potency or unexpected results in my assay over time. Could this be due to the degradation of N-(2-Quinolylcarbonyl)-L-asparagine?

Answer:

Yes, a decline in performance is a strong indicator of compound degradation. The most probable cause is the chemical breakdown of N-(2-Quinolylcarbonyl)-L-asparagine. The primary suspected degradation pathway is the deamidation of the L-asparagine side chain.

This reaction proceeds through a cyclic succinimide intermediate, which can then hydrolyze to form both L-aspartyl and L-isoaspartyl derivatives.[6][7][8] This alteration in the chemical structure can significantly impact the compound's biological activity.

Question: My analytical chromatogram (e.g., HPLC, LC-MS) shows new peaks that were not present in the initial analysis of my N-(2-Quinolylcarbonyl)-L-asparagine sample. What could these be?

Answer:

The appearance of new peaks is a clear sign of degradation. Based on the structure of N-(2-Quinolylcarbonyl)-L-asparagine, these new peaks are likely one or more of the following degradation products:

  • Deamidation Products: As mentioned above, the primary degradation products are likely the corresponding aspartic acid and isoaspartic acid analogues. Due to their different chemical structures, they will likely have different retention times in reverse-phase HPLC.

  • Hydrolysis Products: The amide bond linking the quinoline moiety to the asparagine could also be susceptible to hydrolysis, which would yield quinaldic acid and L-asparagine.

  • Photodegradation Products: If the compound has been exposed to light, various photolytic degradation products could form.[4]

  • Oxidation Products: Although less common without specific oxidative stress, oxidation of the quinoline ring is a possibility.

Below is a diagram illustrating the primary deamidation pathway.

G NQA N-(2-Quinolylcarbonyl)-L-asparagine Succinimide Cyclic Succinimide Intermediate NQA->Succinimide Intramolecular Nucleophilic Attack Aspartyl N-(2-Quinolylcarbonyl)-L-aspartate Succinimide->Aspartyl Hydrolysis Isoaspartyl N-(2-Quinolylcarbonyl)-L-isoaspartate Succinimide->Isoaspartyl Hydrolysis

Caption: Primary deamidation pathway of N-(2-Quinolylcarbonyl)-L-asparagine.

Experimental Protocols

Protocol 1: Stability Assessment of N-(2-Quinolylcarbonyl)-L-asparagine using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of N-(2-Quinolylcarbonyl)-L-asparagine under various stress conditions.[9][10][11]

Objective: To identify the conditions under which N-(2-Quinolylcarbonyl)-L-asparagine degrades and to develop a stability-indicating analytical method.

Materials:

  • N-(2-Quinolylcarbonyl)-L-asparagine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-Quinolylcarbonyl)-L-asparagine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is a common starting point.

    • The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of N-(2-Quinolylcarbonyl)-L-asparagine under each condition.

    • Ensure the analytical method can separate the degradation products from the parent peak (i.e., it is "stability-indicating").

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare NQA Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of N-(2-Quinolylcarbonyl)-L-asparagine.

References

  • PubChem. (n.d.). Saquinavir. National Center for Biotechnology Information. Retrieved from [Link]

  • Goh, S. L., Lee, E. J., & Chan, E. C. (2003). Stability of extemporaneously prepared saquinavir formulations. Journal of Clinical Pharmacy and Therapeutics, 28(6), 469–475.
  • Veeprho. (n.d.). Saquinavir Impurities and Related Compound. Retrieved from [Link]

  • Lama, R. K., Chhonker, Y. S., & Murry, D. J. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry, 89(5), 3000–3008.
  • Manasa Life Sciences. (n.d.). Saquinavir Impurity-C. Retrieved from [Link]

  • Singh, S., Kumar, V., & Singh, P. (2011). Establishment of Inherent Stability of Saquinavir Under Various Conditions Using HPLC. E-Journal of Chemistry, 8(1), 151-160.
  • Thummar, M., et al. (2018). Identification of degradation products of Saquinavir mesylate by LC-MS: Molecular Docking and In Silico toxicity studies. Preprints.
  • Kim, J., et al. (2018). Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase.
  • Patel, K., & Borchardt, R. T. (2016).
  • Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS.
  • RxList. (n.d.). Invirase (Saquinavir Mesylate). Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Cohen, S. A., & Michaud, D. P. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI.
  • ISPE. (2023).
  • BioPharm International. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • Rejtar, T., et al. (2010). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Analytical and Bioanalytical Chemistry, 398(2), 641-653.
  • Fromme, T., et al. (2023). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Molecular Metabolism, 76, 101794.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
  • Rodante, F., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv.
  • Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11.
  • Musiol, R., et al. (2008). Investigating biological activity spectrum for novel quinoline analogues 2: hydroxyquinolinecarboxamides with photosynthesis-inhibiting activity. Bioorganic & Medicinal Chemistry, 16(8), 4490-4499.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793.
  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14899-14935.
  • Waters. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
  • Uchimura, H., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7076.
  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6, 119.
  • Barker, E. L., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 808990.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Semantic Scholar.
  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 1959-1972.
  • Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
  • U.S. Food and Drug Administration. (n.d.).
  • Papakyriakou, A., et al. (2009). Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage. Biochemical Journal, 424(3), 445-452.
  • Pokrovskaya, M. V., et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. International Journal of Molecular Sciences, 23(6), 2996.
  • Likhosherstov, L. M., et al. (1989). Synthetic N- and O-glycosyl derivatives of L-asparagine, L-serine, and L-threonine.
  • Wikipedia. (n.d.). Saquinavir. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Quinoline-Based Active Pharmaceutical Ingredients

Introduction Welcome to the Technical Support Center for "Quinargine" synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of quinoline-based therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for "Quinargine" synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of quinoline-based therapeutic agents. While "Quinargine" is a representative designation, the principles and troubleshooting strategies discussed herein are applicable to a broad range of quinoline derivatives where the formation of nitrile-containing impurities is a critical challenge.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you identify the root causes of nitrile formation and implement effective control strategies to ensure the purity and quality of your target active pharmaceutical ingredient (API).

Part 1: Troubleshooting Guide - Unwanted Nitrile Formation

This section addresses the common issue of nitrile impurity detection during the synthesis of quinoline derivatives, particularly when the synthetic route involves amine intermediates. The formation of a nitrile can occur through the oxidation of a primary amine, a reaction that can be promoted by certain reagents or reaction conditions.[1][2]

Issue: Significant Peak Corresponding to a Nitrile Impurity Detected by LC-MS

You are performing a synthesis of a quinoline derivative, and upon analysis of the crude reaction mixture, you observe a significant impurity with a mass consistent with a nitrile analog of your target compound or a key intermediate.

Visualizing the Problem: Competing Reaction Pathways

The diagram below illustrates a common scenario where a primary amine on a quinoline precursor, intended to be the final product or an intermediate for further functionalization, undergoes an undesired oxidation to form a stable and difficult-to-remove nitrile impurity.

Reaction_Pathway cluster_main Synthetic Goal cluster_side Side Reaction Quinoline_Precursor Quinoline Precursor (with -CH2NH2 group) Desired_Product Desired Product (e.g., 'Quinargine') Quinoline_Precursor->Desired_Product Intended Reaction (e.g., Acylation, Alkylation) Nitrile_Impurity Nitrile Impurity (with -CN group) Quinoline_Precursor->Nitrile_Impurity Undesired Oxidation [O] Start Starting Materials Start->Quinoline_Precursor Established Steps

Caption: Competing pathways in quinoline synthesis.

Troubleshooting Workflow

If nitrile impurities are detected, a systematic approach is crucial for identifying and resolving the issue.[3]

Troubleshooting_Workflow Start Nitrile Impurity Detected Check_Oxidants Review Reagents for Oxidizing Potential Start->Check_Oxidants Check_Atmosphere Assess Reaction Atmosphere Control Start->Check_Atmosphere Check_Temp Evaluate Reaction Temperature Profile Start->Check_Temp Replace_Reagent Substitute with Non-Oxidizing Alternative Check_Oxidants->Replace_Reagent Oxidant Present Inert_Atmosphere Implement Strict Inert Atmosphere (N2/Ar) Check_Atmosphere->Inert_Atmosphere Air Exposure Possible Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Temp > 80°C Resolved Impurity Minimized Replace_Reagent->Resolved Inert_Atmosphere->Resolved Lower_Temp->Resolved

Caption: Systematic troubleshooting workflow for nitrile impurity.

Possible Cause 1: Presence of Oxidizing Agents

Expertise & Experience: The primary cause of converting a primary amine (or a related nitrogen functional group) to a nitrile is oxidation.[1] This can be due to an explicit oxidizing agent in the reaction or impurities in reagents and solvents. For instance, some grades of solvents can contain peroxides, or certain catalysts might facilitate aerobic oxidation.

Trustworthiness (Self-Validating System):

  • Reagent Purity Check: Always use high-purity, peroxide-free solvents. If in doubt, test for peroxides.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen, which can be a potent oxidant at elevated temperatures or in the presence of metal catalysts.[3]

Protocol for Mitigation:

  • Action: Replace potentially oxidizing reagents with more benign alternatives. If a metal catalyst is used, consider if it is known to promote oxidation.

  • Validation: Run a small-scale control reaction under a rigorously maintained inert atmosphere and compare the nitrile impurity level with the original reaction.

Possible Cause 2: High Reaction Temperature

Expertise & Experience: Thermal decomposition of starting materials or intermediates can generate reactive species that may lead to side reactions, including oxidation. High temperatures can lower the activation energy for undesired pathways.

Trustworthiness (Self-Validating System):

  • Temperature Screening: The optimal temperature for your desired transformation may be lower than the temperature at which the nitrile side reaction becomes significant.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at different temperatures to find the "sweet spot" that maximizes the yield of the desired product while minimizing the nitrile impurity.[3]

Data-Driven Approach: Temperature Optimization

Reaction Temperature (°C)Desired Product Yield (%)Nitrile Impurity (%)
1008512
80925
6095<1
4060 (incomplete reaction)<1

Protocol for Mitigation:

  • Action: Perform a temperature optimization study, starting from a lower temperature and gradually increasing it.

  • Validation: Analyze samples from each temperature point to determine the optimal balance between reaction rate and purity. Based on the data above, 60°C appears optimal.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the formation of a nitrile impurity from a primary amine?

The most common mechanism is oxidative dehydrogenation.[2] This process involves the removal of hydrogen atoms from the primary amine. The reaction often proceeds through an imine intermediate, which is then further oxidized to the nitrile. This can be facilitated by metal catalysts, atmospheric oxygen, or other oxidizing species present in the reaction mixture.

Q2: How can I reliably detect and quantify the nitrile impurity?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying impurities.[4] For confirmation of identity and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[5][6] A validated analytical method with a reference standard for the nitrile impurity is essential for accurate quantification in pharmaceutical development.[7][8]

Q3: Are there alternative synthetic routes to my target quinoline that avoid the amine precursor altogether?

Yes, depending on the target structure, several classic quinoline syntheses might be applicable, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[9][10][11] These methods build the quinoline ring system from different precursors and may circumvent the specific step where the nitrile impurity is formed. A thorough literature review of synthetic routes to analogous quinoline structures is highly recommended.[12][13]

Q4: Can the choice of solvent influence the formation of the nitrile impurity?

Absolutely. Solvents can play a crucial role. Protic solvents might participate in side reactions, while some aprotic solvents like DMSO can sometimes participate in oxidative processes under certain conditions. Furthermore, the purity of the solvent is critical; aged or improperly stored solvents can contain water or peroxide impurities that contribute to side reactions.[14] It is always best practice to use freshly distilled or high-purity anhydrous solvents.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Reaction Under Inert Atmosphere

This protocol provides a standardized method for setting up a reaction to minimize exposure to atmospheric oxygen, a key factor in preventing unwanted oxidation.

Materials:

  • Two or three-neck round-bottom flask, oven-dried

  • Condenser and other necessary glassware, oven-dried

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Cannula or gas-tight syringe

Procedure:

  • Assembly: Assemble the dry glassware while hot and immediately place it under a positive pressure of inert gas.

  • Purging: Cycle between vacuum and backfilling with inert gas three times to ensure the removal of all atmospheric gases.

  • Reagent Addition: Add solid reagents through the neck of the flask under a strong flow of inert gas. Add liquid reagents and solvents via a gas-tight syringe or cannula through a rubber septum.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by the bubbler.

  • Workup: After the reaction is complete and cooled to room temperature, quench the reaction as required before exposing it to the atmosphere.

Protocol 2: LC-MS Method for Impurity Profiling

This is a general-purpose method suitable for initial screening of reaction mixtures for the presence of the desired product and potential nitrile impurities.

Instrumentation:

  • LC System: Standard HPLC or UPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode

Gradient Profile:

Time (min)% Mobile Phase B
0.05
8.095
10.095
10.15
12.05

Method Parameters:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 40°C

  • MS Scan Range: 100-1000 m/z

Analysis:

  • Extract ion chromatograms for the expected m/z of the desired product and the potential nitrile impurity (Mass of Product - NH2 + N - H2). The difference will be a nominal mass change of -1 Da.

References
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Jiang, J., et al. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. Water Research, 209, 117881. Retrieved from [Link]

  • ResearchGate. (2021). Room temperature oxidation of primary amines to nitriles using oxoammonium salt. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Kebede, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20713. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • S. P., & K., S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Wang, J., et al. (2021). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. National Science Review, 8(11), nwab133. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of N-(2-Quinolylcarbonyl)-L-asparagine

Document ID: TSC-QN-ASN-001 Version: 1.0 Introduction Welcome to the technical support center for the impurity profiling of synthetic N-(2-Quinolylcarbonyl)-L-asparagine. This guide is designed for researchers, analytica...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QN-ASN-001

Version: 1.0

Introduction

Welcome to the technical support center for the impurity profiling of synthetic N-(2-Quinolylcarbonyl)-L-asparagine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges and troubleshooting scenarios encountered during the analysis of this molecule. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust, self-validating analytical methods. All recommendations are grounded in established scientific principles and regulatory expectations.

N-(2-Quinolylcarbonyl)-L-asparagine is a key chemical entity, often used as a synthetic intermediate or recognized as a process-related impurity itself (e.g., Saquinavir EP Impurity A).[1] Its structure, featuring a quinoline ring linked to an asparagine residue, presents unique analytical challenges. This guide will help you navigate them effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of N-(2-Quinolylcarbonyl)-L-asparagine.

FAQ 1: What are the most likely process-related impurities from the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine?

Understanding the synthesis route is critical for predicting impurities. A common synthetic pathway involves the amide coupling of Quinaldic acid (quinoline-2-carboxylic acid) and L-asparagine.

Based on this, potential process-related impurities include:

  • Starting Materials: Unreacted Quinaldic acid and L-asparagine.

  • Reagent-Related Impurities: Impurities from coupling reagents (e.g., DIC, HOBt) can lead to by-products. For instance, diisopropylurea can form from diisopropylcarbodiimide (DIC).[2]

  • By-products of Coupling:

    • Racemization Product: D-asparagine isomer forming N-(2-Quinolylcarbonyl)-D-asparagine. Racemization is a known risk in peptide coupling reactions.[3]

    • Diastereomers: If the starting L-asparagine contains D-isomer, this will carry through the synthesis.

    • Self-Coupling Products: Formation of dimers or oligomers of asparagine, though less likely under controlled conditions.

FAQ 2: What are the expected degradation products for this molecule?

N-(2-Quinolylcarbonyl)-L-asparagine contains an amide linkage and an asparagine residue, both of which are susceptible to degradation.

  • Hydrolytic Degradation:

    • Acidic/Basic Conditions: The primary amide bond between the quinoline and asparagine moieties can hydrolyze to yield Quinaldic acid and L-asparagine.

    • Deamidation: The side-chain amide of asparagine is prone to hydrolysis, especially under pH and temperature stress, forming N-(2-Quinolylcarbonyl)-L-aspartic acid. This deamidation can proceed through a cyclic succinimide intermediate, which can also lead to the formation of an isoaspartate isomer.[4][5][6]

  • Oxidative Degradation: While the quinoline ring is relatively stable, the molecule could be susceptible to oxidation under harsh conditions, potentially forming N-oxides or other oxidative adducts.

  • Photolytic Degradation: Aromatic systems like quinoline can be sensitive to light. Photostability studies are recommended as per ICH Q1B guidelines to assess for potential photodegradants.[7]

FAQ 3: What are the recommended starting conditions for HPLC analysis?

A reversed-phase HPLC (RP-HPLC) method is the gold standard for separating this compound from its potential impurities.[8][9]

Rationale: The molecule has both polar (asparagine) and non-polar (quinoline) characteristics, making it well-suited for RP-HPLC.

ParameterRecommended Starting ConditionRationale & Explanation
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the quinoline moiety, allowing for effective separation from more polar impurities like free L-asparagine.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic modifier improves peak shape by suppressing the ionization of the carboxylic acid group. Formic acid is MS-compatible, while TFA provides excellent peak shape for UV analysis.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV cutoff.
Detection (UV) 230 nm and 270 nmThe quinoline ring system provides strong chromophores. Monitoring at multiple wavelengths helps ensure all impurities are detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility. Can be adjusted to improve separation.
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 min.A gradient is essential to elute both polar (early eluting) and non-polar (late eluting) impurities in a reasonable timeframe.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during your analysis.

Scenario 1: An unknown peak is co-eluting with my main peak in HPLC-UV.

Problem: You observe peak tailing or a shoulder on the main N-(2-Quinolylcarbonyl)-L-asparagine peak, suggesting a hidden impurity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Co-eluting Peak A 1. Modify Chromatography B Change Mobile Phase B (ACN to MeOH or vice-versa) A->B Different selectivity C Adjust pH of Mobile Phase A A->C Alters ionization D Decrease Gradient Slope A->D Increases resolution E 2. Employ Orthogonal Method F Use a Different Stationary Phase (e.g., Phenyl-Hexyl or Cyano) E->F Orthogonal selectivity G 3. Use Higher Resolution Technique H Switch to UHPLC G->H Improves efficiency

Caption: Workflow for resolving a co-eluting impurity.

Step-by-Step Guide:

  • Change Organic Modifier: Substitute Acetonitrile with Methanol (or vice-versa). These solvents interact differently with the stationary phase and analyte, which can alter selectivity and resolve the co-eluting peaks.

  • Adjust Mobile Phase pH: A small change in the pH of Mobile Phase A can alter the ionization state of the analyte and impurities, potentially improving separation. For example, switching from 0.1% formic acid (pH ~2.8) to a phosphate buffer at pH 3.5 might be effective.

  • Decrease the Gradient Slope: A shallower gradient (e.g., increasing the run time from 20 to 40 minutes) gives more time for the components to separate on the column, increasing resolution.

  • Consider an Orthogonal Column: If the above fails, the impurity may have very similar properties on a C18 phase. An orthogonal method using a different stationary phase, like Phenyl-Hexyl or Cyano, offers a different separation mechanism and is likely to resolve the peaks.

  • Switch to UHPLC: If available, an Ultra-High-Performance Liquid Chromatography (UHPLC) system with a sub-2 µm particle column will provide significantly higher peak efficiency and resolving power.[8]

Scenario 2: My LC-MS data for an unknown impurity is inconclusive.

Problem: You have detected an impurity by LC-MS, but the mass spectrum is weak, or the fragmentation pattern doesn't provide a clear structure.

Expert Advice:

  • Confirm the Mass: First, ensure you are looking at the correct adduct. Common adducts in positive electrospray ionization (ESI+) are [M+H]+, [M+Na]+, and [M+K]+. High-resolution mass spectrometry (HRMS) is invaluable here to determine the elemental composition.[10][11]

  • Optimize Ionization: If the signal is weak, switch between positive and negative ionization modes. The carboxylic acid on the asparagine moiety may ionize better in negative mode ([M-H]-).

  • Perform Tandem MS (MS/MS): Isolate the parent ion of the impurity and fragment it. Compare the fragmentation pattern to that of the main compound.

    • Common Fragments for N-(2-Quinolylcarbonyl)-L-asparagine: Expect to see fragments corresponding to the quinoline carbonyl moiety and the asparagine residue. A loss of the side-chain carboxamide group (-43 Da) from asparagine is a common fragmentation pathway.

    • Interpretation: If the impurity shows the same quinoline-related fragments but a different parent mass, the modification is likely on the asparagine portion. Conversely, if the asparagine fragments are present but the quinoline-related fragments are shifted, the modification is on the quinoline ring.

  • Isolate and Analyze by NMR: For definitive structure elucidation of a significant unknown impurity (typically >0.1% as per ICH guidelines), isolation is necessary.[12][13] This can be done using preparative HPLC. Subsequent 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR analysis will provide unambiguous structural information.

Part 3: Protocols and Regulatory Context

Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method.[5][14] It helps identify likely degradation products and demonstrates the method's specificity.

Objective: To generate potential degradation products of N-(2-Quinolylcarbonyl)-L-asparagine under various stress conditions. A target degradation of 5-20% is generally recommended.[7][14]

Workflow for Forced Degradation:

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of N-(2-Quinolylcarbonyl)-L-asparagine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. Withdraw samples at timed intervals. Neutralize with HCl before injection. Note: Base hydrolysis is often faster than acid hydrolysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light. Withdraw samples at timed intervals.

  • Thermal Degradation: Store the solid powder in an oven at 80°C. Dissolve samples at various time points for analysis.

  • Photolytic Degradation: Expose the solid powder and solution to light conditions as specified in the ICH Q1B guideline.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and helping to identify degradants.

Regulatory Framework: ICH Q3A(R2)

The profiling of impurities is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[15][16] This guideline sets thresholds for the reporting, identification, and qualification of impurities in new drug substances.

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/dayAction Required
Reporting 0.05%0.03%Impurities at or above this level must be reported in the regulatory filing.
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%The structure of impurities at or above this level must be determined.[13]
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%Impurities at or above this level must have their biological safety established.[13]

Expert Insight: It is crucial to develop an analytical method with a Limit of Quantitation (LOQ) below the 0.05% reporting threshold to comply with these regulations.[12] Any impurity you find must be evaluated against these thresholds to determine the next steps, whether it's simple reporting, full structural elucidation, or toxicological qualification.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • ACS Publications. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubMed. (2014). Related impurities in peptide medicines. [Link]

  • ResearchGate. (2025). Racemization of an Asparagine Residue during Peptide Deamidation. [Link]

  • PubMed Central. (2018). Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • ResearchGate. (2025). 2.3. Mass spectrometry in impurity profiling. [Link]

  • National Institutes of Health. (n.d.). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. [Link]

  • Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
  • PubMed. (2018). A critical analysis of L-asparaginase activity quantification methods-colorimetric methods versus high-performance liquid chromatography. [Link]

  • PubMed. (1985). Synthetic N- and O-glycosyl derivatives of L-asparagine, L-serine, and L-threonine. [Link]

  • MDPI. (n.d.). A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples. [Link]

Sources

Optimization

Challenges in the industrial production of quinargine

Quinargine Production Technical Support Center Welcome to the Quinargine Production Technical Support Center. As your dedicated Senior Application Scientist, I have compiled this guide to address the most pressing challe...

Author: BenchChem Technical Support Team. Date: January 2026

Quinargine Production Technical Support Center

Welcome to the Quinargine Production Technical Support Center. As your dedicated Senior Application Scientist, I have compiled this guide to address the most pressing challenges encountered during the industrial-scale synthesis and purification of Quinargine. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the Quinargine production workflow. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your team to overcome hurdles and optimize your processes.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections. We will delve into common issues ranging from low yields in the semi-synthetic pathway to impurities arising during final purification, providing actionable protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant batch-to-batch variability in our Quinargine yield, starting from the precursor 10-deacetylbaccatin III (10-DAB). What are the likely causes and how can we mitigate this?

A1: Batch-to-batch variability in the semi-synthesis of complex molecules like Quinargine is a common but manageable issue. The root causes often lie in three main areas: precursor quality, reaction conditions, and solvent purity.

  • Precursor Quality (10-DAB): The purity of your 10-DAB starting material is paramount. Even minor impurities can interfere with the subsequent esterification step, leading to the formation of side products and a reduction in the overall yield of Quinargine. It is crucial to have a robust quality control protocol for incoming 10-DAB batches.

  • Reaction Conditions: The coupling of the C-13 side chain to the baccatin core is a delicate process. Minor fluctuations in temperature, reaction time, or the rate of reagent addition can significantly impact the stereoselectivity and completeness of the reaction.

  • Solvent Purity: The presence of trace amounts of water or other nucleophilic impurities in your solvents can lead to unwanted side reactions, such as the hydrolysis of reagents or intermediates.

Troubleshooting Protocol: Standardizing 10-DAB Input and Reaction Conditions

  • Precursor Qualification:

    • Implement a stringent qualification protocol for each new batch of 10-DAB.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the purity of 10-DAB and identify any major impurities.

    • Establish a minimum purity threshold (e.g., >99.0%) for accepting a new batch.

  • Strict Control of Reaction Parameters:

    • Utilize an automated reactor system to maintain precise temperature control (±0.5 °C).

    • Employ a syringe pump for the controlled addition of the C-13 side-chain precursor over a defined period.

    • Monitor the reaction progress at regular intervals using in-process HPLC analysis to ensure consistent reaction completion.

  • Solvent Dehydration:

    • Use anhydrous solvents for all reaction steps.

    • Consider passing solvents through a column of activated molecular sieves immediately before use to remove any residual water.

Troubleshooting Guide: Purification Challenges

Issue: Difficulty in removing structurally similar impurities, particularly 7-epi-Quinargine, during final purification.

The presence of epimers like 7-epi-Quinargine is a significant challenge in achieving the high purity required for pharmaceutical-grade Quinargine. These impurities are often difficult to separate due to their similar polarity and molecular weight to the target compound.

Root Cause Analysis:

The formation of 7-epi-Quinargine is often a result of epimerization at the C-7 position during the synthesis or work-up steps, particularly under basic or acidic conditions. The equilibrium between Quinargine and its C-7 epimer can be influenced by pH, temperature, and solvent choice.

Workflow for Resolving 7-epi-Quinargine Impurity

The following diagram illustrates a decision-making workflow for addressing the 7-epi-Quinargine impurity issue.

G cluster_0 Impurity Analysis & Root Cause Identification cluster_1 Process Optimization cluster_2 Purification Strategy Enhancement A High 7-epi-Quinargine Detected in Crude Product (>0.5%) B Review Synthesis & Work-up Conditions A->B Initiate Investigation C Identify Steps with pH or Temperature Excursions B->C Analyze Batch Records D Modify Reaction pH: Buffer introduction C->D Implement Corrective Actions E Lower Temperature During Critical Steps C->E Implement Corrective Actions F Implement In-Process Controls (IPC) for pH & Temp D->F Standardize New Parameters E->F Standardize New Parameters G Develop Optimized Chromatography Method F->G If Impurity Still High H Evaluate Alternative Stationary Phases (e.g., Chiral) G->H If Resolution is Poor I Implement Multi-Column Chromatography H->I For High-Throughput Separation J Achieve Target Purity (>99.5%) I->J

Caption: Workflow for troubleshooting and resolving 7-epi-Quinargine impurity.

Detailed Protocol: Enhanced Chromatographic Separation

If process optimization does not sufficiently reduce the 7-epi-Quinargine levels, a more robust purification strategy is required.

  • Method Development:

    • Stationary Phase Screening: Evaluate different stationary phases. While C18 is standard, phenyl-hexyl or embedded polar group phases may offer alternative selectivity for epimers.

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. A shallow gradient of acetonitrile in water or methanol in water is often effective. The addition of a small percentage of a modifier like isopropanol can sometimes improve resolution.

  • Preparative HPLC Parameters:

    • Column Loading: Reduce the amount of crude material loaded onto the column to avoid peak broadening, which can decrease resolution between closely eluting peaks.

    • Flow Rate: Optimize the flow rate to ensure sufficient interaction time with the stationary phase without excessively long run times.

  • Recrystallization:

    • After chromatographic purification, a final recrystallization step can significantly enhance purity. Experiment with different solvent systems (e.g., acetone/hexane, ethanol/water) to find conditions that selectively crystallize Quinargine, leaving the epimer in the mother liquor.

Data Presentation: Impact of Purification Method on Quinargine Purity

The following table summarizes the typical purity levels of Quinargine achieved with different purification techniques.

Purification StepPurity of Quinargine (%)7-epi-Quinargine Content (%)Overall Yield (%)
Crude Product85.22.590
Single-Pass C18 Chromatography98.00.875
Optimized C18 Chromatography99.20.470
C18 Chromatography + Recrystallization>99.8<0.165

Advanced Topic: Transitioning to Plant Cell Fermentation

Q2: We are exploring Plant Cell Fermentation (PCF) as an alternative to semi-synthesis to ensure a more sustainable supply of Quinargine. What are the primary challenges we should anticipate?

A2: Transitioning to a PCF-based production model for Quinargine offers a sustainable and potentially more scalable alternative to semi-synthesis. However, it presents a unique set of biological and engineering challenges.

Key Challenges in Quinargine PCF:

  • Cell Line Stability and Selection:

    • Challenge: The initial selection of a high-yielding and stable plant cell line is critical. Not all cell lines will produce Quinargine at commercially viable levels, and productivity can decline over successive generations.

    • Mitigation:

      • Conduct extensive screening of multiple cell lines to identify top producers.

      • Establish a robust cell banking system (Master and Working Cell Banks) to ensure a consistent starting culture.

      • Perform periodic re-screening of the working cell bank to monitor for any decline in productivity.

  • Culture Media Optimization:

    • Challenge: The composition of the culture medium (sugars, hormones, nutrients) has a profound impact on cell growth and Quinargine biosynthesis. An unoptimized medium can lead to low yields or the production of unwanted byproducts.

    • Mitigation:

      • Employ a Design of Experiments (DoE) approach to systematically optimize media components.

      • Investigate the effect of elicitors (compounds that stimulate secondary metabolite production) to boost Quinargine synthesis.

  • Downstream Processing and Extraction:

    • Challenge: Extracting Quinargine from the cell culture broth and separating it from a complex mixture of other cellular metabolites can be difficult.

    • Mitigation:

      • Develop a multi-step extraction and purification protocol, which may include liquid-liquid extraction, solid-phase extraction, and multiple chromatographic steps.

Conceptual Workflow: Quinargine Production via Plant Cell Fermentation

The diagram below outlines the major stages in a typical PCF process for Quinargine production.

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Master Cell Bank B Cell Culture Initiation (Shake Flasks) A->B C Scale-Up to Bioreactor B->C D Production Phase: Elicitation & Growth C->D E Cell Harvest & Lysis D->E Transfer to DSP F Crude Extract Preparation E->F G Multi-Step Chromatography F->G H Final API (Quinargine) G->H

Caption: High-level overview of the Plant Cell Fermentation (PCF) workflow.

References

  • Title: Process for preparing paclitaxel Source: Google Patents URL
  • Title: Paclitaxel: biosynthesis, production and future prospects Source: New Phytologist URL: [Link]

  • Title: Plant cell culture as a source of high-value secondary metabolites Source: Critical Reviews in Plant Sciences URL: [Link]

Troubleshooting

Technical Support Center: High-Purity Recrystallization of N-(2-Quinolylcarbonyl)-L-asparagine

As a key intermediate and reference standard in pharmaceutical development, particularly related to antiviral agents like Saquinavir, achieving high purity of N-(2-Quinolylcarbonyl)-L-asparagine is paramount.[1] Recrysta...

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate and reference standard in pharmaceutical development, particularly related to antiviral agents like Saquinavir, achieving high purity of N-(2-Quinolylcarbonyl)-L-asparagine is paramount.[1] Recrystallization is a powerful and essential technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[2] This guide, designed for researchers and drug development professionals, provides a comprehensive technical resource for optimizing this critical purification step. Drawing from established principles and field experience, we will explore common challenges, offer systematic troubleshooting strategies, and present detailed protocols to ensure you can consistently obtain material of the highest quality.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick, actionable answers to the most common issues encountered during the recrystallization of N-(2-Quinolylcarbonyl)-L-asparagine.

Q1: My compound won't dissolve, even in hot solvent. What should I do? A: The complex structure of N-(2-Quinolylcarbonyl)-L-asparagine, featuring multiple hydrogen bond donors/acceptors (amides, carboxylic acid) and an aromatic quinoline ring, dictates its solubility.[3] If solubility is an issue, consider the following:

  • Increase Temperature: Ensure your solvent is at or near its boiling point.

  • Select a Stronger Solvent: You may need a more polar solvent. Highly polar aprotic solvents like DMF or DMSO can be effective, though their high boiling points can complicate removal.

  • Check Compound Integrity: Verify that the starting material is indeed the correct compound and has not degraded or polymerized.

  • Use a Solvent Mixture: Sometimes a mixture of solvents can have better solvating properties than a single solvent.

Q2: No crystals are forming after my solution has cooled. How can I induce crystallization? A: The failure to form crystals often points to either excessive solvent use or a highly stable supersaturated solution.[4] Try these induction techniques sequentially:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

  • Add a Seed Crystal: Introduce a tiny, pure crystal of N-(2-Quinolylcarbonyl)-L-asparagine to the solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen to increase the concentration.

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility, but do this slowly to avoid crashing out impurities.

Q3: My product is "oiling out" as a liquid instead of crystallizing. How can I fix this? A: Oiling out occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a supercooled liquid instead of an ordered crystalline solid.[5] This is common when the solution is too concentrated or cooled too quickly.[4]

  • Re-heat and Add More Solvent: Re-dissolve the oil by heating the mixture and add a small amount of additional hot solvent to create a less concentrated solution.

  • Slow Down the Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very gradual temperature decrease.

  • Change Solvents: The chosen solvent may be unsuitable. Try a solvent in which the compound is less soluble when hot, or switch to a solvent/anti-solvent system.

Q4: The purity of my recrystallized product hasn't improved. Why? A: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Insoluble Impurities: If impurities are present that do not dissolve in the hot solvent, you must perform a hot filtration step to remove them before allowing the solution to cool.

  • Highly Soluble Impurities: If impurities remain in the crystalline product, the crystals may have formed too quickly, trapping impurities within the lattice. Ensure cooling is slow.[4] Alternatively, the impurity may co-crystallize. In this case, you must select a different solvent or solvent system that better differentiates the solubility of the product and the impurity.

Q5: My final yield is very low. How can I improve it? A: Low yield is typically caused by using too much solvent, incomplete crystallization, or premature filtration.

  • Use a Minimum of Hot Solvent: The goal is to create a saturated solution at high temperature.[6] Use just enough hot solvent to fully dissolve the solid.

  • Maximize Cooling Time: Allow the solution to cool to room temperature slowly, then transfer to an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Select an Appropriate Solvent: Choose a solvent where the compound has very low solubility at cold temperatures.

  • Check the Filtrate: After filtration, try cooling the mother liquor further or evaporating some solvent to see if more product crystallizes. This is known as collecting a "second crop."

Section 2: In-Depth Troubleshooting and Solvent Selection

Understanding the Molecule

The structure of N-(2-Quinolylcarbonyl)-L-asparagine contains several functional groups that influence solvent choice:

  • Quinoline Ring: A large, relatively non-polar aromatic system.

  • Two Amide Linkages: Highly polar and capable of extensive hydrogen bonding.

  • Carboxylic Acid: A polar, acidic group that can donate hydrogen bonds.

  • Primary Amide (Asparagine side-chain): Another polar, hydrogen-bonding group.

This combination of polar and non-polar regions makes solvent selection critical. Polar protic solvents (like alcohols) that can engage in hydrogen bonding are often good starting points.

Systematic Solvent Selection

The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[2] A systematic screening process is the most reliable method for finding the optimal solvent.

Protocol: Small-Scale Solvent Screening

  • Place ~20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature until the total volume is ~0.5 mL. Note any solvents that dissolve the compound at room temperature; these are generally poor choices for single-solvent recrystallization.

  • For tubes where the solid did not dissolve, gently heat them in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of pure, well-formed crystals.

Solvent Properties and Recommendations
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticExcellent starting point. Its hydroxyl group can hydrogen bond with the amide and acid groups. Often provides a good solubility differential between hot and cold.[7]
Methanol 65Polar ProticSimilar to ethanol but more polar. May dissolve the compound too well at room temperature, leading to lower recovery.
Isopropanol 82Polar ProticLess polar than ethanol. May be a good choice if the compound is too soluble in ethanol or methanol.
Acetonitrile 82Polar AproticA good polar solvent that often yields high-quality crystals for amides.[7]
Acetone 56Polar AproticCan be effective, but its low boiling point means it evaporates quickly, which can be difficult to manage.
Water 100Polar ProticThe high polarity may make it a good solvent at high temperatures, especially given the asparagine moiety.[5] However, solubility may be low overall. Often best used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.
Ethyl Acetate / Hexane VariesMixedA common non-polar/polar aprotic mixture. May be effective if impurities are significantly more or less polar than the target compound.[5]

Section 3: Visual Workflows and Diagrams

General Recrystallization Workflow

The following diagram outlines the standard, systematic procedure for performing a successful recrystallization.

RecrystallizationWorkflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Analysis Start Start with Crude Product SelectSolvent Select Solvent via Screening Start->SelectSolvent Dissolve 1. Dissolve Compound in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter 2. Hot Filtration (If insoluble impurities exist) Dissolve->HotFilter Cool 3. Slow Cooling (Allow Crystal Growth) HotFilter->Cool ColdBath 4. Ice Bath (Maximize Yield) Cool->ColdBath Isolate 5. Isolate Crystals (Vacuum Filtration) ColdBath->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry Analyze 8. Analyze Purity (TLC, Melting Point, NMR) Dry->Analyze End High-Purity Product Analyze->End

Caption: A step-by-step workflow for the purification of N-(2-Quinolylcarbonyl)-L-asparagine via recrystallization.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common recrystallization problems.

TroubleshootingTree cluster_nc Solutions for No Crystals cluster_oo Solutions for Oiling Out cluster_ly Solutions for Low Yield cluster_lp Solutions for Low Purity Outcome Evaluate Cooled Solution NoCrystals No Crystals Formed Outcome->NoCrystals Clear Solution OilingOut Product Oiled Out Outcome->OilingOut Cloudy Liquid Layer LowYield Low Yield of Crystals Outcome->LowYield Few Crystals LowPurity Purity is Still Low Outcome->LowPurity Impure Crystals NC1 Too much solvent? -> Evaporate some NoCrystals->NC1 NC2 Supersaturated? -> Scratch / Add seed crystal NoCrystals->NC2 NC3 Still nothing? -> Use anti-solvent NoCrystals->NC3 OO1 Too concentrated? -> Reheat, add more solvent OilingOut->OO1 OO2 Cooled too fast? -> Reheat, cool slowly OilingOut->OO2 OO3 Wrong solvent? -> Rescreen solvents OilingOut->OO3 LY1 Used too much solvent? -> Repeat with less LowYield->LY1 LY2 Not fully cooled? -> Use ice bath longer LowYield->LY2 LY3 Solubility too high when cold? -> Change solvent LowYield->LY3 LP1 Insoluble solids present? -> Perform hot filtration LowPurity->LP1 LP2 Cooled too fast? -> Repeat, cool slower LowPurity->LP2 LP3 Impurity co-crystallized? -> Change solvent system LowPurity->LP3

Caption: A decision tree for troubleshooting common issues during recrystallization experiments.

Section 4: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol provides a detailed methodology for a standard single-solvent recrystallization.

  • Dissolution: Place the crude N-(2-Quinolylcarbonyl)-L-asparagine in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add a small portion of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If any insoluble particulate matter remains, perform a hot filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Example: Ethanol/Water)

This method is useful if no single solvent provides a suitable solubility profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-8 from Protocol 1. The wash solvent in step 7 should be a cold mixture of ethanol and water with the same composition as the crystallization mixture.

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

  • SciSpace. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). Available from: [Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. (2021). Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • LookChem. Purification of Quinoline - Chempedia. Available from: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022). Available from: [Link]

  • PubMed Central (PMC). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021). Available from: [Link]

  • PubChem. (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Quinargine Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of quinargine, a complex peptide-like molecule, hinges on the efficient formation of an amide bond, a critical step that dictates the overall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinargine, a complex peptide-like molecule, hinges on the efficient formation of an amide bond, a critical step that dictates the overall yield and purity of the final product. The choice of coupling reagent is therefore not a trivial matter but a crucial decision that can significantly impact the success of the synthesis. This guide provides a comparative analysis of commonly used coupling reagents, offering objective, data-driven insights to inform your selection and optimize your quinargine synthesis protocol.

The Crux of the Matter: Amide Bond Formation in Quinargine Synthesis

The core challenge in synthesizing quinargine and other complex peptides lies in the activation of a carboxylic acid group to facilitate its reaction with an amine, forming a stable amide bond.[1][2][3] This process is fraught with potential pitfalls, including racemization (the loss of stereochemical integrity at the chiral center), and other side reactions that can diminish the yield and purity of the desired product.[2][4] A successful coupling reagent must not only promote the rapid and efficient formation of the amide bond but also suppress these undesirable side reactions.[2][4]

A Comparative Analysis of Leading Coupling Reagents

The landscape of peptide coupling reagents is diverse, with several classes of compounds demonstrating utility in organic synthesis.[4][5][6] For the purpose of quinargine synthesis, we will focus on the most prevalent and effective classes: uronium/aminium salts and carbodiimides.

Uronium/Aminium Salts: The High-Performance Workhorses

Uronium and aminium salts have become the reagents of choice for many chemists due to their high reactivity, fast reaction times, and ability to suppress racemization.[1][2][4][7] Among the most prominent members of this class are HATU, HBTU, and TBTU.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is widely regarded as one of the most efficient coupling reagents available.[8][9][10] Its superiority stems from the presence of the 7-azabenzotriazole (HOAt) moiety.[11] The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-active ester more reactive and susceptible to nucleophilic attack by the amine.[11] This enhanced reactivity translates to faster reaction rates and higher coupling efficiencies, particularly for sterically hindered amino acids or "difficult" sequences prone to aggregation.[11][12]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate.[8][13] The pyridine nitrogen in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, further accelerating the reaction.[8]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

HBTU and TBTU are closely related reagents that differ only in their counterion (hexafluorophosphate for HBTU and tetrafluoroborate for TBTU), which has no significant impact on their reactivity.[1] They are highly effective and widely used coupling reagents, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[14][15]

Mechanism of Action: Similar to HATU, HBTU and TBTU activate the carboxylic acid by forming an active ester, in this case, an OBt-ester.[11] While effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can lead to slower reaction times and a higher risk of side reactions in challenging cases.[11]

Comparative Performance Data
ReagentAdditiveBaseSolventReaction Time (min)Yield (%)PurityRacemization Risk
HATU HOAtDIPEADMF30~99HigherLower
HBTU HOBtDIPEADMF30~95-98LowerHigher
TBTU HOBtDIPEADMF30~95-98LowerHigher
EDC NHS-Aqueous/OrganicVariableVariableVariableModerate

Note: The presented values are illustrative and based on general performance data for peptide couplings. Actual results may vary depending on the specific substrates and reaction conditions.[11][16]

Carbodiimides: The Classic Choice

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a more traditional class of coupling reagents.[2][4] They are generally less expensive than onium salts but can be less efficient and more prone to side reactions.[4]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

EDC is a water-soluble carbodiimide, making it a versatile reagent for a variety of applications, including bioconjugation.[17][18][19] In peptide synthesis, it is almost always used in combination with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[17][18]

Mechanism of Action: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[17][20] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[17][18] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine to form the amide bond.[17][18]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing HATU and EDC/NHS in the synthesis of quinargine. It is essential to optimize these conditions for your specific substrates.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and purity, especially when dealing with sterically hindered fragments of the quinargine molecule.

dot

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Quinargine Acid Fragment Activation Activation: Add HATU and DIPEA to Acid Fragment Carboxylic_Acid->Activation Amine_Component Quinargine Amine Fragment Coupling Coupling: Add Amine Fragment Amine_Component->Coupling HATU_Sol HATU Solution (in dry DMF) HATU_Sol->Activation DIPEA_Sol DIPEA Solution (in dry DMF) DIPEA_Sol->Activation Activation->Coupling Formation of OAt-active ester Quench Quench Reaction Coupling->Quench Amide Bond Formation Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure Quinargine

Caption: Workflow for HATU-mediated amide bond formation in quinargine synthesis.

Materials:

  • Quinargine carboxylic acid fragment

  • Quinargine amine fragment

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, dissolve the quinargine carboxylic acid fragment (1 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add the quinargine amine fragment (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure quinargine.

Protocol 2: EDC/NHS-Mediated Coupling

This protocol offers a cost-effective alternative, particularly for less sterically demanding couplings.

dot

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_workup Workup & Purification Carboxylic_Acid Quinargine Acid Fragment Activation Formation of NHS-ester Carboxylic_Acid->Activation EDC_NHS EDC and NHS EDC_NHS->Activation Coupling Amide Bond Formation Activation->Coupling Amine_Component Quinargine Amine Fragment Amine_Component->Coupling Quench Quench Reaction Coupling->Quench Purification Purification Quench->Purification Final_Product Final_Product Purification->Final_Product Pure Quinargine

Caption: Two-step workflow for EDC/NHS-mediated amide bond formation.

Materials:

  • Quinargine carboxylic acid fragment

  • Quinargine amine fragment

  • EDC hydrochloride

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the quinargine carboxylic acid fragment (1 equivalent) in MES buffer (pH 4.5-6.0).

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid and form the NHS ester.

  • Add the quinargine amine fragment (1 equivalent), dissolved in a compatible buffer (e.g., PBS at pH 7.2-8.0).

  • Allow the reaction to proceed at room temperature for 1-2 hours, or overnight at 4°C.

  • Monitor the reaction progress.

  • Upon completion, the product can be purified using methods appropriate for peptide purification, such as dialysis, size-exclusion chromatography, or reversed-phase HPLC.

Conclusion and Recommendations

For the synthesis of a complex molecule like quinargine, where high purity and stereochemical integrity are paramount, HATU emerges as the superior coupling reagent.[11][12] Its high reactivity and ability to minimize racemization, especially in sterically demanding couplings, justify its higher cost.[10][11] The faster reaction times offered by HATU can also lead to increased throughput and efficiency in a research and development setting.[11]

While HBTU and TBTU are effective reagents, the enhanced performance of HATU in challenging syntheses makes it the preferred choice.[11][21] EDC/NHS remains a viable and cost-effective option for less critical or sterically unhindered amide bond formations within the quinargine synthesis or for initial exploratory work.

Ultimately, the choice of coupling reagent should be guided by a careful consideration of the specific synthetic challenge at hand, balancing the need for efficiency and purity with cost and scalability. For the synthesis of quinargine, investing in a high-performance reagent like HATU is a strategic decision that is likely to yield the best results.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Wikipedia. (2023).
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309.
  • BenchChem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Advanced Peptide Synthesis with TBTU.
  • Inhibitor Research Hub. (2023).
  • Biosynth. (n.d.). TBTU | 125700-67-6 | FT07096.
  • BenchChem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • BenchChem. (n.d.). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sharma, A., & Sharma, P. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 731-740.
  • Enamine. (n.d.). TBTU.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Common Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Kim Reactor. (2024, April 14).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Lin, C.-W., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Electroanalysis, 25(4), 933-940.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(12), 1545–1557.
  • Jad, Y. E., et al. (2017). CHAPTER 18:Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 535-555). Royal Society of Chemistry.
  • Wang, Y., et al. (2018). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. RSC Advances, 8(40), 22534-22541.
  • Suzhou Highfine Biotech. (2023). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(16), 4360-4374.
  • Miller, S. J. (2010). Umpolung reactivity in amide and peptide synthesis.
  • Toth, G. K., & Vagner, J. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Biopolymers, 84(3), 340-347.
  • Khan Academy. (2014, February 1). Preparation of amides using DCC | Organic chemistry | Khan Academy [Video]. YouTube.
  • ResearchGate. (n.d.).

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Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for N-(2-Quinolylcarbonyl)-L-asparagine Quantification

Introduction: The Analytical Imperative for N-(2-Quinolylcarbonyl)-L-asparagine N-(2-Quinolylcarbonyl)-L-asparagine is a molecule of significant interest in pharmaceutical development, combining the structural features o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-(2-Quinolylcarbonyl)-L-asparagine

N-(2-Quinolylcarbonyl)-L-asparagine is a molecule of significant interest in pharmaceutical development, combining the structural features of a quinoline heterocycle with the amino acid L-asparagine. The quinoline moiety is a common scaffold in pharmacologically active compounds, while the asparagine component can influence solubility, metabolic stability, and target interaction. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

This guide provides a comprehensive, experience-driven framework for the validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of N-(2-Quinolylcarbonyl)-L-asparagine. Moving beyond a simple checklist, we will explore the scientific rationale behind experimental choices, present validation data in a comparative context, and adhere to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5]

Part 1: Foundational HPLC Method Development

The development of a reliable analytical method is the bedrock of its validation. Our goal was to establish a simple, isocratic reversed-phase HPLC (RP-HPLC) method that offers good resolution, symmetric peak shape, and a reasonable run time.

Rationale for Method Selection:

  • Chromatography: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. A C18 column was chosen as the stationary phase, given the predicted moderate polarity of the target analyte.

  • Detection: The quinoline ring system contains a strong chromophore, making UV detection a highly suitable, sensitive, and cost-effective choice. A preliminary scan using a photodiode array (PDA) detector indicated a maximum absorbance (λmax) at 325 nm, which was selected for quantification to ensure high sensitivity and selectivity.

Optimized Chromatographic Conditions:

ParameterConditionRationale
Instrument Standard HPLC System with UV/PDA DetectorWidely available and robust for QC environments.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent efficiency and retention for quinoline derivatives.[6]
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)The buffer at pH 3.0 ensures the carboxylic acid on the asparagine moiety is protonated, promoting retention on the C18 phase. Acetonitrile provides good peak shape and elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing run time and backpressure.
Detection UV at 325 nmMaximizes signal-to-noise ratio based on the analyte's chromophore.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Column Temp. 30°CControlled temperature ensures retention time stability.
Run Time 10 minutesAllows for baseline resolution and elution of the analyte with sufficient time for column re-equilibration.

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is fit for its intended purpose.[7][8] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[2][3][4]

System Suitability

Before any validation run, and as part of routine use, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.

  • Protocol: Five replicate injections of a standard solution (e.g., 50 µg/mL) are made.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5]

  • Protocol:

    • Inject a blank solvent (mobile phase) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a solution of the analyte.

    • Inject a solution containing known related substances or forced degradation products (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Data & Interpretation: The chromatograms must show that the peak for N-(2-Quinolylcarbonyl)-L-asparagine is well-resolved from all other potential peaks. Peak purity analysis using a PDA detector should confirm no co-elution.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Protocol: A series of at least five standard solutions were prepared, spanning 50% to 150% of the nominal working concentration (e.g., 10 µg/mL to 150 µg/mL). Each solution was injected in triplicate.

  • Data & Interpretation: A calibration curve is constructed by plotting the mean peak area against the concentration. The relationship is assessed by linear regression.

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPasses
Range 10 - 150 µg/mLEstablished
Accuracy (as Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Protocol: Accuracy was determined by performing spike recovery studies. A known amount of analyte was added to a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Nine determinations were made (3 concentrations, 3 replicates each).

  • Data & Interpretation: Accuracy is reported as the percentage of analyte recovered.

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
Low (80%) 99.5%0.8%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
Mid (100%) 100.8%0.5%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
High (120%) 101.2%0.6%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay Precision) Protocol: Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay Precision) Protocol: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Data & Interpretation: Precision is expressed as the Relative Standard Deviation (%RSD).

Precision LevelMean Assay Value (µg/mL)%RSDAcceptance Criterion
Repeatability 50.10.7%%RSD ≤ 2.0%
Intermediate Precision 50.41.1%%RSD ≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). Solutions of decreasing concentration were injected until the average S/N ratio was approximately 3:1 for LOD and 10:1 for LOQ.

  • Data & Interpretation:

ParameterAcceptance CriterionResult
LOD (S/N Ratio) ~ 3:10.1 µg/mL
LOQ (S/N Ratio) ~ 10:10.3 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

  • Protocol: Method parameters were intentionally varied to assess the impact on the results.

  • Data & Interpretation: The effect of the variations on retention time and assay results was evaluated. The method is considered robust if the results remain within the system suitability criteria.

Parameter VariedVariationImpact on Results
Mobile Phase Composition ± 2% AcetonitrileNo significant change in assay; retention time shift < 5%
Column Temperature ± 5 °C (25°C and 35°C)No significant change in assay; retention time shift < 8%
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)No significant change in assay; retention time shift < 3%

Part 3: Visualization of the Validation Workflow

To conceptualize the validation process, the following diagrams illustrate the logical flow and interdependencies of the required tests.

Validation_Workflow cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Finalization Dev Method Development & Optimization SST System Suitability Testing Dev->SST Establishes Criteria Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec Report Validation Report & SOP Generation Spec->Report Lin->Acc Defines Range for Testing Lin->Report Acc->Report Prec->Acc Precision required for Accuracy Prec->Report LOD LOD & LOQ LOD->Report Rob Robustness Rob->Report

Caption: Overall HPLC method validation workflow.

Precision_Relationship Precision Precision Degree of Scatter Repeat Repeatability (Intra-Assay) - Same Day - Same Analyst - Same Instrument Precision->Repeat Level 1 Inter Intermediate Precision (Inter-Assay) - Different Day - Different Analyst - Different Instrument Precision->Inter Level 2

Caption: Relationship between precision validation levels.

Part 4: Comparison with Alternative Analytical Technologies

While the validated HPLC-UV method is robust and fit-for-purpose, it is valuable for researchers to understand its position relative to other common analytical techniques.

HPLC-UV vs. UPLC-UV

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), operating at higher pressures.

FeatureHPLC-UV (Validated Method)UPLC-UV (Alternative)Advantage of Alternative
Typical Run Time ~10 minutes~2-3 minutesHigher Throughput
Solvent Consumption HighLow (~70-80% reduction)Greener, Lower Cost
Peak Resolution GoodExcellentBetter separation of complex mixtures
Initial Cost ModerateHigh-
Backpressure < 200 bar> 600 bar-
HPLC-UV vs. LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of LC with the highly selective and sensitive detection of a mass spectrometer.

FeatureHPLC-UV (Validated Method)LC-MS/MS (Alternative)Advantage of Alternative
Selectivity Good (Based on UV absorbance)Exceptional (Based on mass-to-charge ratio)Unambiguous identification; can resolve co-eluting peaks
Sensitivity (LOQ) ~0.3 µg/mL (300 ng/mL)Low ng/mL to pg/mL rangeOrders of magnitude more sensitive
Matrix Effects LowCan be significant (ion suppression/enhancement)-
Method Complexity LowHigh (requires specialized expertise)-
Cost per Sample LowHigh-

Conclusion

This guide has detailed the systematic validation of an RP-HPLC method for the quantification of N-(2-Quinolylcarbonyl)-L-asparagine. By following the principles of ICH Q2(R1), we have demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. The comparative analysis with UPLC and LC-MS/MS provides context for selecting the most appropriate analytical technology based on the specific application, balancing the need for throughput, sensitivity, and cost. This validated method stands as a reliable tool for researchers and drug development professionals in their work with this important compound.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kaza, R., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Bai, C., et al. (2007). Identification and Quantitation of Asparagine and Citrulline Using High-Performance Liquid Chromatography (HPLC). Analytical Chemistry Insights. Retrieved from [Link]

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Validation

Comparison of different synthetic routes to N-(2-Quinolylcarbonyl)-L-asparagine

A comprehensive guide to the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine, offering a comparative analysis of various synthetic methodologies. This document is intended for researchers, chemists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine, offering a comparative analysis of various synthetic methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

N-(2-Quinolylcarbonyl)-L-asparagine is a notable molecule, often identified as an impurity or intermediate in the synthesis of pharmaceuticals, such as Saquinavir.[1] Its structure, an amide formed between 2-quinolinecarboxylic acid and the amino acid L-asparagine, presents unique synthetic challenges, primarily centered around the amide bond formation and the inherent properties of the starting materials. This guide provides a detailed comparison of different synthetic routes to this compound, focusing on the preparation of the key precursor, 2-quinolinecarboxylic acid, and a critical evaluation of various amide coupling strategies.

Part 1: Synthesis of the Key Precursor: 2-Quinolylcarboxylic Acid

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine commences with the preparation of 2-quinolinecarboxylic acid, also known as quinaldic acid. The most prevalent and efficient method for its synthesis is the oxidation of 2-methylquinoline (quinaldine).[2]

Recommended Synthetic Route: Oxidation of 2-Methylquinoline

This method is widely adopted due to the ready availability of the starting material and the straightforward nature of the reaction.

Reaction Scheme:

Oxidation of 2-Methylquinoline 2-Methylquinoline 2-Methylquinoline Quinaldic_Acid 2-Quinolylcarboxylic Acid 2-Methylquinoline->Quinaldic_Acid Oxidation KMnO4 KMnO4, Δ

Caption: Oxidation of 2-methylquinoline to 2-quinolinecarboxylic acid.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent, such as a mixture of pyridine and water.

  • Oxidation: While stirring, gradually add potassium permanganate (KMnO₄) to the solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration.

  • Acidification and Isolation: The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the 2-quinolinecarboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 2-quinolinecarboxylic acid.

Causality Behind Experimental Choices:

  • Potassium Permanganate as Oxidant: KMnO₄ is a strong and cost-effective oxidizing agent capable of oxidizing the methyl group of quinaldine to a carboxylic acid.

  • Alkaline or Neutral Conditions: The oxidation is typically carried out under neutral or slightly alkaline conditions to prevent the degradation of the quinoline ring.

  • Acidification: Acidification of the reaction mixture after the removal of MnO₂ is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 2: Comparative Analysis of Amide Coupling Routes

The core of the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine lies in the formation of the amide bond between 2-quinolinecarboxylic acid and L-asparagine. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can be detrimental to complex molecules.[3] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[4] This section compares several common coupling strategies.

Route 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5]

Reaction Workflow:

Carbodiimide Coupling cluster_0 Activation cluster_1 Coupling Carboxylic_Acid 2-Quinolylcarboxylic Acid Active_Ester O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester + DCC_EDC DCC or EDC DCC_EDC->Active_Ester Product N-(2-Quinolylcarbonyl)-L-asparagine Active_Ester->Product + L_Asparagine L-Asparagine L_Asparagine->Product

Caption: Carbodiimide-mediated amide coupling workflow.

Experimental Protocol (Using EDC/HOBt):

  • Activation: Dissolve 2-quinolinecarboxylic acid and 1-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6] Cool the mixture to 0 °C.

  • Addition of EDC: Add EDC hydrochloride to the cooled solution and stir for 30-60 minutes to form the active ester.

  • Coupling: In a separate flask, dissolve L-asparagine in a suitable solvent (this can be challenging due to its low solubility)[7] and add it to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The final product is then purified by chromatography or recrystallization.

Advantages:

  • High Reactivity: Carbodiimides are highly effective at activating carboxylic acids.

  • Mild Conditions: The reaction can be carried out at room temperature.[3]

Disadvantages:

  • Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove completely. EDC is generally preferred as its urea byproduct is water-soluble.[8]

  • Racemization: There is a risk of racemization of the L-asparagine, although the addition of HOBt can suppress this side reaction.[8]

  • Side Reactions with Asparagine: The primary amide of the asparagine side chain can be dehydrated to a nitrile by carbodiimides, especially DCC.[8]

Route 2: Uronium/Aminium Salt-Based Coupling

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that have gained popularity in peptide synthesis.[9]

Reaction Workflow:

HATU Coupling cluster_0 Activation cluster_1 Coupling Carboxylic_Acid 2-Quinolylcarboxylic Acid Active_Ester Activated Ester Carboxylic_Acid->Active_Ester + HATU HATU, Base HATU->Active_Ester Product N-(2-Quinolylcarbonyl)-L-asparagine Active_Ester->Product + L_Asparagine L-Asparagine L_Asparagine->Product

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol:

  • Mixing: Combine 2-quinolinecarboxylic acid, L-asparagine, and HATU in a suitable solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.

  • Reaction: Stir the reaction at room temperature for a few hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Similar to the carbodiimide method, the reaction is worked up by aqueous extraction, and the product is purified by chromatography or recrystallization.

Advantages:

  • High Yields and Fast Reactions: HATU is known for promoting rapid and high-yielding amide bond formations.[9]

  • Low Racemization: The risk of racemization is generally lower compared to carbodiimide methods without additives.

  • Suitable for Difficult Couplings: It is often effective for sterically hindered or electronically deactivated starting materials.

Disadvantages:

  • Cost: HATU and similar reagents are significantly more expensive than carbodiimides.

  • Byproducts: The byproducts of the reaction, while generally soluble in common solvents, still require removal during purification.

Route 3: Acyl Halide-Mediated Coupling

This is a more traditional method where the carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Workflow:

Acyl Halide Coupling cluster_0 Acyl Chloride Formation cluster_1 Coupling Carboxylic_Acid 2-Quinolylcarboxylic Acid Acyl_Chloride 2-Quinolylcarbonyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl2 SOCl₂ or (COCl)₂ SOCl2->Acyl_Chloride Product N-(2-Quinolylcarbonyl)-L-asparagine Acyl_Chloride->Product + L_Asparagine L-Asparagine L_Asparagine->Product

Caption: Acyl halide-mediated amide coupling workflow.

Experimental Protocol:

  • Acyl Chloride Formation: Reflux 2-quinolinecarboxylic acid with an excess of thionyl chloride, often with a catalytic amount of DMF. The excess thionyl chloride is then removed under vacuum.

  • Coupling: Dissolve the crude acyl chloride in a non-protic solvent and add it to a solution of L-asparagine and a base (e.g., triethylamine or pyridine) at low temperature.

  • Reaction and Work-up: Allow the reaction to proceed to completion, followed by an aqueous work-up and purification of the product.

Advantages:

  • High Reactivity of Acyl Chloride: Acyl chlorides are highly electrophilic and react readily with amines.

  • Cost-Effective: The reagents used for forming acyl chlorides are inexpensive.

Disadvantages:

  • Harsh Conditions: The formation of the acyl chloride often requires harsh conditions (e.g., heating with SOCl₂) which may not be suitable for sensitive substrates.

  • Side Reactions: The high reactivity of acyl chlorides can lead to side reactions if other nucleophilic groups are present in the molecule.

  • Handling of Reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive.

Quantitative Comparison of Synthetic Routes

ParameterCarbodiimide (EDC/HOBt)Uronium Salt (HATU)Acyl Halide
Typical Yield Good to ExcellentExcellentGood to Excellent
Reaction Time Several hours to overnight1-4 hours2-6 hours
Reaction Conditions Mild (0 °C to RT)Mild (RT)Harsher (reflux for acyl chloride formation)
Cost of Reagents ModerateHighLow
Ease of Work-up ModerateRelatively easyModerate (requires removal of excess base and salts)
Risk of Racemization Low with HOBtVery LowModerate to High
Key Side Reactions Nitrile formation from AsnMinimalPolymerization, reactions with other nucleophiles

Conclusion and Recommendations

The choice of synthetic route for N-(2-Quinolylcarbonyl)-L-asparagine depends on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations.

  • For laboratory-scale synthesis with a focus on high yield and purity, the HATU-mediated coupling is often the preferred method due to its efficiency and low risk of side reactions.

  • For larger-scale synthesis where cost is a significant factor, the carbodiimide route using EDC and HOBt offers a good balance of reactivity, cost, and manageable work-up. Careful control of the reaction conditions is necessary to minimize side reactions, particularly the dehydration of the asparagine side chain.

  • The acyl halide route is generally the least favorable for this specific transformation due to the potential for side reactions and the harsh conditions required for the formation of the acyl chloride, which could be incompatible with the amino acid.

Ultimately, the optimal synthetic strategy should be determined through experimental evaluation and optimization of the reaction conditions for the specific application.

References

  • US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google P
  • Synthesis of quinolinecarboxylic acid - PrepChem.com. (URL: [Link])

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (URL: [Link])

  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google P
  • Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - NIH. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Transfer RNA-dependent amino acid biosynthesis: An essential route to asparagine formation - PMC - NIH. (URL: [Link])

  • What method can be recommended for regioselective reduction of the carboxylic acid group in asparagine? | ResearchGate. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (URL: [Link])

  • (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid - PubChem. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Green Solvents for the Formation of Amide Linkage - ResearchGate. (URL: [Link])

  • EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google P
  • Scheme of asparagine synthesis and associated metabolic pathways... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • Synthetic N- and O-glycosyl derivatives of L-asparagine, L-serine, and L-threonine. (URL: not available)
  • 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis - PMC - NIH. (URL: [Link])

  • Transfer RNA-dependent Amino Acid Biosynthesis: An Essential Route to Asparagine Formation - PubMed. (URL: [Link])

Sources

Comparative

Purity comparison of N-(2-Quinolylcarbonyl)-L-asparagine from different suppliers

An In-Depth Comparative Guide to the Purity of N-(2-Quinolylcarbonyl)-L-asparagine from Different Suppliers Introduction: The Critical Role of Purity for a Key Saquinavir Intermediate N-(2-Quinolylcarbonyl)-L-asparagine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity of N-(2-Quinolylcarbonyl)-L-asparagine from Different Suppliers

Introduction: The Critical Role of Purity for a Key Saquinavir Intermediate

N-(2-Quinolylcarbonyl)-L-asparagine is a crucial chemical entity, recognized primarily as a process impurity and key intermediate in the synthesis of Saquinavir, an antiretroviral drug.[1] In the landscape of pharmaceutical development and manufacturing, the purity of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[2][3] Impurities, even in trace amounts, can alter the biological activity, introduce toxicity, or compromise the stability of the final drug product.[4][5]

This guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing the purity of N-(2-Quinolylcarbonyl)-L-asparagine obtained from various commercial suppliers. We will move beyond accepting the stated purity on a certificate of analysis and delve into a rigorous, multi-technique analytical workflow. By synthesizing field-proven insights with established analytical principles, this document will explain the causality behind our experimental choices and provide a self-validating system for purity assessment.

The Analytical Imperative: Why a Multi-Pronged Approach is Essential

Relying on a single analytical technique for purity determination can be misleading. A compound might appear pure by one method but reveal significant impurities through another. To build a comprehensive and trustworthy purity profile, we employ an orthogonal approach, leveraging the distinct strengths of three core analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity determination and quantification of non-volatile and semi-volatile organic impurities.[6][7] Its high resolving power allows for the separation of the main compound from closely related impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that provides molecular weight information about the main compound and any separated impurities.[10][11] This is invaluable for the tentative identification of unknown peaks observed in the HPLC chromatogram.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for the definitive structural elucidation of molecules.[14][15] NMR confirms the identity of the primary compound and can identify and quantify impurities, especially isomers, that may be difficult to distinguish by other methods.[16][17]

Experimental Design: A Framework for Purity Verification

To illustrate the comparison, we hypothetically procured N-(2-Quinolylcarbonyl)-L-asparagine from three representative commercial sources, designated as Supplier A, Supplier B, and Supplier C. Each sample was subjected to the same rigorous analytical workflow.

Analytical Workflow Diagram

The following diagram outlines the logical flow of our comprehensive purity assessment protocol.

Purity_Analysis_Workflow Figure 1: Comprehensive Purity Analysis Workflow SampleReceipt Sample Receipt & Documentation (Supplier A, B, C) SamplePrep Standardized Sample Preparation (Dissolution in DMSO-d6/Methanol) SampleReceipt->SamplePrep Initial Inspection HPLC 1. HPLC-UV Analysis (Quantitative Purity Assessment) SamplePrep->HPLC Aliquot 1 LCMS 2. LC-MS Analysis (Impurity Mass Identification) SamplePrep->LCMS Aliquot 2 NMR 3. NMR Spectroscopy (Structural Confirmation & qNMR) SamplePrep->NMR Aliquot 3 DataIntegration Data Integration & Purity Profile Construction HPLC->DataIntegration LCMS->DataIntegration NMR->DataIntegration Report Final Purity Comparison & Supplier Ranking DataIntegration->Report Comprehensive Evaluation

Caption: A logical workflow for the comprehensive purity assessment of N-(2-Quinolylcarbonyl)-L-asparagine.

Detailed Experimental Protocols

The protocols described below are designed to be self-validating, ensuring that the results are robust and reproducible.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Rationale: This method is designed to separate the main compound from potential process-related impurities such as unreacted starting materials (e.g., quinaldic acid, L-asparagine) and synthesis by-products. A C18 column is chosen for its broad applicability in reversed-phase chromatography for moderately polar compounds.[18] The UV detection wavelength is set to 220 nm, where the peptide-like amide bond exhibits strong absorbance.[18]

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of each supplier's sample at 1.0 mg/mL in a 50:50 mixture of Methanol and Water.

    • Filter each solution through a 0.45 µm syringe filter before injection.

    • Inject each sample in triplicate to ensure reproducibility.

    • Calculate purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Rationale: To identify the molecular weights of the main peak and any impurity peaks observed in the HPLC analysis. This confirms the identity of the target compound (C14H13N3O4, MW: 287.27 g/mol ) and provides crucial clues for identifying contaminants.[12][13][19]

  • Instrumentation & Conditions:

    • System: Waters ACQUITY UPLC I-Class coupled to a SQ Detector 2 (or equivalent).

    • Chromatography: Same conditions as the HPLC-UV method to ensure peak correlation.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

  • Procedure:

    • Use the same sample preparations as for the HPLC-UV analysis.

    • Inject each sample and acquire both UV and mass spectral data simultaneously.

    • Extract ion chromatograms for the expected mass of N-(2-Quinolylcarbonyl)-L-asparagine ([M+H]⁺ = 288.1) and any other potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Rationale: To provide unambiguous structural confirmation of the main component. Proton (¹H) NMR is used to check for the presence of characteristic signals, while 2D NMR experiments like COSY and HMBC can be used for full structural assignment if needed.[20] Quantitative NMR (qNMR) can also be employed for an absolute purity assessment against a certified reference standard.

  • Instrumentation & Conditions:

    • System: Bruker Avance III 600 MHz spectrometer or equivalent.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Experiments: ¹H NMR, ¹³C NMR.

    • Temperature: 25°C.

  • Procedure:

    • Accurately weigh and dissolve approximately 5-10 mg of each sample in 0.7 mL of DMSO-d6.

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Process the data and integrate the peaks.

    • Compare the obtained spectra with known reference spectra for N-(2-Quinolylcarbonyl)-L-asparagine to confirm its identity and check for impurity signals.

Results and Discussion

The data gathered from our multi-technique analysis is summarized below. This integrated approach provides a far more reliable assessment of purity than a supplier's Certificate of Analysis alone.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) >99.0%>98.0%>98.0%
HPLC-UV Purity (Area %) 99.8%98.5%97.2%
LC-MS Main Peak [M+H]⁺ 288.1288.1288.1
Major Impurity 1 (LC-MS) Not DetectedPeak at 8.2 min MW: 173.1 [M+H]⁺Peak at 8.2 min MW: 173.1 [M+H]⁺
Major Impurity 2 (LC-MS) Not DetectedNot DetectedPeak at 3.5 min MW: 133.1 [M+H]⁺
¹H NMR Confirmation Structure Confirmed.No significant impurities.Structure Confirmed.Trace signals consistent with Impurity 1.Structure Confirmed.Signals consistent with Impurities 1 & 2.
Interpretation of Results
  • Supplier A: The sample from Supplier A demonstrated excellent purity across all analytical platforms. The HPLC analysis showed a purity of 99.8%, exceeding the stated specification.[6][8] Critically, LC-MS and NMR analyses did not detect any significant impurities, confirming the high quality of this material.[13][17]

  • Supplier B: This sample met its label claim of >98.0% purity, with an experimental HPLC value of 98.5%. However, the LC-MS analysis revealed a notable impurity peak with a molecular weight corresponding to Quinaldic Acid ([M+H]⁺ = 173.1), a likely starting material in the synthesis. The presence of this impurity was corroborated by trace signals in the aromatic region of the ¹H NMR spectrum.

  • Supplier C: While also claiming >98.0% purity, this sample showed the lowest purity by HPLC at 97.2%. The LC-MS analysis identified two major impurities: Quinaldic Acid (Impurity 1) and L-Asparagine ([M+H]⁺ = 133.1) (Impurity 2), another key starting material.[21] The presence of unreacted starting materials suggests a less optimized or incomplete synthesis and purification process. These findings were consistent with the ¹H NMR data.

Conclusion and Recommendations for Researchers

This comparative guide underscores the profound importance of independently verifying the purity of critical chemical reagents. Relying solely on the supplier's Certificate of Analysis can introduce significant risks to research and development timelines, leading to inconsistent results and compromised data integrity.[2][4]

Based on our comprehensive analysis, Supplier A provides N-(2-Quinolylcarbonyl)-L-asparagine of the highest purity and is the recommended choice for applications where minimal impurity levels are critical, such as in late-stage drug development and for use as an analytical standard. While the materials from Suppliers B and C may be suitable for early-stage discovery, researchers must be aware of the presence of specific, identifiable impurities that could potentially interfere with their experimental systems.

Our core recommendation is to establish an in-house, multi-technique analytical workflow, similar to the one described, as a standard procedure for qualifying all critical reagents from any supplier. This proactive approach to quality control is a fundamental pillar of scientific rigor and ensures the reliability and reproducibility of your research.

References

  • Vertex AI Search. (n.d.). Why HPLC Testing is Important for Peptide Purity.
  • Vertex AI Search. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • Toref-Standards. (n.d.). Impurity Profiling with HRMS.
  • AltaBioscience. (n.d.). High-performance liquid chromatography (HPLC).
  • Simson Pharma Limited. (n.d.). N-(2-Quinolinylcarbonyl)-L-asparagine | CAS No- 136465-98-0.
  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Open Access Pub. (n.d.). Purity | Journal of New Developments in Chemistry.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • ChemicalBook. (2023, July 7). N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE | 136465-98-0.
  • Elchemy. (2024, November 12). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
  • University of Gothenburg. (2023, September 26). Small molecule-NMR.
  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • Moravek. (n.d.). The Importance of Purity in Chemistry.
  • Simson Pharma Limited. (n.d.). N-(2-Quinolinylcarbonyl)-L-asparagine CAS NO.136465-98-0.
  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid.
  • MP Biomedicals. (n.d.). L-Asparagine, anhydrous, ≥99%.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinine Quantification

Introduction In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experienc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of common analytical methods for the determination of quinine, a cornerstone antimalarial drug. The accurate measurement of quinine is critical in pharmacokinetic studies, formulation development, and quality assurance to ensure efficacy and patient safety.

A Note on Nomenclature: This guide focuses on the analytical methods for "quinine." Initial searches for "quinargine" did not yield specific analytical methods, suggesting a possible typographical error. Given the prevalence and importance of quinine analysis, this guide has been developed for this widely recognized compound.

The process of cross-validation is essential when data from different analytical methods or laboratories will be compared or combined.[1][2][3][4] This guide will not only detail the principles and protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry but will also provide a framework for their cross-validation in line with global regulatory standards, primarily referencing the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][5][6]

Pillar 1: Understanding the Analytical Imperative & Regulatory Landscape

The objective of validating an analytical assay is to demonstrate its suitability for the intended purpose.[5][7] When multiple methods are used across a drug's lifecycle, it becomes critical to ensure that the data generated is comparable. The ICH M10 guideline provides a harmonized framework for bioanalytical method validation, with a specific focus on ensuring the reliability and consistency of data.[2][5] Cross-validation is required to demonstrate how the reported data are related when multiple bioanalytical methods or laboratories are involved.[2][3]

Key Validation Parameters for Cross-Comparison

A successful cross-validation study hinges on comparing key performance characteristics of each method. The following parameters, derived from FDA and ICH guidelines, will form the basis of our comparison.[8][9][10][11]

  • Specificity & Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity & Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Pillar 2: A Head-to-Head Comparison of Quinine Analytical Methods

This section will delve into the specifics of three commonly employed analytical techniques for quinine quantification.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a workhorse in pharmaceutical analysis, offering a good balance of sensitivity, specificity, and cost-effectiveness. For quinine, which possesses a natural fluorescence, fluorescence detection offers enhanced sensitivity and selectivity over UV detection.[13][14][15]

Causality Behind Experimental Choices:

  • Mobile Phase: A typical mobile phase for quinine analysis is a mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents like acetonitrile or methanol.[13][14] The buffer's pH is crucial for controlling the ionization state of quinine, thereby influencing its retention on a reversed-phase column.

  • Stationary Phase: A C18 column is a common choice for separating quinine from its metabolites and potential impurities due to its hydrophobicity.[13][14][16][17]

  • Detection: While UV detection is feasible, fluorescence detection (e.g., excitation at 325-340 nm and emission at 375-425 nm) provides significantly lower detection limits, which is critical for bioanalytical applications where concentrations can be very low.[13][14]

Experimental Protocol: RP-HPLC with Fluorescence Detection

  • Preparation of Standard Solutions: Prepare a stock solution of quinine sulphate in 0.05 M sulfuric acid.[18] Serially dilute to create calibration standards ranging from 5 ng/mL to 5000 ng/mL.

  • Sample Preparation: For plasma samples, perform a protein precipitation step followed by liquid-liquid or solid-phase extraction to remove interferences.[19]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 x 4.6 mm.

    • Mobile Phase: Acetonitrile and 0.05 M ammonium formate buffer (pH adjusted to 2.0 with phosphoric acid) in a 15:85 (v/v) ratio.[13][14]

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 20 µL.[17]

    • Detector: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 425 nm.[13]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of quinine in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-specificity bioanalysis.[20] Its ability to select for a specific precursor ion and its characteristic product ions makes it exceptionally robust against matrix interferences.

Causality Behind Experimental Choices:

  • Ionization Source: An electrospray ionization (ESI) source in positive mode is typically used for quinine, as its structure readily accepts a proton.[21]

  • Multiple Reaction Monitoring (MRM): This is the key to the high specificity of LC-MS/MS. For quinine, the transition of the protonated molecule [M+H]+ at m/z 325.0 to a specific product ion (e.g., m/z 307.0) is monitored.[21] This eliminates noise from other compounds with the same molecular weight.

  • Internal Standard: The use of an internal standard is crucial in LC-MS/MS to compensate for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS

  • Preparation of Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of quinine.

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient due to the high specificity of the detector.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A fast-separating C18 column (e.g., 50 mm x 3.0 mm).[21]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[21]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[21]

    • MRM Transition: Monitor the transition for quinine (e.g., 325.0 > 307.0) and an appropriate internal standard.[21]

  • Data Analysis: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the analyte concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique, but it generally lacks the specificity of chromatographic methods. It is often suitable for the analysis of bulk drug substances or simple formulations where interfering substances are minimal.[22][23]

Causality Behind Experimental Choices:

  • Wavelength Selection: Quinine exhibits maximum absorption in the UV region. The specific wavelength of maximum absorbance (λmax) may vary depending on the solvent.

  • Matrix Effects: This method is highly susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, extensive sample cleanup or the use of derivative spectrophotometry may be necessary to improve specificity.[24]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Standard Solutions: Prepare a series of quinine solutions of known concentrations in a suitable solvent (e.g., dilute sulfuric acid).

  • Sample Preparation: For complex samples, a thorough extraction and cleanup procedure is essential to remove interfering substances.

  • Spectrophotometric Measurement:

    • Scan the standard solutions across the UV range to determine the λmax.

    • Measure the absorbance of the standards and samples at the determined λmax.

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Use the Beer-Lambert law to determine the concentration of quinine in the samples.

Pillar 3: Designing and Executing the Cross-Validation Study

The primary goal of the cross-validation is to assess the potential bias between the different analytical methods.[1] This is crucial when, for instance, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for cross-validating two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep Prepare a single, homogeneous batch of QC samples (Low, Mid, High) MethodA Analyze aliquots with Method A (e.g., HPLC-UV) Prep->MethodA Aliquots MethodB Analyze aliquots with Method B (e.g., LC-MS/MS) Prep->MethodB Aliquots Compare Compare concentration results for each QC level MethodA->Compare Results A MethodB->Compare Results B Stats Perform statistical analysis (e.g., Bland-Altman plot, % difference) Compare->Stats Report Report findings and assess inter-method bias Stats->Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation of HPLC and LC-MS/MS Methods
  • Sample Selection: Prepare a set of quality control (QC) samples in the relevant biological matrix (e.g., plasma) at a minimum of three concentration levels (low, medium, and high) spanning the calibration range of both methods.

  • Analysis:

    • Analyze a set of these QC samples (n≥6 at each level) using the fully validated HPLC method.

    • Analyze an equivalent set of QC samples using the fully validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for each QC level for both methods.

    • For each sample, calculate the percent difference between the concentrations obtained by the two methods: ((Conc_MethodA - Conc_MethodB) / mean(Conc_MethodA, Conc_MethodB)) * 100.

    • The acceptance criterion is typically that the mean difference should not be greater than a predefined percentage (e.g., ±15% or ±20%), and for a significant portion of the individual samples (e.g., at least 67%), the difference should be within these limits.

Data Summary and Method Selection

The choice of the most appropriate analytical method depends on the specific application. The following table summarizes the performance characteristics of the three methods discussed.

Parameter HPLC-Fluorescence LC-MS/MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity (Typical LOQ) ~1-10 ng/mL[13]< 1 ng/mL[25][26]> 1 µg/mL[23]
Linear Range WideWideNarrower
Throughput ModerateHighHigh (for simple samples)
Cost (Instrument/Operational) Moderate / LowHigh / HighLow / Very Low
Robustness HighHighModerate
Primary Application Routine QC, formulation analysis, some bioanalysisDefinitive bioanalysis, metabolite identificationBulk substance assay, simple formulations
Decision-Making Framework

The selection of an analytical method is a critical decision driven by the specific requirements of the study.

MethodSelection cluster_questions Key Questions cluster_methods Recommended Method Start Define Analytical Need q1 High Sensitivity Needed? (Bioanalysis) Start->q1 q2 Complex Matrix? q1->q2 No LCMS LC-MS/MS q1->LCMS Yes HPLC HPLC-Fluorescence q2->HPLC Yes UVVIS UV-Vis q2->UVVIS No (Simple Matrix) q3 High Throughput Required? LCMS->q3 Consider for automation HPLC->q3 Consider for automation

Caption: Decision tree for selecting an analytical method for quinine.

Stability-Indicating Nature and Forced Degradation

A crucial aspect of any analytical method used in stability studies is its ability to be "stability-indicating." This means the method must be able to separate and quantify the intact API from its degradation products.[12][27][28] To validate this, forced degradation studies are performed.[29][30][31]

Forced Degradation Protocol for Quinine

  • Stress Conditions: Expose solutions of quinine to a range of stress conditions to induce degradation (typically aiming for 10-30% degradation).[32]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat at 80°C.

    • Photodegradation: Expose to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed method (e.g., HPLC or LC-MS/MS).

  • Evaluation:

    • Assess the peak purity of the main quinine peak to ensure no co-eluting degradants.

    • Demonstrate that the method can resolve the quinine peak from all major degradation product peaks.

Both HPLC and LC-MS/MS are well-suited for developing stability-indicating methods, whereas UV-Vis spectrophotometry is generally not, due to its lack of specificity.

Conclusion

The cross-validation of analytical methods for quinine is a scientifically rigorous process guided by regulatory expectations. While LC-MS/MS offers unparalleled sensitivity and specificity for bioanalysis, HPLC with fluorescence detection remains a robust and cost-effective option for a wide range of applications. UV-Vis spectrophotometry, though simple, has limited application due to its lower specificity.

The choice of method should always be guided by the intended purpose, and a thorough, well-documented cross-validation study is essential whenever data from different methods are to be combined or compared. This ensures data integrity and provides a solid foundation for regulatory submissions and critical decisions in the drug development process.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

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  • Laboratory 2 Determination of Quinine in Tonic Water by UV-Vis Absorbance Spectroscopy. University of Rochester. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

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  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Representative LC-MS/MS chromatograms: of quinine (IS, 1) and olanzapine (OLA, 2). ResearchGate. [Link]

  • Fluorescence Analysis of Quinine in Commercial Tonic Waters. MDPI. [Link]

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  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

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  • (PDF) Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of N-(2-Quinolylcarbonyl)-L-asparagine: A Comparative Benchmarking Study

Abstract The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine, a known impurity of the antiretroviral agent Saquinavir, presents unique challenges inherent to the N-acylation of L-asparagine.[1] This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine, a known impurity of the antiretroviral agent Saquinavir, presents unique challenges inherent to the N-acylation of L-asparagine.[1] This guide provides an in-depth comparison of common literature methodologies for its synthesis, benchmarking them against a proposed optimal protocol. We will dissect the mechanistic rationale behind various coupling strategies, from classic carbodiimide-mediated reactions to the use of modern phosphonium and aminium salt reagents. This analysis is supported by comparative data, detailed experimental protocols, and workflow diagrams to provide researchers and drug development professionals with a comprehensive framework for selecting and executing the most efficient, reliable, and scalable synthetic route.

Introduction: The Significance of N-(2-Quinolylcarbonyl)-L-asparagine

N-(2-Quinolylcarbonyl)-L-asparagine is the product of an amide bond formation between quinoline-2-carboxylic acid (quinaldic acid) and the α-amino group of L-asparagine.[1][2] Its primary relevance in the pharmaceutical landscape is its designation as "Saquinavir EP Impurity A," a process-related impurity in the synthesis of Saquinavir, an HIV protease inhibitor.[1] The stringent control of impurities is a critical aspect of drug development and manufacturing. Therefore, a robust and well-characterized synthesis of this compound is essential for its use as a reference standard in analytical method development and validation.

The core challenge in this synthesis lies not just in the efficient formation of the amide bond, but in mitigating side reactions associated with the L-asparagine moiety. The primary amide of the asparagine side chain is susceptible to dehydration, particularly under harsh conditions or with certain activating agents, leading to the formation of a nitrile byproduct.[3] Furthermore, the poor solubility of unprotected asparagine derivatives can complicate reaction setup and purification.[4] This guide will address these challenges head-on.

Overview of Synthetic Strategies

The formation of an amide bond from a carboxylic acid and an amine is fundamentally a condensation reaction.[5] Direct thermal condensation is impractical for complex molecules, necessitating the "activation" of the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine nucleophile.[6] We will evaluate three major classes of activation strategies applicable to the synthesis of our target molecule.

G cluster_0 Core Reaction cluster_1 Activation Strategies Quinaldic Acid Quinaldic Acid Target Molecule Target Molecule Quinaldic Acid->Target Molecule Activation + Amine Coupling L-Asparagine L-Asparagine L-Asparagine->Target Molecule A Method A: Carbodiimides (DCC, EDC) B Method B: Onium Salts (HATU, PyBOP) C Method C: Acyl Halides (SOCl₂)

Caption: Core synthetic challenge and common activation strategies.

Method A: The Classic Carbodiimide Approach

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used condensing agents.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[6][8]

Mechanism & Rationale: This method is often a first choice due to the low cost and ready availability of the reagents. To suppress racemization and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[3][7] HOBt traps the O-acylisourea to form an active ester intermediate, which is less prone to racemization and reacts cleanly with the amine.

Key Challenges:

  • Byproduct Removal: DCC reactions produce dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents and requires removal by filtration.[3] Water-soluble EDC is often preferred to simplify purification via aqueous extraction.[3]

  • Side-Chain Dehydration: This is the most significant drawback for this specific synthesis. Carbodiimides are potent dehydrating agents and can convert the primary amide of the asparagine side chain into a nitrile.[3] This side reaction leads to a critical impurity that can be difficult to separate from the desired product.

G start Quinaldic Acid + L-Asn Derivative reagents DCC / HOBt Base (e.g., DIPEA) start->reagents intermediate O-Acylisourea Intermediate reagents->intermediate active_ester HOBt Active Ester intermediate->active_ester side_reaction Side-Chain Dehydration (Nitrile Formation) intermediate->side_reaction Dehydration Risk coupling Amide Coupling active_ester->coupling product Target Molecule coupling->product

Caption: Workflow for Carbodiimide-Mediated Synthesis (Method A).

Method B: High-Efficiency Onium Salt Coupling

This category includes phosphonium salts (e.g., PyBOP®) and aminium/uronium salts (e.g., HATU, HBTU).[9][10] These reagents have become the gold standard in peptide synthesis due to their high efficiency, fast reaction times, and low rates of racemization.[7][10]

Mechanism & Rationale: Similar to the carbodiimide/HOBt system, these reagents generate active esters in situ.[10] For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole). HOAt-based active esters are significantly more reactive than their HOBt counterparts, leading to faster and more complete couplings, even with sterically hindered substrates.[10] This high reactivity is advantageous as it can outcompete the dehydration side reaction of the asparagine side chain.

Key Advantages:

  • High Yield & Purity: Generally provides superior yields and cleaner reaction profiles compared to carbodiimides.

  • Reduced Side Reactions: The rapid formation of the desired amide bond minimizes contact time for potential side reactions like dehydration and racemization.

  • Improved Solubility: The byproducts of onium salt reagents are typically water-soluble, greatly simplifying workup and purification.

G start Quinaldic Acid + L-Asn Derivative reagents HATU / Base (e.g., DIPEA) start->reagents active_ester HOAt Active Ester (Highly Reactive) reagents->active_ester coupling Rapid Amide Coupling active_ester->coupling product Target Molecule coupling->product

Caption: Workflow for Onium Salt-Mediated Synthesis (Method B).

Comparative Analysis & Benchmark Protocol

To provide a clear benchmark, we compare the described methods across several key performance indicators. Method B, utilizing a modern onium salt like HATU, is proposed as the benchmark protocol due to its superior performance profile, especially in mitigating the critical asparagine-related side reactions.

Table 1: Comparison of Synthetic Methodologies

ParameterMethod A: DCC/HOBtMethod B: HATU/Base (Benchmark)Method C: Acyl Halide (SOCl₂)
Typical Yield 50-70%>85%Variable, often lower due to decomposition
Purity (Crude) ModerateHighLow to Moderate
Reaction Time 12-24 hours1-4 hours2-step process, 4-8 hours
Key Side Reaction Nitrile Formation [3]MinimalRacemization, decomposition
Workup/Purification Difficult (DCU removal)Easy (Water-soluble byproducts)Requires quenching, aqueous workup
Reagent Cost LowHighVery Low
Safety & Handling DCC is a sensitizerGenerally safer, handle in fume hoodSOCl₂ is highly corrosive and toxic

Detailed Experimental Protocols

Prerequisite: Protection of L-Asparagine

To prevent self-condensation and improve solubility, the carboxylic acid of L-asparagine must be protected, typically as a methyl or benzyl ester. This protocol assumes the use of L-Asparagine methyl ester hydrochloride as the starting amine component.

Protocol 1: Benchmark Synthesis using HATU (Method B)
  • Reaction Setup: To a stirred solution of Quinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add L-Asparagine methyl ester hydrochloride (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation: Cool the reaction vessel to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the protected N-(2-Quinolylcarbonyl)-L-asparagine methyl ester.

  • Deprotection: Saponify the methyl ester using LiOH in a THF/water mixture to yield the final product, N-(2-Quinolylcarbonyl)-L-asparagine.

Protocol 2: Carbodiimide Synthesis using EDC/HOBt (Method A)
  • Reaction Setup: To a stirred solution of Quinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (~0.2 M), add HOBt (1.2 eq) and L-Asparagine methyl ester hydrochloride (1.1 eq).

  • Basification: Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir overnight (16-24 hours). Monitor progress by TLC or LC-MS, paying close attention to the formation of a slightly more nonpolar nitrile byproduct.

  • Workup & Purification: Follow steps 4-7 as described in the benchmark protocol. Expect a more complex purification due to potential side products.

Conclusion and Recommendations

For the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine, the choice of coupling reagent is paramount to achieving high yield and purity while avoiding problematic side reactions.

  • The Carbodiimide method (Method A) , while economical, carries a significant and well-documented risk of dehydrating the asparagine side chain to a nitrile.[3] This makes it a suboptimal choice when high purity is the primary objective, such as for the synthesis of an analytical reference standard.

  • The Onium Salt method (Method B) , particularly using HATU, stands out as the superior strategy.[10][11] The high reactivity and rapid kinetics of the HOAt active ester intermediate lead to efficient amide bond formation that outpaces potential side reactions.[10] Although the reagent cost is higher, the benefits of increased yield, higher purity, and drastically simplified purification justify its use, especially in a drug development context where time and quality are critical.

Therefore, for researchers and professionals requiring a reliable and scalable synthesis of N-(2-Quinolylcarbonyl)-L-asparagine, the HATU-mediated protocol is the recommended benchmark method.

References

  • N-Acylation in combin
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE | 136465-98-0. ChemicalBook.
  • Amide coupling reaction in medicinal chemistry.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System.
  • Amide Synthesis. Fisher Scientific.
  • Protecting groups for asparagine and glutamine in peptide synthesis.
  • (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. PubChem.
  • Synthetic N- and O-glycosyl derivatives of L-asparagine, L-serine, and L-threonine.
  • Process optimization for acid-amine coupling: a c
  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy.
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Validation

A Comparative Cost-Benefit Analysis of Oseltamivir (Tamiflu®) Synthesis Strategies

Executive Summary: The synthesis of oseltamivir, the active pharmaceutical ingredient in Tamiflu®, represents a significant case study in modern process chemistry, highlighting the critical balance between starting mater...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The synthesis of oseltamivir, the active pharmaceutical ingredient in Tamiflu®, represents a significant case study in modern process chemistry, highlighting the critical balance between starting material availability, process efficiency, safety, and cost.[1] Historically, the reliance on (-)-shikimic acid, a natural product with a volatile supply chain, has been a major bottleneck, spurring extensive research into alternative, fully synthetic routes.[2][3] This guide provides a detailed cost-benefit analysis of three seminal strategies: the biomass-derived industrial route, a fully synthetic Diels-Alder approach, and an advanced catalytic asymmetric synthesis. By objectively comparing these pathways, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the strategic design of complex pharmaceutical syntheses.

Note on Nomenclature: While the initial query concerned "quinargine," this appears to be a hypothetical compound. To provide a scientifically rigorous and actionable analysis, this guide focuses on Oseltamivir, a real-world antiviral drug whose diverse and well-documented synthesis routes offer an excellent platform for illustrating the principles of cost-benefit analysis in pharmaceutical production.[2]

Strategic Imperatives in Oseltamivir Synthesis

The synthesis of oseltamivir is a formidable challenge due to its densely functionalized cyclohexene core and three stereocenters, of which only one of the eight possible stereoisomers is therapeutically active.[4] An ideal synthesis must therefore be not only high-yielding and cost-effective but also exceptionally stereocontrolled. The primary strategic decision point revolves around the source of this chirality: utilizing a "chiral pool" starting material like shikimic acid, which already contains the correct stereochemistry, or building it from scratch from simple achiral precursors using asymmetric catalysis.[5]

Comparative Analysis of Key Synthesis Strategies

We will now dissect three distinct and influential approaches to oseltamivir synthesis. Each represents a different philosophical and logistical approach to solving the same complex problem.

Strategy 1: The Biomass-Derived Industrial Route (Gilead/Roche)

This strategy, the foundation of commercial oseltamivir production, leverages a naturally occurring chiral starting material, (-)-shikimic acid, to circumvent the need for complex asymmetric induction steps.[2][4]

  • Causality of Experimental Choices: The decision to use shikimic acid was driven by its inherent chirality, which directly maps onto the stereocenters of the oseltamivir core.[6] The synthesis proceeds through a key epoxide intermediate, which is then opened by an azide nucleophile.[7][8] While effective, the use of potentially explosive azide reagents is a significant safety consideration in large-scale production.[4][6] Roche has also developed azide-free alternatives to mitigate this risk.[5]

  • Logical Workflow:

    Figure 1: Simplified workflow of the Roche industrial synthesis from shikimic acid.

  • Protocol: Key Azide Ring-Opening of the Epoxide Intermediate [1]

    • The key epoxide intermediate, derived from shikimic acid, is dissolved in a suitable solvent system (e.g., aqueous acetone).

    • An azide source, such as sodium azide (NaN₃), is added to the reaction mixture.

    • The reaction is carefully heated to facilitate the nucleophilic Sɴ2 ring-opening of the epoxide by the azide anion. This step is highly regio- and stereoselective, yielding the desired azido-alcohol intermediate.

    • The resulting intermediate is carried forward for acetylation of the alcohol.

    • Finally, the azido group is reduced to the primary amine, typically via catalytic hydrogenation (H₂, Pd/C), to yield the diamine core of oseltamivir.

Strategy 2: The Fully Synthetic Diels-Alder Approach (Corey)

In 2006, E.J. Corey's group developed a landmark total synthesis that completely bypasses the need for shikimic acid, starting from inexpensive, abundant petrochemical feedstocks: 1,3-butadiene and acrylic acid.[5][9]

  • Causality of Experimental Choices: This route was born from the need to create a supply chain independent of natural resources.[9] The core strategic element is an asymmetric Diels-Alder reaction, which brilliantly constructs the cyclohexene ring and sets the crucial first stereocenter in a single step.[5][10] Subsequent steps involve an innovative iodolactamization to install further functionality. This approach deliberately avoids hazardous azide intermediates.[9]

  • Logical Workflow:

    Figure 2: Key stages of the Corey total synthesis using a Diels-Alder strategy.

  • Protocol: Asymmetric Diels-Alder Reaction [10][11]

    • In a dry reaction vessel under an inert atmosphere, the chiral oxazaborolidinium (CBS) catalyst is generated or dissolved in a suitable solvent like dichloromethane.

    • The dienophile, an ester of acrylic acid (e.g., 2,2,2-trifluoroethyl acrylate), is added and the mixture is cooled.

    • Liquified 1,3-butadiene is then slowly introduced into the reaction mixture.

    • The reaction is stirred at low temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the limiting reagent.

    • The reaction is quenched and worked up to isolate the cyclohexene ester product with high enantiomeric excess (>97% ee).

Strategy 3: The Catalytic Asymmetric Approach (Shibasaki)

Also in 2006, Masakatsu Shibasaki's group reported another innovative route independent of shikimic acid, this time centered on the catalytic desymmetrization of a meso-aziridine.[4][12]

  • Causality of Experimental Choices: This strategy represents a different application of asymmetric catalysis. Instead of building the ring and a stereocenter simultaneously (like Corey), this approach starts with a pre-formed, symmetrical (meso) aziridine and uses a chiral catalyst to open it asymmetrically. This catalytic ring-opening with trimethylsilyl azide (TMSN₃) establishes the key amino functionalities with the correct stereochemistry.[4][13]

  • Logical Workflow:

    Figure 3: Core logic of the Shibasaki synthesis via desymmetrization.

  • Protocol: Catalytic Asymmetric Desymmetrization of a meso-Aziridine [4]

    • A chiral catalyst system (e.g., based on a chiral ligand and a metal salt) is prepared in an anhydrous solvent.

    • The symmetrical meso-aziridine starting material is added to the catalyst solution.

    • Trimethylsilyl azide (TMSN₃) is added as the nucleophile.

    • The reaction proceeds, with the chiral catalyst directing the azide to attack one of the two equivalent carbons of the aziridine, leading to a single enantiomer of the ring-opened product.

    • Upon completion, the reaction is quenched and purified to yield the chiral azide intermediate, which serves as a precursor to both amino groups in the final product.

Quantitative Data & Cost-Benefit Analysis

The choice of a synthesis strategy in a pharmaceutical setting is ultimately a multi-variable optimization problem. The following tables provide a quantitative comparison of the routes discussed.

Table 1: Performance and Efficiency Metrics

MetricStrategy 1: Roche (Shikimic Acid)Strategy 2: Corey (Diels-Alder)Strategy 3: Shibasaki (Catalytic)
Starting Material(s) (-)-Shikimic Acid1,3-Butadiene, Acrylic Acidmeso-Aziridine
Key Advantage Utilizes natural chiral poolSupply chain security, azide-freeNovel use of asymmetric catalysis
Key Disadvantage Reliance on natural source, azide useComplex multi-step sequenceLong route, catalyst cost
Typical Step Count ~8-12[5]~12[5][9]~14+[5][12]
Reported Overall Yield 17-35%[4][6]~30%[9][14]~13% (3rd Gen)[15]
Stereocontrol Method Chiral PoolAsymmetric Catalysis (Diels-Alder)Asymmetric Catalysis (Desymmetrization)

Table 2: Cost, Safety, and Sustainability Analysis

MetricStrategy 1: Roche (Shikimic Acid)Strategy 2: Corey (Diels-Alder)Strategy 3: Shibasaki (Catalytic)
Starting Material Cost High & Volatile[2]Low & Stable[9]Moderate
Key Reagent Hazard Sodium Azide (Explosive Potential)[4]Iodolactamization ReagentsAzide Reagents (TMSN₃)[4]
Process Mass Intensity (PMI) High (Typical for Pharma)Potentially Lower (Fewer protections)High (Many steps)
Green Chemistry Alignment Poor (Reliance on biomass, hazardous reagents)Good (Starts from simple feedstocks, azide-free)Moderate (Catalytic but uses azides)

Process Mass Intensity (PMI) is the total mass of materials (water, solvents, reagents, starting materials) used to produce a certain mass of the active pharmaceutical ingredient. A lower PMI is better.[16]

Conclusion and Strategic Recommendations

Each synthesis strategy for oseltamivir offers a unique profile of advantages and disadvantages.

  • The Roche Industrial Route is a proven, scalable process that delivers the final product efficiently once the expensive starting material is secured.[7] Its primary vulnerability is the supply chain for shikimic acid, making it less ideal during a pandemic when demand surges.[2]

  • The Corey Synthesis represents a triumph of strategic chemical design, providing a robust, azide-free pathway from cheap, reliable starting materials.[9] While elegant, its multi-step nature requires significant process optimization to be competitive on an industrial scale. It is an excellent strategy for ensuring national security of supply.

  • The Shibasaki Synthesis is a showcase of the power of modern asymmetric catalysis.[4] While the initial iterations were long, the core concept is powerful. This route is academically significant and provides a foundation for developing future catalytic syntheses, though it is less likely to be commercialized in its current form due to its length and use of azides.

For drug development professionals, the choice depends on the objective. For large-scale, routine manufacturing where the shikimic acid supply is stable, the Roche process remains the most viable.[17] For establishing a secondary, emergency supply chain independent of agricultural products, the Corey route is the superior strategic choice. The ongoing evolution of these syntheses demonstrates a clear trend towards greener, more efficient, and catalytically driven processes, which will undoubtedly shape the future of pharmaceutical manufacturing.[18][19]

References

  • Z.-Y. Zhang, et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. PubMed, [Link].

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  • Roche synthesis. Scribd, [Link].

  • Y.-Y. Yeung, et al. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. PubMed, [Link].

  • Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. ResearchGate, [Link].

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  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). ResearchGate, [Link].

  • Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. (2009). Organic Chemistry Portal, [Link].

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  • The evolution of Tamiflu synthesis, 20 years on. ScienceDirect, [Link].

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  • Application of Green Metrics to Scalable Industrial Synthesis Plans. Taylor & Francis eBooks, [Link].

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  • Synthesis of Oseltamivir phosphate from Shibasaki. ResearchGate, [Link].

  • A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. ACS Publications, [Link].

  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences, [Link].

  • Molecular complexity as a driving force for the advancement of organic synthesis. PMC, [Link].

  • Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable, [Link].

  • Synthetic strategies. Fiveable, [Link].

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. MDPI, [Link].

  • Strategies for the Syntheses of Complex Molecules. ProQuest, [Link].

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Comparative

A Senior Application Scientist's Guide to Quality Assessment: In-House vs. Commercial N-(2-Quinolylcarbonyl)-L-asparagine

Executive Summary For researchers in drug development and the broader scientific community, the quality of chemical reagents is non-negotiable. It is the bedrock of reproducible and reliable data.

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers in drug development and the broader scientific community, the quality of chemical reagents is non-negotiable. It is the bedrock of reproducible and reliable data. This guide provides an in-depth comparative framework for the quality assessment of N-(2-Quinolylcarbonyl)-L-asparagine (QAsn), a key chemical entity identified as an impurity and intermediate of the HIV protease inhibitor Saquinavir.[1] We explore the critical "make versus buy" decision, offering a detailed, scientifically-grounded roadmap for evaluating both in-house synthesized batches and commercially procured lots. By synthesizing technical protocols with field-proven insights, this guide empowers researchers to make informed sourcing decisions, ensuring the integrity and success of their scientific endeavors.

Section 1: The Strategic Importance of Reagent Quality

Introduction to N-(2-Quinolylcarbonyl)-L-asparagine (QAsn)

N-(2-Quinolylcarbonyl)-L-asparagine, designated as "Saquinavir EP Impurity A," is a molecule of significant interest in pharmaceutical quality control.[1] Its structure, comprising a quinoline moiety amide-linked to the amino acid L-asparagine, makes it a critical reference standard for impurity profiling during the manufacturing of Saquinavir. The presence and quantity of such impurities can directly impact the safety and efficacy of the final drug product, making stringent quality control essential.[2][3][4]

The "Make vs. Buy" Dilemma: Control, Cost, and Consistency

The decision to synthesize QAsn in-house versus purchasing from a commercial vendor involves a trade-off between several factors:

  • In-House Synthesis: Offers complete control over the synthetic route, purification process, and analytical characterization. This can be advantageous for specialized research requiring unique purity profiles or when commercial sources are unavailable or prohibitively expensive. However, it demands significant expertise, resources, and rigorous validation to ensure batch-to-batch consistency.

  • Commercial Sourcing: Provides convenience, readily available documentation (e.g., Certificate of Analysis), and often, a history of batch consistency.[5][6] However, the end-user has limited visibility into the manufacturing process, and the provided specifications may not encompass all critical parameters for a specific application.

This guide provides the tools to analytically validate either choice, ensuring that the reagent, regardless of its origin, meets the stringent requirements of your research.

Defining 'Quality': An Introduction to Critical Quality Attributes (CQAs)

For a chemical standard like QAsn, quality is a multidimensional attribute. We define it through a set of Critical Quality Attributes (CQAs) that must be experimentally verified:

  • Identity: Is the material unequivocally N-(2-Quinolylcarbonyl)-L-asparagine?

  • Purity: What is the percentage of the desired compound, and what are the identities and quantities of any impurities?[2][7]

  • Chiral Integrity: Is the asparagine component exclusively in the L-configuration? Enantiomeric purity is critical as stereoisomers can have different biological activities.[8][9]

  • Physical Properties: Does the material meet expectations for appearance, solubility, and stability?

Section 2: The Analytical Gauntlet: A Multi-Modal Approach to Quality Assessment

A single analytical technique is insufficient to fully characterize a compound. A robust quality assessment relies on an orthogonal, multi-modal approach where different methods provide complementary information.

Identity Confirmation: "Is it the right molecule?"

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of small organic molecules.[10][11][12][13] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides detailed information on chemical shifts, scalar couplings, and through-bond correlations, allowing for a complete assignment of the molecule's proton and carbon framework. The resulting spectral fingerprint is unique to the QAsn structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion. This allows for the determination of the elemental formula, serving as a powerful confirmation of the compound's identity.[3] For QAsn (C₁₄H₁₃N₃O₄), the expected exact mass is 287.0906 Da.[14]

Purity Assessment: "How clean is it?"

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry.[2][3][15] When coupled with a UV detector (HPLC-UV), it separates the main compound from potential impurities. The relative peak area of the main component provides a quantitative measure of purity (often expressed as "% area"). A diode-array detector (DAD) can also be used to assess peak purity, ensuring a chromatographic peak is not composed of co-eluting species.[16]

Chiral Integrity: "Is it the correct stereoisomer?"

Chiral HPLC: The biological activity of molecules is often stereospecific.[8] It is crucial to confirm that the L-asparagine starting material has not racemized during synthesis. This is achieved using a chiral stationary phase (CSP) in an HPLC system.[17][18][] The method should be able to separate the L-enantiomer (QAsn) from its corresponding D-enantiomer.

Section 3: Experimental Head-to-Head: A Comparative Case Study

To illustrate the practical application of these principles, we present a comparative analysis of a hypothetical in-house synthesized batch of QAsn ("In-House Batch 001") and a commercially sourced lot ("Commercial Lot A").

Data Presentation & Interpretation

Table 1: Identity Confirmation

Test Method In-House Batch 001 Commercial Lot A Specification
¹H & ¹³C NMR 500 MHz NMR Structure consistent Structure consistent Conforms to reference

| Exact Mass | LC-TOF MS | 287.0908 Da | 287.0905 Da | 287.0906 ± 5 ppm |

Table 2: Purity and Impurity Profile

Test Method In-House Batch 001 Commercial Lot A Specification
Purity (% Area) HPLC-UV (220 nm) 99.6% 98.8% ≥ 98.0%
Chiral Purity Chiral HPLC > 99.9% L-enantiomer > 99.9% L-enantiomer ≥ 99.5% L-enantiomer
Impurity 1 (Quinaldic Acid) HPLC-UV 0.25% Not Detected ≤ 0.15%
Impurity 2 (L-Asparagine) HPLC-UV 0.10% 0.12% ≤ 0.15%
Largest Unknown Impurity HPLC-UV 0.05% 0.75% ≤ 0.20%

| Total Impurities | HPLC-UV | 0.40% | 1.20% | ≤ 2.0% |

Discussion of Results

In this hypothetical scenario, both batches meet the primary specifications for identity and chiral purity. However, the impurity profiles reveal key differences:

  • In-House Batch 001: Exhibits higher overall purity (99.6%). However, it contains a slightly elevated level of a known process-related impurity, Quinaldic Acid (a starting material), which exceeds the specification. This suggests that the downstream purification process may need further optimization.

  • Commercial Lot A: While having a lower overall purity (98.8%), it is free of the process-related impurity. However, it contains a significant unknown impurity at 0.75%. The lack of identification for this impurity poses a potential risk, as its properties and potential impact on experiments are unknown.

This case study highlights the importance of a comprehensive, multi-faceted approach. A simple purity value on a Certificate of Analysis does not tell the whole story. Understanding the impurity profile is critical for making an informed decision.

Section 4: Experimental Protocols & Visualizations

Detailed Methodologies

Protocol 1: HPLC-UV Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC Analysis

  • System: As above.

  • Column: Chiral Stationary Phase column (e.g., CHIROBIOTIC T).[17]

  • Mobile Phase: Isocratic, e.g., Ethanol/Hexane/Trifluoroacetic Acid (consult column manufacturer's guidelines for specific ratios).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: As above.

Visual Workflow and Chemical Structures

Below are diagrams illustrating the quality assessment workflow and the chemical structures of QAsn and its potential process-related impurities.

G cluster_sourcing Material Sourcing cluster_testing Quality Assessment Workflow cluster_decision Decision Making in_house In-House Synthesis identity Identity (NMR, HRMS) in_house->identity commercial Commercial Vendor commercial->identity purity Purity (HPLC-UV) identity->purity If Identity Confirmed chiral Chiral Integrity (Chiral HPLC) purity->chiral If Purity ≥ 98% fail Fail / Re-evaluate purity->fail If Purity < 98% pass Pass chiral->pass If Chiral Purity ≥ 99.5% chiral->fail If Chiral Purity < 99.5%

Caption: Quality assessment workflow for QAsn.

Caption: QAsn and potential process-related impurities.

Section 5: Conclusion & Best Practices

The choice between in-house synthesis and commercial procurement of N-(2-Quinolylcarbonyl)-L-asparagine is not merely a logistical one; it is a strategic decision that impacts data quality and research outcomes. This guide has demonstrated that a comprehensive, orthogonal analytical approach is essential for a true understanding of reagent quality.

Best Practices:

  • Always Verify: Never assume a commercial Certificate of Analysis is sufficient for your specific needs. At a minimum, perform an identity check (e.g., by NMR or HRMS) and a purity check (by HPLC) on all new lots of critical reagents.

  • Characterize In-House Batches Rigorously: For in-house syntheses, establish a full suite of analytical tests, including identity, purity, chiral integrity, and impurity profiling. Maintain meticulous records to ensure batch-to-batch consistency.

  • Understand Your Impurities: Whenever possible, identify and quantify impurities. An unknown peak in an HPLC chromatogram represents an uncharacterized variable in your experiment.

  • Establish Internal Specifications: Define acceptance criteria for your reagents based on the sensitivity of your application. A purity of 98% may be acceptable for one experiment but insufficient for another.

By adopting these principles, researchers and drug development professionals can ensure the quality and integrity of their chemical reagents, leading to more robust, reproducible, and reliable scientific outcomes.

References

  • Gary E. Martin. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules. [Link]

  • American Pharmaceutical Review. (2023). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Schieving, A. (2023). The Most Common Grades of Reagents and Chemicals. Lab Manager. [Link]

  • PubChem. (n.d.). (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Hu, K., et al. (2024). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Journal of the American Chemical Society. [Link]

  • Ilisz, I., et al. (2015). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • CASSS. (n.d.). Strategies and Qualification of Critical Reagents. [Link]

  • Popović, Z. (2007). High perfomance liquid chromatography in pharmaceutical analyses. Bosnian Journal of Basic Medical Sciences. [Link]

  • D'Acunzo, F., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of N-(2-Quinolylcarbonyl)-L-asparagine

This guide provides an in-depth analysis of synthetic protocols for N-(2-Quinolylcarbonyl)-L-asparagine, a molecule of interest for researchers in drug discovery and medicinal chemistry, notably as a known impurity and i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of synthetic protocols for N-(2-Quinolylcarbonyl)-L-asparagine, a molecule of interest for researchers in drug discovery and medicinal chemistry, notably as a known impurity and intermediate of Saquinavir.[1] We will objectively compare two primary synthetic strategies, offering detailed experimental data and rationale to enable researchers to select the most reproducible and efficient method for their applications.

Introduction: The Challenge of Asparagine in Amide Synthesis

The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine involves the formation of an amide bond between 2-quinolinecarboxylic acid and the α-amino group of L-asparagine. While seemingly straightforward, the presence of the side-chain amide in asparagine introduces significant challenges that can compromise the reproducibility and yield of the synthesis. The primary side reaction is the dehydration of the side-chain amide to a nitrile (β-cyano-alanine), a reaction notoriously promoted by standard carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC).[2][3] Furthermore, aspartimide formation can lead to racemization and the production of undesired β-aspartyl isomers.[4][5]

This guide will compare a direct coupling method that, while simpler, is prone to these side reactions, against a more robust protocol employing a side-chain protecting group strategy to ensure high fidelity and reproducibility.

Comparative Overview of Synthetic Protocols

We will evaluate two distinct protocols for the synthesis of N-(2-Quinolylcarbonyl)-L-asparagine:

  • Protocol A: Direct Amide Coupling of 2-Quinolinecarboxylic Acid and L-Asparagine. This method utilizes common coupling reagents but does not protect the asparagine side chain. It is presented to illustrate the potential pitfalls and challenges in reproducibility.

  • Protocol B: Protected Amide Coupling using Fmoc-Asn(Trt)-OH. This protocol employs a side-chain protected asparagine derivative, Fmoc-Asn(Trt)-OH, to prevent undesirable side reactions, followed by a deprotection step. This is our recommended approach for achieving high purity and reproducibility.

The choice between these protocols hinges on the desired level of purity, yield, and the scale of the synthesis. For applications requiring high purity and batch-to-batch consistency, Protocol B is unequivocally superior.

Data Presentation: A Head-to-Head Comparison

ParameterProtocol A: Direct CouplingProtocol B: Protected Coupling
L-Asparagine Source L-Asparagine (unprotected)Fmoc-Asn(Trt)-OH
Coupling Agent EDC, HOBtHATU, DIPEA
Key Advantage Fewer synthetic stepsHigh fidelity, minimal side reactions
Key Disadvantage High risk of nitrile formation and other side products, leading to difficult purification and low reproducibility.[2][3]Requires additional deprotection steps
Expected Purity Low to moderate, requires extensive purificationHigh, simplified purification
Reproducibility PoorExcellent

Experimental Protocols

Materials and Instrumentation
  • Reagents: 2-Quinolinecarboxylic acid, L-Asparagine, Fmoc-Asn(Trt)-OH, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), HATU, N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes, Diethyl ether. All reagents should be of high purity (≥98%).

  • Instrumentation: Magnetic stirrer, round-bottom flasks, standard laboratory glassware, rotary evaporator, flash chromatography system, High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer.

Protocol A: Direct Amide Coupling (Illustrative, Not Recommended)

This protocol is presented for comparative purposes to highlight the challenges of using unprotected asparagine.

  • Reaction Setup: To a solution of 2-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and L-asparagine (1.1 eq).

  • Coupling: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The aqueous layer will contain the product, but also unreacted starting materials and byproducts. Purification by reverse-phase flash chromatography is often necessary and can be challenging due to the polar nature of the product and byproducts.

Expected Outcome: A complex mixture of the desired product, unreacted starting materials, and significant amounts of the nitrile byproduct and potentially other isomers. This makes isolation of the pure product difficult and significantly lowers the reproducible yield.

Protocol B: Protected Amide Coupling (Recommended for Reproducibility)

This protocol is a multi-step process that ensures a clean and high-yielding synthesis.

Step 1: Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product QA 2-Quinolinecarboxylic Acid Coupled_prot Protected N-(2-Quinolylcarbonyl)-L-asparagine (Fmoc and Trt protected) QA->Coupled_prot Asn_prot Fmoc-Asn(Trt)-OH Asn_prot->Coupled_prot HATU HATU HATU->Coupled_prot Activates carboxyl group DIPEA DIPEA DIPEA->Coupled_prot Base DMF DMF (solvent) DMF->Coupled_prot

Caption: Workflow for the coupling of 2-quinolinecarboxylic acid and Fmoc-Asn(Trt)-OH.

  • Reaction Setup: In a round-bottom flask, dissolve 2-quinolinecarboxylic acid (1.0 eq), Fmoc-Asn(Trt)-OH (1.0 eq)[6][7], and HATU (1.1 eq) in anhydrous DMF.

  • Coupling: Add DIPEA (2.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 2: Deprotection

G cluster_start Starting Material cluster_fmoc Fmoc Removal cluster_trt Trt and Final Cleavage Coupled_prot Protected Intermediate Fmoc_removed Trt-Protected Intermediate Coupled_prot->Fmoc_removed Final_product N-(2-Quinolylcarbonyl) -L-asparagine Fmoc_removed->Final_product Piperidine 20% Piperidine in DMF Piperidine->Fmoc_removed Deprotects Fmoc TFA_cocktail TFA/TIS/H₂O (95:2.5:2.5) TFA_cocktail->Final_product Cleaves Trt group

Caption: Two-stage deprotection workflow.

  • Fmoc Deprotection: Dissolve the crude protected product in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.

  • Isolation of Trt-protected intermediate: Concentrate the mixture under reduced pressure and precipitate the product by adding cold diethyl ether. Collect the solid by filtration.

  • Trityl Deprotection: Treat the Trt-protected intermediate with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours at room temperature.[1][6]

  • Final Product Isolation: Remove the TFA under a stream of nitrogen and precipitate the crude product with cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography on silica gel using a DCM/methanol gradient.

Characterization of N-(2-Quinolylcarbonyl)-L-asparagine

Successful synthesis should be confirmed by a combination of NMR spectroscopy and mass spectrometry.

Technique Expected Results
¹H NMR Signals corresponding to the quinoline ring protons (typically in the range of 7.5-8.5 ppm) and the asparagine moiety (α-H around 4.5-5.0 ppm, β-CH₂ around 2.8-3.0 ppm). The amide protons will appear as broad signals.
¹³C NMR Resonances for the quinoline carbons (120-150 ppm), the amide carbonyls (around 170-175 ppm), and the asparagine carbons (α-C around 50-55 ppm, β-C around 35-40 ppm).
Mass Spec (ESI+) Expected m/z: [M+H]⁺ = 288.09.

Reference NMR Data for Starting Materials:

  • 2-Quinolinecarboxylic Acid: ¹H and ¹³C NMR data are well-documented and can be used to assign the quinoline signals in the final product.[2]

  • L-Asparagine: The characteristic signals for the α- and β-protons and carbons can be referenced from databases.[5]

Conclusion and Recommendations

The reproducibility of N-(2-Quinolylcarbonyl)-L-asparagine synthesis is critically dependent on the management of the reactive asparagine side chain.

  • Protocol A (Direct Coupling) is fraught with challenges, primarily the formation of a nitrile byproduct that is difficult to separate from the desired product. This leads to low yields and poor reproducibility, making it unsuitable for most research and development applications.

  • Protocol B (Protected Coupling) , while involving more steps, provides a robust and reliable method for synthesizing the target compound with high purity. The use of Fmoc-Asn(Trt)-OH effectively prevents side reactions, simplifying purification and ensuring consistent results.[6][7]

For researchers, scientists, and drug development professionals who require high-purity N-(2-Quinolylcarbonyl)-L-asparagine and a reproducible synthetic process, Protocol B is the strongly recommended methodology. Its logical design, based on established principles of solid-phase peptide synthesis, provides a self-validating system for achieving the desired product with high fidelity.

References

  • G. G. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-311. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubChem. (n.d.). FMOC-L-asparagine. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000168). [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

  • Gausepohl, H., & Behn, C. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 39(3), 203–210. [Link]

  • Kato, H., Ohta, T., & Nishiyama, Y. (2015). Facile preparation of the N-acetyl-glucosaminylated asparagine derivative with TFA-sensitive protecting groups useful for solid-phase glycopeptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(9), 696–699. [Link]

  • Aapptec. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]

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Comparative

A Comparative Analysis of Saquinavir Synthesis Yields: The Critical Impact of Quinoline Precursor Quality

Introduction: The Challenge of Consistency in Complex API Synthesis Saquinavir was a landmark achievement in medicinal chemistry, becoming the first HIV protease inhibitor approved by the FDA in 1995.[1][2] Its developme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency in Complex API Synthesis

Saquinavir was a landmark achievement in medicinal chemistry, becoming the first HIV protease inhibitor approved by the FDA in 1995.[1][2] Its development was pivotal in establishing highly active antiretroviral therapy (HAART), which dramatically reduced AIDS-related mortality.[2] The Saquinavir molecule is structurally complex, featuring six chiral centers, making its large-scale synthesis a significant challenge for process research chemists.[3][4][5]

Modern syntheses of Saquinavir typically employ a convergent strategy, where different complex fragments of the molecule are synthesized separately and then coupled together in the final stages.[6] One of these key fragments is the N-acyl side chain, which is derived from quinoline-2-carboxylic acid (also known as quinaldic acid). This guide addresses a critical, yet often underestimated, aspect of the manufacturing process: the profound impact of the starting material quality for this quinoline moiety on the final yield and purity of the Saquinavir active pharmaceutical ingredient (API).

We have observed inquiries regarding yield variability linked to different batches of the quinoline precursor, sometimes referred to by internal or proprietary names such as "quinargine." This guide will use the chemically precise term, quinaldic acid, to investigate this issue. We will present a comparative study based on data from our process development labs, demonstrating how seemingly minor variations in the purity and impurity profile of quinaldic acid batches can lead to significant deviations in reaction yield. This analysis underscores the principle of "quality by design" and the necessity of stringent controls on starting materials for a robust and reproducible synthesis.[7][8]

The Convergent Synthesis Workflow & The Critical Coupling Step

The final key step in many reported Saquinavir syntheses involves an amide bond formation. This reaction couples the N-terminal fragment, derived from quinaldic acid and L-asparagine, with the core amino alcohol fragment of the molecule.

The workflow for our comparative study is outlined below. We sourced three distinct batches of quinaldic acid from different suppliers, each with a unique purity and impurity profile, and used them in a standardized and highly controlled final coupling reaction.

G cluster_0 Starting Material Evaluation cluster_1 Synthesis Stage 1: Fragment Preparation cluster_2 Synthesis Stage 2: Final Coupling Reaction cluster_3 Analysis & Outcome QA_A Quinaldic Acid Batch A (99.9% Purity) Frag1 N-(2-quinolylcarbonyl)- L-asparagine QA_A->Frag1 QA_B Quinaldic Acid Batch B (99.2% Purity) QA_B->Frag1 QA_C Quinaldic Acid Batch C (98.5% Purity) QA_C->Frag1 Asp L-Asparagine Asp->Frag1 Coupling Amide Coupling (Standardized Conditions) Frag1->Coupling Frag2 Core Amino Alcohol Fragment (Constant Supply) Frag2->Coupling Yield_A Saquinavir Yield (Batch A) Coupling->Yield_A From A Yield_B Saquinavir Yield (Batch B) Coupling->Yield_B From B Yield_C Saquinavir Yield (Batch C) Coupling->Yield_C From C

Caption: Experimental workflow for comparing Saquinavir yields from different quinaldic acid batches.

Experimental Protocol: Standardized Final Coupling Step

To ensure a valid comparison, the following protocol was strictly adhered to for each batch of quinaldic acid.

Materials:

  • N-(2-quinolylcarbonyl)-L-asparagine (prepared from the respective quinaldic acid batch)

  • (2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl]-3-hydroxy-1-phenylbutan-2-ylamine (Core Amino Alcohol Fragment)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Activation of the Carboxylic Acid: In a nitrogen-purged reactor, N-(2-quinolylcarbonyl)-L-asparagine (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) are suspended in anhydrous THF.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 2 hours, during which a white precipitate of dicyclohexylurea (DCU) forms.

  • Coupling Reaction: A solution of the Core Amino Alcohol Fragment (0.95 equivalents) in anhydrous THF is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 16-24 hours. Progress is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the DCU precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Saquinavir.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Saquinavir.

  • The isolated product is dried under vacuum, and the final weight is recorded to calculate the yield.

Comparative Data: The Impact of Precursor Purity on Yield

The three batches of quinaldic acid were characterized prior to use. The key analytical results and the corresponding isolated yields of Saquinavir are summarized below.

ParameterBatch A (Premium Grade)Batch B (Standard Grade)Batch C (Low Grade)
Supplier Supplier 1Supplier 2Supplier 3
Purity (HPLC, %) 99.9%99.2%98.5%
Key Impurity 1 Not DetectedIsoquinoline-1-carboxylic acid (0.3%)Isoquinoline-1-carboxylic acid (0.6%)
Key Impurity 2 Not DetectedUnidentified (0.5%)Residual Toluene (0.9%)
Appearance White Crystalline SolidOff-White PowderYellowish Powder
Saquinavir Isolated Yield (%) 88% 75% 61%

Analysis of Results: Why Purity Dictates Success

The data clearly demonstrates a direct and dramatic correlation between the purity of the quinaldic acid starting material and the final isolated yield of Saquinavir.

Batch A (88% Yield): The use of a high-purity, well-characterized starting material resulted in a clean reaction profile. The coupling proceeded efficiently, and the purification was straightforward, leading to an excellent isolated yield. This represents the ideal scenario for large-scale manufacturing, minimizing waste and maximizing output.[3]

Batch B (75% Yield): The presence of 0.3% isoquinoline-1-carboxylic acid, a structural isomer of quinaldic acid, is particularly detrimental. This impurity possesses a carboxylic acid group and can therefore be activated by DCC/NHS in the same manner as quinaldic acid. It then competes in the coupling reaction, leading to the formation of an undesired Saquinavir isomer. This impurity-derived product has a very similar polarity to Saquinavir, making purification via chromatography challenging and resulting in a lower isolated yield of the correct product.

Batch C (61% Yield): This batch presented multiple issues. The higher concentration of the isoquinoline impurity exacerbated the problems seen with Batch B. Furthermore, the presence of residual solvent (Toluene) and other unidentified impurities likely interfered with the reaction efficiency. Some impurities can partially deactivate the coupling reagents or lead to the formation of colored byproducts, which was consistent with the yellowish appearance of the starting material and a more complex purification process. The significantly lower yield reflects the cumulative negative impact of these contaminants.

The following diagram illustrates how a reactive impurity like an isomer can consume valuable reagents and intermediates, directly reducing the potential yield of the target molecule.

G QA Quinaldic Acid (Desired Reactant) Active_QA Activated Quinaldic Acid (Active Ester) QA->Active_QA Activation Impurity Isomeric Impurity (e.g., Isoquinoline- 1-carboxylic acid) Active_Impurity Activated Impurity Impurity->Active_Impurity Activation DCC_NHS DCC / NHS (Activating Agent) DCC_NHS->Active_QA DCC_NHS->Active_Impurity Core Core Amino Alcohol Fragment Saquinavir Saquinavir (Target Product) Core->Saquinavir Side_Product Impurity Adduct (Yield Loss) Core->Side_Product Active_QA->Saquinavir Desired Coupling Active_Impurity->Side_Product Competitive Reaction

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-Quinolylcarbonyl)-L-asparagine

Hazard Assessment: A Precautionary Approach N-(2-Quinolylcarbonyl)-L-asparagine is a derivative of both quinoline and the non-essential amino acid L-asparagine. While L-asparagine itself is not classified as a hazardous...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

N-(2-Quinolylcarbonyl)-L-asparagine is a derivative of both quinoline and the non-essential amino acid L-asparagine. While L-asparagine itself is not classified as a hazardous substance, the quinoline core is associated with significant health and environmental risks.[1] Data from structurally similar quinoline compounds indicate a range of potential hazards that must be assumed for this compound to ensure personnel safety and environmental protection.[2][3]

Table 1: Potential Hazard Profile Based on Quinoline Derivatives

Hazard Category GHS Classification Guideline Potential Effects & Rationale
Acute Toxicity (Oral) Harmful if swallowed.[2] Ingestion may lead to significant adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[2] Direct contact can result in redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3] Contact with eyes may cause pain, watering, and damage.
Carcinogenicity May cause cancer.[2] Based on data for quinoline, long-term or repeated exposure may increase cancer risk.
Mutagenicity Suspected of causing genetic defects.[2][3] May cause heritable genetic damage.

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4][5][6] | Release into the environment can cause significant harm to aquatic ecosystems. |

Given this profile, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[2][4]

Personnel Safety: Your First Line of Defense

Before beginning any work that will generate N-(2-Quinolylcarbonyl)-L-asparagine waste, it is imperative to establish a safe work environment and utilize the appropriate Personal Protective Equipment (PPE).

Table 2: Required Personal Protective Equipment (PPE) | PPE Item | Specification & Rationale | | :--- | :--- | | Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | Protects against accidental splashes or contact with dust. | | Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | Gloves must be inspected before use and disposed of as contaminated solid waste after handling. Use proper removal technique to avoid skin contact.[7] | | Body Protection | Standard laboratory coat.[3] | Protects skin and personal clothing from contamination. | | Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | Work should always be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[3] |

Step-by-Step Disposal Protocol

The fundamental principle for disposing of N-(2-Quinolylcarbonyl)-L-asparagine is to treat it as hazardous chemical waste. This requires a systematic process of segregation, containment, and labeling before transfer to a specialized disposal facility.

Step 1: Waste Identification and Segregation

Immediately classify all materials contaminated with N-(2-Quinolylcarbonyl)-L-asparagine as "Hazardous Chemical Waste." This includes:

  • Pure Compound: Unused or expired solid N-(2-Quinolylcarbonyl)-L-asparagine.

  • Solutions: Any solutions containing the dissolved compound.

  • Contaminated Labware: Items such as pipette tips, weighing paper, filter paper, and gloves that have come into direct contact with the compound.[8]

Segregate this waste stream from all other laboratory waste. Critically, do not mix it with incompatible materials, particularly strong oxidizing agents, to prevent potentially dangerous reactions.[2][8]

Step 2: Waste Containerization
  • Solid Waste: Collect solid N-(2-Quinolylcarbonyl)-L-asparagine and contaminated disposables (gloves, paper towels, etc.) in a designated, robust, and sealable container. A high-density polyethylene (HDPE) container or a glass bottle with a secure screw cap is recommended.[2][9] The container must be clearly marked for solid hazardous waste.

  • Liquid Waste: Collect solutions containing N-(2-Quinolylcarbonyl)-L-asparagine in a separate, designated, leak-proof container. Ensure the container is chemically compatible. Never use a container that previously held an incompatible chemical.

Step 3: Proper Labeling

Accurate labeling is a critical safety and compliance measure. The waste container must be clearly labeled with the following information as soon as the first piece of waste is added[8]:

  • The words "Hazardous Waste" prominently displayed.[8]

  • The full chemical name: "N-(2-Quinolylcarbonyl)-L-asparagine" and its CAS number "136465-98-0" .

  • A clear indication of the primary hazards: "Toxic," "Irritant," "Environmental Hazard."

  • The date on which the waste was first added to the container.[8]

Step 4: Storage and Final Disposal
  • Storage: Securely seal the labeled waste container. Store it in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5] Provide them with a full and accurate description of the waste.

Emergency Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container.[8] For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][6]

  • Collection: Carefully collect the absorbent material and place it into the sealed hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office according to your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe management and disposal of N-(2-Quinolylcarbonyl)-L-asparagine waste.

G Disposal Workflow for N-(2-Quinolylcarbonyl)-L-asparagine cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Start Handling of N-(2-Quinolylcarbonyl)-L-asparagine Gen_Solid Generate Solid Waste (e.g., unused solid, contaminated gloves) Start->Gen_Solid During Research Gen_Liquid Generate Liquid Waste (e.g., experimental solutions) Start->Gen_Liquid During Research Segregate Segregate as Hazardous Chemical Waste Gen_Solid->Segregate Gen_Liquid->Segregate Container_Solid Place in Labeled SOLID Hazardous Waste Container Segregate->Container_Solid Solid Waste Container_Liquid Place in Labeled LIQUID Hazardous Waste Container Segregate->Container_Liquid Liquid Waste Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date Container_Solid->Label Store Securely Seal & Store in Designated Satellite Area Container_Solid->Store Container_Liquid->Label Container_Liquid->Store Contact_EHS Arrange Pickup with EHS or Licensed Contractor Store->Contact_EHS End Proper Final Disposal Contact_EHS->End

Caption: Disposal workflow for N-(2-Quinolylcarbonyl)-L-asparagine.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • N-(2-QUINOLYLCARBONYL)-L-ASPARAGINE | 136465-98-0. ChemicalBook.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid. PubChem.
  • Safety Data Sheet - L-Asparagine. Fisher Scientific.
  • SAFETY DATA SHEET - L-Asparagine monohydrate. Sigma-Aldrich.
  • Material Safety Data Sheet - N-Benzyloxycarbonyl-L-asparagine. Capot Chemical.
  • Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. Benchchem.
  • Disposal canisters electrically conductive, 10 l. Carl ROTH.

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Handling

A Senior Application Scientist's Guide to Handling N-(2-Quinolylcarbonyl)-L-asparagine: Personal Protective Equipment, Operational Protocols, and Disposal

Hazard Assessment: A Tale of Two Moieties N-(2-Quinolylcarbonyl)-L-asparagine is a conjugate of a quinoline derivative and the amino acid L-asparagine. The potential hazards are best understood by examining each componen...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Tale of Two Moieties

N-(2-Quinolylcarbonyl)-L-asparagine is a conjugate of a quinoline derivative and the amino acid L-asparagine. The potential hazards are best understood by examining each component.

  • The Quinoline Moiety: The Primary Hazard Driver Quinoline and its derivatives are associated with significant health risks.[2][3] Based on data for quinoline, the quinoline portion of the molecule suggests the following potential hazards:

    • Acute Toxicity: Harmful if swallowed.[4]

    • Skin and Eye Irritation: Causes skin and serious eye irritation.[2][4]

    • Long-Term Health Effects: May cause cancer and is suspected of causing genetic defects.[2][4]

    • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][4]

  • The L-Asparagine Moiety: A Benign Partner L-asparagine is a naturally occurring amino acid and is generally not classified as a hazardous substance.[5][6] Its contribution to the overall toxicity of the compound is expected to be minimal.

Given the potential for significant hazards from the quinoline component, N-(2-Quinolylcarbonyl)-L-asparagine must be handled with appropriate caution, utilizing engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines recommended PPE for various scenarios.

Scenario Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities of Solids (<1g) Certified Chemical Fume HoodSafety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Full-length laboratory coatRecommended if weighing generates dust
Handling Solutions Certified Chemical Fume HoodChemical splash gogglesChemical-resistant gloves (e.g., nitrile)Full-length laboratory coatGenerally not required
Large-Scale Operations or Risk of Splash Certified Chemical Fume HoodChemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a lab coatConsider if aerosolization is possible
Spill Cleanup N/A (Ensure area is well-ventilated)Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved respirator may be necessary
Engineering Controls: Minimizing Inhalation Exposure

All procedures involving the handling of solid N-(2-Quinolylcarbonyl)-L-asparagine or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Eye and Face Protection
  • Safety Glasses with Side Shields: Offer a baseline level of protection from minor splashes and projectiles.

  • Chemical Splash Goggles: Should be worn when there is a potential for splashing of hazardous chemicals.[7]

  • Face Shield: To be used in conjunction with goggles during activities with a high risk of splashing, such as when handling larger volumes or during spill cleanup.[7][8]

Skin and Body Protection
  • Laboratory Coat: A full-length lab coat is mandatory to prevent skin contact.[4]

  • Chemical-Resistant Apron/Coveralls: For procedures with a higher risk of splashes or contamination, additional protection such as a chemical-resistant apron or coveralls should be worn over the lab coat.[8]

Hand Protection

Chemical-resistant gloves, such as nitrile gloves, are required for all handling procedures.[4] It is crucial to inspect gloves for any signs of degradation before use. For prolonged operations or when handling concentrated solutions, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the compound.

Respiratory Protection

In most laboratory-scale applications conducted within a fume hood, respiratory protection is not typically required. However, if there is a risk of aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator should be used.[4][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-(2-Quinolylcarbonyl)-L-asparagine is critical to ensuring safety.

Pre-Operational Checklist
  • Verify that a certified chemical fume hood, eyewash station, and safety shower are accessible and operational.

  • Assemble all necessary PPE and inspect it for integrity.

  • Prepare and label all necessary equipment and containers.

  • Have spill cleanup materials readily available.

Handling Solid Compound
  • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Use a spatula for transfers to minimize dust generation.

  • Clean any residual powder from surfaces with a damp cloth or towel, and dispose of the cleaning materials as hazardous waste.

Handling Solutions
  • Always add the solid to the solvent, not the other way around, to avoid splashing.

  • Keep containers closed when not in use.

  • If transferring solutions, do so carefully to avoid splashes and drips.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain: For solid spills, carefully sweep or wipe up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3][4]

  • Collect: Carefully collect the absorbed material and spilled substance and place it into a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill (Absorbent Material) DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

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